molecular formula C53H57KN4O8S2 B14751354 Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 DBCO

Cat. No.: B14751354
M. Wt: 981.3 g/mol
InChI Key: CIWJZTXKADKPKJ-UHFFFAOYSA-M
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Description

Sulfo-Cyanine5 DBCO is a water-soluble, far-red fluorescent labeling reagent engineered for copper-free click chemistry with azide-functionalized molecules. This robust conjugation chemistry eliminates the need for cytotoxic copper catalysts, preserving cell viability and biological function, making it ideal for sensitive applications like live-cell imaging and tracking. The dye features an absorption maximum at 646 nm and an emission maximum at 662 nm, with a high extinction coefficient of 271,000 L·mol⁻¹·cm⁻¹, providing bright fluorescence for sensitive detection. Its hydrophilic sulfonate groups ensure excellent solubility in aqueous buffers, DMSO, and DMF, facilitating direct labeling in biological media. Researchers utilize this compound for diverse applications, including labeling and tracking azide-modified cells in vitro and in vivo, site-specific fluorescent labeling of antibodies and proteins, and studying biomolecular interactions. The product is supplied as a dark blue to dark purple solid and should be stored desiccated at -20°C, protected from light. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C53H57KN4O8S2

Molecular Weight

981.3 g/mol

IUPAC Name

potassium 1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1

InChI Key

CIWJZTXKADKPKJ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Foundational & Exploratory

Unraveling Sulfo-Cyanine5 DBCO Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, kinetics, and practical application of Sulfo-Cyanine5 Dibenzocyclooctyne (DBCO) click chemistry. This powerful bioorthogonal ligation technique has become an indispensable tool for the precise and stable labeling of biomolecules in complex biological systems.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The foundational chemistry of Sulfo-Cyanine5 DBCO is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.

At its heart, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (in this case, DBCO) and an azide-functionalized molecule.[1] The driving force of this reaction is the significant ring strain of the DBCO molecule. This inherent strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is required for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

The resulting product is a stable triazole linkage, covalently connecting the Sulfo-Cyanine5 fluorophore to the target molecule. The reaction is highly bioorthogonal, meaning that the DBCO and azide groups are essentially inert to the vast array of functional groups present in biological systems, ensuring minimal off-target reactions.[3]

The Sulfo-Cyanine5 component is a water-soluble, far-red fluorescent dye. Its sulfonate groups enhance its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments.[4] It emits in the red to near-infrared spectrum, a region that benefits from lower autofluorescence in biological samples.

Quantitative Data on Reaction Kinetics and Photophysical Properties

The efficiency and speed of the SPAAC reaction are critical for its utility. The reaction between DBCO and azides is exceptionally fast, often orders of magnitude faster than copper-catalyzed click chemistry. The tables below summarize key quantitative data related to the reaction kinetics and the photophysical properties of the Sulfo-Cyanine5 fluorophore.

Table 1: Second-Order Rate Constants for Sulfo-DBCO SPAAC Reactions

Azide ReactantBufferpHTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)
1-azido-1-deoxy-β-D-glucopyranosidePBS7250.85
1-azido-1-deoxy-β-D-glucopyranosideHEPES7251.22
1-azido-1-deoxy-β-D-glucopyranosideDMEM7.4370.97
3-azido-L-alaninePBS7250.32
3-azido-L-alanineHEPES7250.55
3-azido-L-alanineRPMI7.4370.27

Data sourced from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.

Table 2: Photophysical Properties of Sulfo-Cyanine5 Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cyanine5 Azide646662250,0000.28
Di-Sulfo-Cyanine5-DBCO646662271,0000.28

Note: The properties of the conjugated product are expected to be very similar to the individual dye molecules.

Visualizing the Mechanism and Workflow

To further elucidate the principles of this compound click chemistry, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow for labeling and imaging.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product SulfoCy5_DBCO Sulfo-Cyanine5-DBCO (Strained Alkyne) Transition_State [3+2] Cycloaddition Transition State SulfoCy5_DBCO->Transition_State SPAAC Reaction (Strain-Promoted) Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Transition_State Conjugate Stable Triazole-Linked Sulfo-Cyanine5 Conjugate Transition_State->Conjugate

Core mechanism of this compound SPAAC reaction.

G A 1. Introduce Azide Functionality into Target Biomolecule (e.g., metabolic labeling, NHS-ester ligation) C 3. Mix Azide-Modified Biomolecule with this compound A->C B 2. Prepare this compound Solution (e.g., in DMSO or aqueous buffer) B->C D 4. Incubate at Room Temperature (typically 1-4 hours) C->D E 5. Purify the Labeled Conjugate (e.g., size exclusion chromatography, dialysis) D->E F 6. Downstream Application (e.g., Fluorescence Microscopy, Flow Cytometry) E->F

General experimental workflow for biomolecule labeling.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound click chemistry.

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline for the conjugation of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size exclusion chromatography, desalting column)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an azide-free buffer.

  • Reaction Incubation:

    • Add a 3- to 10-fold molar excess of the this compound stock solution to the protein solution. Note: The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a size exclusion or desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cyanine5).

Protocol 2: Cell Surface Labeling and Fluorescence Microscopy

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain azide groups, followed by imaging.

Materials:

  • Cells with azide-modified surface glycans (e.g., after incubation with an azido-sugar)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Wash the cells with azide-modified surface glycans three times with ice-cold PBS.

  • Blocking (Optional but Recommended):

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 4°C to reduce non-specific binding.

  • Labeling:

    • Prepare a solution of this compound in PBS (e.g., 25-100 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for DAPI and Sulfo-Cyanine5.

Conclusion

This compound click chemistry offers a robust and versatile platform for the fluorescent labeling of biomolecules. Its rapid, catalyst-free, and bioorthogonal nature makes it an exceptional tool for a wide range of applications in chemical biology, drug development, and diagnostics. The high water solubility and favorable photophysical properties of the Sulfo-Cyanine5 dye further enhance its utility in aqueous biological environments. By understanding the underlying mechanism and optimizing experimental protocols, researchers can effectively harness the power of this advanced bioconjugation technique.

References

Sulfo-Cyanine5 DBCO: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and characteristics of Sulfo-Cyanine5 DBCO, a key reagent in modern bioconjugation. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this fluorophore for their experimental designs. This guide includes quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its practical application.

Core Properties of this compound

This compound is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its participation in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is highly efficient and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The sulfonate groups on the cyanine dye backbone enhance its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments.

Spectral and Photophysical Characteristics

The spectral properties of this compound are summarized in the table below. These values are critical for designing fluorescence-based experiments, including microscopy, flow cytometry, and plate-based assays.

PropertyValueSource
Excitation Maximum (λabs)646 - 647 nm[1][2][3]
Emission Maximum (λem)655 - 670 nm[1][2]
Molar Extinction Coefficient (ε)~250,000 - 251,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.21
Recommended Laser Line633 nm (Helium-Neon) or 647 nm (Krypton-Argon)
Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and use in experimental protocols.

PropertyValueSource
Molecular FormulaC₅₂H₅₆N₄O₁₁S₃
Molecular Weight~1009.2 g/mol
CAS Number1564286-24-3
Purity≥ 90 - 95% (as determined by HPLC)
SolubilityWater, DMSO, DMF
AppearanceBlue powder
Storage ConditionsStore at -20°C in the dark, desiccated. Can be transported at ambient temperature for up to 3 weeks.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO moiety of this compound enables its conjugation to azide-modified molecules via SPAAC. This reaction is a cornerstone of bioorthogonal chemistry, prized for its high speed, specificity, and biocompatibility, as it does not require a cytotoxic copper catalyst. The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product SulfoCy5_DBCO This compound Conjugate Stable Triazole-Linked Fluorescent Bioconjugate SulfoCy5_DBCO->Conjugate Strain-Promoted [3+2] Cycloaddition Azide_Molecule Azide-Modified Biomolecule (R-N₃) Azide_Molecule->Conjugate

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

General Protocol for Protein Labeling via SPAAC

This protocol provides a general workflow for labeling an azide-modified protein with this compound. The exact concentrations and incubation times may need to be optimized for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

  • Spectrophotometer for determining the degree of labeling

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

    • Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution.

    • A molar excess of 1.5 to 5-fold of the DBCO reagent over the protein is often recommended to drive the reaction to completion. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation.

    • The protein concentration in the reaction mixture should ideally be around 1 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light by wrapping the tube in aluminum foil. Gentle mixing during incubation can improve labeling efficiency.

  • Purification:

    • Remove the unreacted this compound from the labeled protein using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~647 nm).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Protein_Labeling_Workflow Start Start: Prepare Reagents Prepare_Protein 1. Prepare Azide-Modified Protein Solution Start->Prepare_Protein Prepare_Dye 2. Prepare Sulfo-Cy5 DBCO Stock Solution (in DMSO/DMF) Start->Prepare_Dye Mix 3. Mix Protein and Dye Solutions (Molar Excess of Dye) Prepare_Protein->Mix Prepare_Dye->Mix Incubate 4. Incubate Reaction Mixture (Room Temp or 4°C, Dark) Mix->Incubate Purify 5. Purify Labeled Protein (e.g., Spin Desalting Column) Incubate->Purify Analyze 6. Characterize Conjugate (Spectrophotometry for DOL) Purify->Analyze End End: Labeled Protein Ready for Use Analyze->End

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Fluorescence Microscopy and Super-Resolution Imaging: Its near-infrared emission minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.

  • Flow Cytometry: For the detection and quantification of labeled cells.

  • In Vivo Imaging: The far-red emission allows for deeper tissue penetration, making it suitable for non-invasive imaging in living organisms.

  • Protein and Nucleic Acid Labeling: For tracking and localization studies.

  • Antibody-Drug Conjugate (ADC) Development: As a fluorescent tag to monitor the distribution and cellular uptake of ADCs.

  • Proteomics and Glycomics: For the identification and visualization of proteins and glycans that have been metabolically labeled with an azide-containing precursor.

References

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cyanine5 Dibenzocyclooctyne (DBCO), a key reagent in bioconjugation and fluorescence-based applications. This document details the quantum yield and extinction coefficient of Sulfo-Cyanine5 DBCO, outlines the experimental protocols for their determination, and illustrates the fundamental reaction mechanism and experimental workflows.

Core Photophysical Properties of this compound

Sulfo-Cyanine5 (Sulfo-Cy5) DBCO is a water-soluble, bright, and photostable fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its participation in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling the straightforward labeling of azide-modified biomolecules. The photophysical parameters of fluorescent dyes are critical for their application in quantitative assays and imaging. The key parameters, quantum yield (Φ) and molar extinction coefficient (ε), determine the brightness of the fluorophore.

The reported values for the quantum yield and extinction coefficient of this compound can vary between suppliers due to different measurement conditions and methodologies. Below is a compilation of data from various commercial sources to provide a comparative overview.

Data Presentation: Photophysical Properties
ParameterThis compound (Lumiprobe)[1]This compound (BroadPharm)[2]This compound (Jena Bioscience)[3]Tri-Sulfo-CYanine5-DBCO (Interchim)[4]Sulfo-Cyanine5.5 DBCO (Lumiprobe)[5]
Excitation Maximum (λabs) 646 nm647 nm646 nmNot Specified673 nm
Emission Maximum (λem) 662 nm655 nm661 nmNot Specified691 nm
Molar Extinction Coefficient (ε) 271,000 L⋅mol-1⋅cm-1250,000 L⋅mol-1⋅cm-1251,000 L⋅mol-1⋅cm-1Not Specified211,000 L⋅mol-1⋅cm-1
Quantum Yield (Φ) 0.28Not SpecifiedNot SpecifiedNot Specified0.21
CAS Number 1564286-24-31564286-24-31564286-24-31564286-24-3Not Specified

Note: "Tri-Sulfo-CYanine5-DBCO" as listed by Interchim shares the same CAS number as Sulfo-Cy5 DBCO, suggesting it is a synonym or a closely related structure. The data for Sulfo-Cyanine5.5 DBCO is included for comparative purposes, highlighting the spectral differences with the Cy5 variant.

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or dimethyl sulfoxide (DMSO))

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes with a 1 cm path length

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution. Due to the small quantities, it is advisable to prepare a stock solution in a solvent like DMSO and then dilute it in the final aqueous buffer.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance at the λabs falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 500-800 nm).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance spectrum for each dilution.

    • Record the absorbance value at the absorption maximum (λabs).

  • Calculation:

    • Plot the absorbance at λabs versus the molar concentration of the dye.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L⋅mol-1⋅cm-1, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • This compound solution (prepared as above)

  • Quantum yield standard with similar absorption and emission properties (e.g., Cresyl Violet or Nile Blue in a suitable solvent)

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all prepared solutions of the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard absorb.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring the emission is collected over the entire range for each.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

  • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR × (SlopeS / SlopeR) × (nS2 / nR2)

    Where:

    • ΦR is the quantum yield of the reference standard.

    • SlopeS and SlopeR are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • nS and nR are the refractive indices of the solvents used for the sample and the reference (if they are different).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key reaction mechanism and experimental workflows associated with this compound.

SPAAC_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product SulfoCy5_DBCO This compound SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Copper-Free) SulfoCy5_DBCO->SPAAC Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->SPAAC Conjugate Fluorescently Labeled Biomolecule (Stable Triazole Linkage) SPAAC->Conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Sulfo-Cy5 DBCO.

Extinction_Coefficient_Workflow start Start prep_stock Prepare Concentrated Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute measure_abs Measure Absorbance at λmax serial_dilute->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data linear_reg Perform Linear Regression plot_data->linear_reg calc_epsilon Slope = Molar Extinction Coefficient (ε) linear_reg->calc_epsilon end_process End calc_epsilon->end_process

Caption: Workflow for Determining Molar Extinction Coefficient.

Quantum_Yield_Workflow start Start prep_solutions Prepare Dilute Solutions of Sample and Standard start->prep_solutions measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data get_slopes Determine Slopes for Sample and Standard plot_data->get_slopes calc_qy Calculate Quantum Yield Using Comparative Formula get_slopes->calc_qy end_process End calc_qy->end_process

Caption: Workflow for Determining Fluorescence Quantum Yield.

References

Sulfo-Cyanine5 DBCO: A Technical Guide to Water Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-Cyanine5 DBCO, a key reagent in bioconjugation and fluorescence-based detection. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize this fluorophore in their experimental workflows.

Core Properties of this compound

This compound is a water-soluble derivative of the Cyanine5 dye, featuring a dibenzocyclooctyne (DBCO) group. This modification enables its use in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific labeling of azide-modified biomolecules in aqueous environments.[1][2] The sulfonate groups enhance its hydrophilicity, making it suitable for biological applications where organic solvents are not desirable.[3]

Physicochemical and Spectral Properties
PropertyValueSource(s)
Molecular Formula C₅₂H₅₆N₄O₁₁S₃[4]
Molecular Weight 1009.22 g/mol [4]
Excitation Maximum (λabs) 646 nm
Emission Maximum (λem) 662 nm
Molar Extinction Coefficient (ε) 271,000 L⋅mol⁻¹⋅cm⁻¹

Water Solubility

The presence of sulfonate groups significantly enhances the water solubility of this compound, a critical feature for its application in labeling biomolecules under physiological conditions.

Quantitative Solubility Data
SolventSolubilityMethodSource(s)
Water 10 mg/mL (9.91 mM)Requires sonication for dissolution.MedChemExpress
DMSO 62.5 mg/mL (61.93 mM)Requires sonication; hygroscopic DMSO can impact solubility.MedChemExpress
DMF SolubleQualitative assessment.

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and successful application in experimental settings. Key aspects of its stability include its shelf life as a solid and in solution, as well as its resilience to varying pH, temperature, and light exposure.

Storage and Handling Recommendations
ConditionRecommendationDurationSource(s)
Solid (lyophilized) Store at -20°C in the dark. Desiccate.12 months
In Solvent (-80°C) Store protected from light.6 monthsMedChemExpress
In Solvent (-20°C) Store protected from light.1 monthMedChemExpress
Transportation Room temperature.Up to 3 weeks
pH Stability

The fluorescence of sulfo-cyanine dyes, including Sulfo-Cyanine5, is largely independent of pH in the range of 4 to 10. This robust pH tolerance makes it a reliable fluorescent probe for a variety of biological assays conducted under different buffer conditions.

Photostability

Experimental Protocols

Protocol for Determining Water Solubility of Sulfo-Cyanine Dyes

This protocol provides a general method for determining the aqueous solubility of sulfo-cyanine dyes like this compound.

Materials:

  • This compound

  • Deionized water

  • Vortex mixer

  • Sonicator bath

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a microcentrifuge tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the suspension for 10-15 minutes to facilitate dissolution.

    • Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with gentle agitation to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved dye.

  • Quantification of Solubilized Dye:

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with deionized water to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solution at the maximum absorption wavelength of Sulfo-Cyanine5 (approximately 646 nm).

    • Calculate the concentration of the dye in the supernatant using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (271,000 L⋅mol⁻¹⋅cm⁻¹), c is the concentration, and l is the path length of the cuvette.

    • Calculate the initial solubility in mg/mL based on the concentration and the dilution factor.

General Protocol for Assessing Photostability

This protocol outlines a method to assess the photostability of this compound in solution.

Materials:

  • This compound solution of known concentration

  • Spectrophotometer or fluorometer

  • Controlled light source (e.g., the light source of the spectrophotometer/fluorometer or a dedicated lamp with a filter for the excitation wavelength)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS) at a concentration that gives a strong but not saturating fluorescence signal.

  • Initial Measurement: Record the initial absorbance and/or fluorescence emission spectrum of the sample.

  • Photobleaching: Continuously expose the sample to the excitation light source at a constant intensity.

  • Time-course Measurements: At regular intervals, record the absorbance and/or fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity (or absorbance) at the emission maximum as a function of irradiation time. The rate of decay of the signal provides a measure of the photostability. For a more quantitative analysis, the photobleaching quantum yield can be calculated relative to a reference standard with a known quantum yield.

Application: Copper-Free Click Chemistry Workflow

This compound is primarily used for the fluorescent labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

G cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Biomolecule Azide-Modified Biomolecule (e.g., protein, oligo) Mixing Mix Reactants (Room Temperature) Biomolecule->Mixing SulfoCy5 This compound (in aqueous buffer) SulfoCy5->Mixing Incubation Incubate (e.g., 1-4 hours) Mixing->Incubation SPAAC Reaction Purification Purify Conjugate (e.g., size exclusion chromatography, dialysis) Incubation->Purification Reaction Mixture Analysis Characterize Labeled Biomolecule (Spectroscopy, Gel Electrophoresis) Purification->Analysis Purified Conjugate

Caption: Workflow for labeling an azide-modified biomolecule with this compound.

This workflow illustrates the straightforward nature of copper-free click chemistry. The azide-modified biomolecule and this compound are simply mixed in an aqueous buffer and allowed to react at room temperature. The resulting stable triazole linkage forms efficiently without the need for a cytotoxic copper catalyst. The final labeled biomolecule is then purified from unreacted dye.

Conclusion

This compound is a highly water-soluble and relatively stable fluorescent probe that is ideally suited for the labeling of biomolecules in aqueous environments. Its bright fluorescence and the bioorthogonality of the copper-free click chemistry reaction make it a valuable tool for a wide range of applications in life sciences and drug development. Understanding its solubility and stability characteristics is paramount to achieving reproducible and reliable experimental outcomes.

References

The Engine of Bioorthogonality: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for selectively and efficiently modifying biomolecules in their native environments.[1][2] This metal-free click reaction, driven by the inherent ring strain of cyclooctynes, allows for the formation of a stable triazole linkage with azides under physiological conditions, circumventing the cytotoxicity associated with traditional copper-catalyzed reactions.[][4][5] Its high specificity, biocompatibility, and rapid kinetics have propelled its widespread adoption in diverse fields, including live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs). This in-depth guide delves into the core principles of SPAAC, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Mechanism: A Release of Inherent Tension

At its heart, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide. The reaction's driving force is the significant ring strain of the cyclooctyne, which can be approximately 18 kcal/mol. This high ground-state energy of the alkyne significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed rapidly at ambient temperatures and physiological pH without the need for a catalyst. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds with high specificity and minimal off-target effects. The result is a stable triazole linkage, covalently connecting the two molecules of interest.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Ring Strain Release Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Covalent Bond Formation

Quantitative Data: A Comparative Look at Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for experimental design and is typically expressed as a second-order rate constant (k₂). This constant is highly dependent on the specific cyclooctyne derivative used, as well as reaction conditions such as buffer, pH, and temperature. The rational design of cyclooctynes, often through the addition of fluorine atoms or fused aromatic rings, has led to the development of reagents with significantly enhanced reaction kinetics.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DIBOSimilar to DIFOReacts exceptionally fast with azido-containing compounds.
DIBO (ketone form)3x faster than DIBO (alcohol form)Oxidation of the alcohol to a ketone increases the reaction rate.
Sulfo DBCO-amine in PBS (pH 7)0.32 - 0.85One of the lower observed rate constants in this buffer.
Sulfo DBCO-amine in HEPES (pH 7)0.55 - 1.22One of the highest observed rate constants in this buffer.
Sulfo DBCO-amine in DMEM0.59 - 0.97Faster reaction rate compared to RPMI.
Sulfo DBCO-amine in RPMI0.27 - 0.77Slower reaction rate compared to DMEM.
DBCO-modified antibody0.18 - 0.37The presence of a PEG linker can enhance reaction rates by approximately 31%.
[9+1]CPP2.2 x 10⁻³Measured in deuterated DMSO.
[11+1]CPP4.5 x 10⁻⁴Almost five-fold slower than [9+1]CPP.
m[9+1]CPP9.6 x 10⁻³A 4.4-fold increase compared to [9+1]CPP due to increased local strain.
Alexa488-DIBO with Rho S144azF62 ± 12Determined by in-gel fluorescence.

Experimental Protocols

The versatility of SPAAC is reflected in the wide range of experimental protocols developed for various applications. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for SPAAC with a DBCO-Functionalized Molecule

This protocol provides a general guideline for the conjugation of an azide-containing molecule to a molecule functionalized with a Dibenzocyclooctyne (DBCO) group.

Materials:

  • Azide-functionalized molecule of interest

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous DMSO or DMF

  • Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in anhydrous DMSO or DMF at a concentration of 10-50 mM.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the DBCO-functionalized molecule.

    • Add the reaction buffer to achieve the desired final reaction concentration.

    • Add the azide stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule (typically below 10% v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-24 hours. For sensitive biomolecules, the reaction can be performed at 4°C, which may require longer reaction times.

  • Monitoring and Purification:

    • Monitor the reaction progress using a suitable analytical method (e.g., LC-MS, HPLC, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm).

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

General_SPAAC_Workflow A Prepare Stock Solutions (Azide and DBCO molecules) B Set up Reaction Mixture (DBCO-molecule, Buffer, Azide-molecule) A->B C Incubate (Room Temperature or 4°C) B->C D Monitor Reaction Progress (LC-MS, HPLC, UV-Vis) C->D E Purify Conjugate (SEC, Dialysis, HPLC) D->E F Characterize Final Product E->F

Protocol 2: Labeling of Newly Synthesized Proteins in Live Cells

This protocol describes a pulse-chase experiment to label and track newly synthesized proteins in living cells using L-azidohomoalanine (AHA), an azide-containing analog of methionine.

Materials:

  • Cells expressing the protein of interest

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Complete cell culture medium (containing methionine)

  • Cyclooctyne-fluorophore conjugate (e.g., BCN-fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Pulse Labeling:

    • Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.

    • Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.

  • Chase (Optional):

    • To track protein degradation, remove the AHA-containing medium, wash the cells with PBS, and add complete medium containing a high concentration of methionine (e.g., 2 mM) to start the chase. Collect cell samples at various time points.

  • SPAAC Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with the cyclooctyne-fluorophore (e.g., 10 µM BCN-fluorophore) in culture medium for 5-10 minutes at 37°C.

  • Analysis:

    • Wash the cells three times with PBS.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the labeled protein.

Live_Cell_Labeling_Workflow A Deplete Methionine (1 hr in Met-free medium) B Pulse with AHA (4 hrs in AHA-containing medium) A->B C Chase with Methionine (Optional, for degradation studies) B->C D SPAAC Reaction (Incubate with Cyclooctyne-Fluorophore) B->D No Chase C->D E Wash Cells D->E F Analyze (Flow Cytometry or Microscopy) E->F

Applications in Drug Development and Beyond

The biocompatibility and efficiency of SPAAC have made it an invaluable tool in drug development and various other biomedical applications.

  • Antibody-Drug Conjugates (ADCs): SPAAC enables the precise, site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogenous and potent ADCs with improved therapeutic windows.

  • Targeted Drug Delivery: The reaction can be used to attach targeting ligands to drug-loaded nanoparticles or polymers, enhancing their delivery to specific cells or tissues.

  • Molecular Imaging: By conjugating imaging agents (e.g., fluorophores, radiolabels) to biomolecules, SPAAC facilitates the real-time tracking and visualization of biological processes in living organisms.

  • Biomaterial Science: SPAAC is employed in the formation of hydrogels and the functionalization of surfaces and nanoparticles for a variety of biomedical applications.

Conclusion

Strain-promoted alkyne-azide cycloaddition represents a paradigm shift in bioconjugation, offering a robust and versatile chemical tool for researchers across multiple disciplines. Its metal-free nature, rapid kinetics, and high specificity have overcome many of the limitations of previous methods, paving the way for groundbreaking advancements in our understanding and manipulation of biological systems. As the design of novel cyclooctynes continues to evolve, the scope and power of SPAAC are poised to expand even further, promising exciting new possibilities in medicine and biotechnology.

References

An In-Depth Technical Guide to Sulfo-Cyanine5 DBCO for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Sulfo-Cyanine5 Dibenzocyclooctyne (Sulfo-Cy5 DBCO), a fluorescent labeling reagent, for researchers, scientists, and drug development professionals. This document details the molecule's structure, properties, and core applications, with a focus on its use in copper-free click chemistry for bioconjugation.

Core Concepts: Structure and Functionality

Sulfo-Cyanine5 DBCO is a bifunctional molecule that integrates the bright, far-red fluorescence of the Sulfo-Cyanine5 dye with the highly reactive DBCO group. The Sulfo-Cy5 core is a water-soluble cyanine dye, making this reagent particularly well-suited for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] The sulfonated nature of the dye not only enhances water solubility but also reduces the tendency of labeled biomolecules to aggregate.[2]

The DBCO (Dibenzocyclooctyne) group is a strained alkyne that enables rapid and specific covalent bond formation with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is notable for proceeding efficiently at physiological temperatures and in the absence of a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[3]

Chemical Structure of this compound

Logical relationship between the core components of this compound.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and should be considered as typical.

PropertyValueReference(s)
Chemical Formula C₅₂H₅₆N₄O₁₁S₃[4]
Molecular Weight 1009.2 g/mol
CAS Number 1564286-24-3
Excitation Maximum (λex) 646 - 647 nm
Emission Maximum (λem) 662 - 670 nm
Molar Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹ at 646 nm
Fluorescence Quantum Yield ~0.28
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protected from light

Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified proteins and cells with this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: The buffer must not contain sodium azide.

  • This compound

  • Anhydrous DMSO or water to prepare the dye stock solution

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or water to a concentration of 1-10 mM.

  • Reaction Setup:

    • For a typical labeling reaction, use a 2-4 fold molar excess of this compound relative to the azide-modified protein.

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Remove unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.

  • Characterization (Optional): The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Sulfo-Cy5 dye).

Protocol 2: Live Cell Surface Labeling

This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

  • Cells with azide-modified surface glycans (e.g., after incubation with an azide-containing sugar analog)

  • This compound

  • Live-cell imaging medium (e.g., serum-free medium or PBS)

  • (Optional) Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

  • Cell Preparation: After metabolic labeling with an azide-containing sugar, wash the cells twice with warm PBS or other suitable buffer.

  • Prepare Staining Solution: Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 10-50 µM.

  • Staining: Add the staining solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with the imaging medium to remove unbound dye.

  • Imaging: The cells are now ready for fluorescence microscopy.

Mandatory Visualizations

Logical Workflow for Protein Labeling

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Azide_Protein Azide-Modified Protein in Azide-Free Buffer Mix Mix Protein and DBCO (2-4x molar excess of dye) Azide_Protein->Mix DBCO_Stock Prepare Sulfo-Cy5 DBCO Stock Solution (1-10 mM) DBCO_Stock->Mix Incubate Incubate 2-4h at RT or overnight at 4°C (Protect from light) Mix->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify Analyze Analyze (e.g., Spectroscopy, SDS-PAGE) Purify->Analyze

Workflow for labeling an azide-modified protein with this compound.

Experimental Workflow for In Vivo Cell Tracking

This diagram illustrates a general workflow for labeling cells ex vivo and then tracking them in vivo.

cluster_0 Cell Engineering & Labeling cluster_1 In Vivo Application Metabolic_Labeling Metabolically incorporate azide sugars into cell surface glycans SPAAC_Reaction Label cells with Sulfo-Cy5 DBCO via SPAAC Metabolic_Labeling->SPAAC_Reaction Transplantation Transplant labeled cells into animal model SPAAC_Reaction->Transplantation Imaging In vivo fluorescence imaging to track cell localization Transplantation->Imaging

Workflow for in vivo cell tracking using this compound labeling.

Conclusion

This compound is a powerful tool for the fluorescent labeling of biomolecules in complex biological systems. Its water solubility, bright far-red fluorescence, and bioorthogonal reactivity make it an excellent choice for a wide range of applications, from in vitro protein studies to in vivo cell tracking. The detailed protocols and data provided in this guide are intended to facilitate the successful application of this versatile reagent in your research endeavors.

References

The Core of Near-Infrared Fluorescent Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the essential features of near-infrared (NIR) fluorescent probes, offering a comprehensive resource for their application in advanced biological research and therapeutic development. NIR probes are powerful tools for deep-tissue imaging and sensing due to their ability to operate within the NIR window (typically 700-1700 nm), a spectral range where biological tissues exhibit minimal absorbance and autofluorescence. This unique characteristic allows for significantly improved signal-to-noise ratios and deeper penetration of light compared to conventional visible light fluorophores.

Key Advantages of Near-Infrared Fluorescent Probes

Near-infrared (NIR) fluorescent probes offer several distinct advantages over probes that operate in the visible light spectrum, making them particularly well-suited for in vivo imaging and deep-tissue analysis. These advantages stem from the physical properties of light and its interaction with biological tissues.

Advantages_of_NIR_Imaging cluster_NIR_Window NIR Window (700-1700 nm) cluster_Advantages Key Advantages NIR_Probe NIR Fluorescent Probe Deep_Penetration Deeper Tissue Penetration NIR_Probe->Deep_Penetration Less absorption and scattering by tissues Reduced_Autofluorescence Reduced Autofluorescence NIR_Probe->Reduced_Autofluorescence Endogenous fluorophores are not excited Minimized_Photodamage Minimized Photodamage NIR_Probe->Minimized_Photodamage Lower energy photons High_SNR High Signal-to-Noise Ratio Deep_Penetration->High_SNR Reduced_Autofluorescence->High_SNR

Caption: Advantages of Near-Infrared (NIR) Fluorescent Probes.

Photophysical Properties of Common NIR Fluorophores

The performance of a NIR fluorescent probe is dictated by its photophysical properties. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, the Stokes shift (the difference between λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF). The following tables summarize these properties for several common classes of NIR dyes.

Cyanine Dyes

Cyanine dyes are a widely used class of NIR fluorophores characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. Their spectral properties are readily tunable by modifying the length of the polymethine chain and the nature of the heterocyclic groups.

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Solvent
Indocyanine Green (ICG)~780~820~0.012 - 0.13Ethanol, DMSO, Water
IRDye 800CW~774~789~0.09 - 0.12PBS, Water
Cy5.5~678~694~0.23PBS
Cy7~750~776~0.12PBS
BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high molar extinction coefficients, and good photostability. Chemical modifications of the BODIPY core have led to the development of NIR-emitting analogues, often referred to as aza-BODIPYs.

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Solvent
Aza-BODIPY 1~650~665~0.50Chloroform
Aza-BODIPY 2~680~700~0.35Dichloromethane
Aza-BODIPY 3~710~730~0.21Toluene
Rhodamine Dyes

Rhodamine dyes are a class of xanthene-based fluorophores known for their high fluorescence quantum yields and photostability. Structural modifications, such as the incorporation of silicon atoms (Si-rhodamines), have extended their emission into the NIR region.

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Solvent
Rhodamine 800~684~705~0.25Ethanol
SiR700~690~710~0.10PBS
JF721~721~745~0.15PBS

Design Strategies and Signaling Mechanisms

The design of NIR fluorescent probes often involves strategies that enable the detection of specific biological analytes or events. These "smart" or "activatable" probes exhibit a change in their fluorescence properties upon interaction with their target.

Intramolecular Charge Transfer (ICT)

In ICT-based probes, a fluorophore is functionalized with an electron-donating group and an electron-withdrawing group. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The emission properties of these probes are highly sensitive to the local environment and can be modulated by the binding of an analyte.

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State Ground Donor-π-Acceptor Excited D⁺-π-A⁻ (ICT State) Ground->Excited Excitation (hν) Excited->Ground Fluorescence Emission

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent energy transfer mechanism between two fluorophores, a donor and an acceptor. In a FRET-based probe, the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. When the two are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then fluoresces. The cleavage of a linker separating the donor and acceptor by a specific enzyme, for example, disrupts FRET, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

FRET_Mechanism cluster_fret_on FRET ON cluster_fret_off FRET OFF (after cleavage) Donor_On Donor Acceptor_On Acceptor Donor_On->Acceptor_On Energy Transfer Emission_Acceptor Acceptor Emission Acceptor_On->Emission_Acceptor Donor_Off Donor Emission_Donor Donor Emission Donor_Off->Emission_Donor Acceptor_Off Acceptor Excitation_On Excitation (hν) Excitation_On->Donor_On Excitation_Off Excitation (hν) Excitation_Off->Donor_Off

Caption: Förster Resonance Energy Transfer (FRET) Mechanism.

Experimental Protocols

The following are representative protocols for the synthesis and application of NIR fluorescent probes.

Synthesis of a Heptamethine Cyanine Dye

This protocol describes a general procedure for the synthesis of a heptamethine cyanine dye.

Materials:

  • 2-methylbenzothiazolium salt (1.0 mmol)

  • 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1.5 mmol)

  • Anhydrous butan-1-ol/benzene (7:3)

  • Activated 4Å molecular sieves

  • Dry pyridine

  • Diethyl ether

  • Methanol or ethanol for recrystallization

Procedure:

  • A solution of 2-methylbenzothiazolium salt (1.0 mmol) and 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1.5 mmol) in anhydrous butan-1-ol/benzene (7:3, 70 mL) is heated under reflux over activated 4Å molecular sieves.

  • After the complete consumption of the benzoazolium salt (typically 10-15 minutes), an additional molar equivalent of the 2-methylbenzothiazolium salt and dry pyridine (14 mL) are added.

  • The resulting mixture is refluxed for an additional 30 to 40 minutes.

  • After cooling, the molecular sieves are removed by filtration.

  • The chloro dye is precipitated from the cooled reaction mixture, either directly after partial solvent removal or by the addition of diethyl ether.

  • The solid product is collected by filtration under reduced pressure, washed with water and diethyl ether, and recrystallized from methanol or ethanol.

Live-Cell Imaging Protocol

This protocol outlines the general steps for imaging intracellular analytes using a NIR fluorescent probe.

Materials:

  • NIR fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope equipped with appropriate NIR laser lines and detectors

Procedure:

  • Culture cells on glass-bottom dishes to the desired confluency.

  • Prepare the probe working solution by diluting the stock solution in serum-free cell culture medium to the final concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Remove the probe solution and wash the cells two to three times with PBS to remove any unbound probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission settings for the specific NIR probe.

In Vivo Tumor Imaging Protocol

This protocol provides a general workflow for imaging tumors in a mouse model using a NIR fluorescent probe.

Materials:

  • NIR fluorescent probe formulated for in vivo use (e.g., conjugated to a targeting moiety or encapsulated in nanoparticles)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl) with NIR capabilities

Procedure:

  • Administer the NIR fluorescent probe to the tumor-bearing mouse via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific probe and formulation.

  • At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse.

  • Place the anesthetized mouse in the in vivo imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filter sets. A white-light or photographic image should also be taken for anatomical reference.

  • Use the imaging software to overlay the fluorescence signal on the photographic image.

  • Quantify the fluorescence intensity in the tumor region and a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

High-Throughput Screening Workflow

NIR fluorescent probes are valuable tools in high-throughput screening (HTS) for drug discovery, particularly for identifying enzyme inhibitors.

HTS_Workflow Start Start Dispense_Compounds Dispense Compound Library into Microplate Start->Dispense_Compounds Add_Enzyme Add Enzyme Solution Dispense_Compounds->Add_Enzyme Add_Probe Add NIR Fluorescent Probe Add_Enzyme->Add_Probe Measure_Fluorescence Measure Fluorescence Signal over Time Add_Probe->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Reaction Rates) Measure_Fluorescence->Data_Analysis Identify_Hits Identify Potential Inhibitors ('Hits') Data_Analysis->Identify_Hits End End Identify_Hits->End

Caption: High-Throughput Screening (HTS) Workflow.

This guide provides a foundational understanding of the key features, design principles, and applications of near-infrared fluorescent probes. For more specific details on individual probes and their protocols, researchers are encouraged to consult the primary scientific literature.

A Technical Guide to the Bioorthogonal Applications of Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine5 Dibenzocyclooctyne (Sulfo-Cy5 DBCO), a key reagent in bioorthogonal chemistry. It details the molecule's properties, core applications, and comprehensive experimental protocols for its use in advanced biological research and therapeutic development.

Introduction to Sulfo-Cyanine5 DBCO in Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of high-yield, selective chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. These reactions are invaluable for selectively tagging and visualizing biomolecules in their natural habitat, including living cells and organisms.

A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of "click chemistry." SPAAC involves the reaction between a strained cyclooctyne, such as DBCO, and an azide to form a stable triazole linkage. This reaction is exceptionally fast and bioorthogonal, making it ideal for in vivo applications where the toxicity of a copper catalyst is a concern.

This compound is a premier fluorescent probe designed for SPAAC reactions. It combines the bright, far-red fluorescence of the Sulfo-Cyanine5 dye with the highly reactive DBCO moiety. The inclusion of sulfonate groups renders the molecule water-soluble, which is advantageous for labeling biomolecules in aqueous physiological buffers. Its far-red emission minimizes background autofluorescence from biological samples, enhancing signal-to-noise ratios in imaging applications.

Physicochemical and Spectroscopic Properties

The performance of Sulfo-Cy5 DBCO in labeling and imaging applications is dictated by its intrinsic properties. The following table summarizes the key quantitative data for this fluorophore.

PropertyValueReference(s)
Excitation Maximum (λ_abs_)~646 nm[1][2]
Emission Maximum (λ_em_)~662-670 nm[1][2]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.28
Molecular Weight~1009.22 g/mol
SolubilityGood in water, DMSO, and DMF

Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental application of Sulfo-Cy5 DBCO is its participation in the SPAAC reaction. An azide-modified biomolecule reacts with the DBCO group of Sulfo-Cy5 DBCO, leading to the rapid and irreversible formation of a stable triazole conjugate. This reaction's bioorthogonality ensures that the dye is specifically attached only to the azide-tagged molecule of interest.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule (R-N₃) Triazole Stable Triazole-Linked Fluorescent Conjugate Azide->Triazole + DBCO Sulfo-Cy5 DBCO DBCO->Triazole SPAAC (Copper-Free)

Caption: The SPAAC reaction between an azide and Sulfo-Cy5 DBCO.

Key Applications and Experimental Protocols

Sulfo-Cy5 DBCO is a versatile tool with broad applications in proteomics, cell biology, and drug development. Below are detailed protocols for two of its most common uses: antibody conjugation and cellular imaging.

Antibody-Drug Conjugate (ADC) Development and Fluorescent Labeling

Sulfo-Cy5 DBCO is instrumental in the site-specific labeling of antibodies for creating fluorescently tagged immunoconjugates or as a component in Antibody-Drug Conjugates (ADCs). The following protocol outlines a two-step process: first, introducing an azide handle onto the antibody, and second, conjugating it to Sulfo-Cy5 DBCO.

ADC_Workflow cluster_0 Step 1: Antibody Azide Modification cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Purification Ab Antibody (Ab) Ab_N3 Azide-Modified Antibody (Ab-N₃) Ab->Ab_N3 Primary Amine Reaction (pH 7.2-8.5) NHS_Azide Azido-PEG-NHS Ester NHS_Azide->Ab_N3 Ab_Cy5 Fluorescently Labeled Antibody Ab_N3->Ab_Cy5 Copper-Free Click (RT, 2-4h or 4°C, overnight) Cy5_DBCO Sulfo-Cy5 DBCO Cy5_DBCO->Ab_Cy5 Purification Size-Exclusion Chromatography (SEC) or Dialysis Ab_Cy5->Purification Final_Product Purified Ab-Sulfo-Cy5 Conjugate Purification->Final_Product

Caption: Workflow for fluorescent antibody labeling via SPAAC.

Experimental Protocol: Antibody Labeling

Materials:

  • Antibody of interest (free of BSA, gelatin, and sodium azide)

  • Azido-PEG-NHS ester (e.g., Azido-PEG3-succinimidyl carbonate)

  • This compound

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing stabilizers like BSA or glycine.

    • Buffer exchange the antibody into the Reaction Buffer (PBS, pH 7.4-8.0).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Step 1: Antibody Azide Modification

    • Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

    • Remove the excess, unreacted azide linker using a desalting column equilibrated with PBS, pH 7.4.

  • Step 2: SPAAC Reaction with Sulfo-Cy5 DBCO

    • Immediately proceed to the click chemistry step. The azide-modified antibody is now ready to react with Sulfo-Cy5 DBCO.

    • Add a 2- to 4-fold molar excess of Sulfo-Cy5 DBCO to the azide-modified antibody solution.

    • Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature, protected from light.

  • Step 3: Purification of the Conjugate

    • Purify the final fluorescently labeled antibody conjugate using SEC or dialysis to remove any unreacted Sulfo-Cy5 DBCO.

    • Collect fractions containing the labeled antibody, which will elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5).

    • Store the purified conjugate at 4°C for short-term use or at -20°C with a cryoprotectant for long-term storage.

Cellular Imaging via Metabolic Glycoengineering

Sulfo-Cy5 DBCO is widely used to visualize glycans on the surface of living or fixed cells. This is achieved by first metabolically labeling the cells with an azide-containing sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is processed by the cell and displayed on the cell surface as azido-sialic acids.

Cell_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fluorescent Labeling (SPAAC) cluster_2 Step 3: Imaging Cells Cultured Cells Azide_Cells Cells with Azide Groups on Surface Glycans Cells->Azide_Cells Incubate 1-3 days (e.g., 50 µM Ac₄ManNAz) Azide_Sugar Ac₄ManNAz (Azide Sugar) Azide_Sugar->Azide_Cells Labeled_Cells Fluorescently Labeled Cells Azide_Cells->Labeled_Cells Incubate 1h (e.g., 20 µM Sulfo-Cy5 DBCO) Cy5_DBCO Sulfo-Cy5 DBCO Cy5_DBCO->Labeled_Cells Wash Wash Cells (PBS) Labeled_Cells->Wash Imaging Fluorescence Microscopy or Flow Cytometry Wash->Imaging

Caption: Workflow for cell surface labeling via metabolic glycoengineering.

Experimental Protocol: Live-Cell Imaging

Materials:

  • Mammalian cells of interest (e.g., A549 cells) in culture

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~640 nm, Emission: ~670 nm)

Procedure:

  • Step 1: Metabolic Labeling with Azide Sugar

    • Seed cells in a suitable vessel for imaging (e.g., glass-bottom dishes) and allow them to adhere.

    • Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

    • The following day, add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 1 to 3 days to allow for incorporation of the azide sugar into cell surface glycans.

  • Step 2: Fluorescent Labeling with Sulfo-Cy5 DBCO

    • After the metabolic labeling period, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.

    • Prepare a staining solution by diluting Sulfo-Cy5 DBCO in serum-free medium or PBS to a final concentration of 20 µM.

    • Add the Sulfo-Cy5 DBCO staining solution to the cells and incubate for 1 hour at 37°C, protected from light.

  • Step 3: Imaging

    • Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer.

    • Image the cells immediately using a fluorescence microscope equipped for live-cell imaging and the appropriate Cy5 filter set.

For Fixed-Cell Imaging: After Step 2, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS before imaging. For intracellular targets, a permeabilization step (e.g., 0.1% Triton X-100 in PBS) can be included after fixation.

Conclusion

This compound is a powerful and versatile fluorescent probe that is central to many modern bioorthogonal chemistry applications. Its high water solubility, bright far-red fluorescence, and highly efficient reactivity in copper-free click chemistry make it an exceptional tool for the specific and sensitive labeling of biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement Sulfo-Cy5 DBCO in their studies, from fundamental cell biology to the development of targeted therapeutics.

References

An In-Depth Technical Guide to Copper-Free Click Chemistry for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive introduction to the principles and applications of copper-free click chemistry, a powerful bioorthogonal ligation tool that has revolutionized chemical biology, drug development, and materials science. By eliminating the cytotoxic copper catalyst traditionally used in click chemistry, these reactions can be performed in living systems without interfering with native biochemical processes. This guide delves into the core mechanisms of the most prominent copper-free click reaction, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and provides a comparative analysis of the kinetics of various cyclooctyne reagents. Detailed experimental protocols for key applications, including protein labeling and antibody-drug conjugate (ADC) synthesis, are presented to enable researchers to implement these techniques in their own laboratories. Furthermore, this guide utilizes Graphviz diagrams to visually represent reaction mechanisms and experimental workflows, offering a clear and accessible understanding of the logical relationships within copper-free click chemistry.

Introduction to Click Chemistry and the Advent of Copper-Free Reactions

The concept of "click chemistry," introduced by K. Barry Sharpless and his colleagues in 2001, describes a class of chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] The archetypal click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[1] While highly efficient, the requirement of a copper(I) catalyst limits its application in living systems due to the inherent cytotoxicity of copper.[1] This limitation spurred the development of copper-free click chemistry, which retains the desirable features of click chemistry while being fully biocompatible.[2]

The breakthrough in copper-free click chemistry came with the re-emergence of the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes the inherent ring strain of cyclooctynes to accelerate the reaction with azides, obviating the need for a metal catalyst.[1] The bioorthogonal nature of SPAAC, where the azide and cyclooctyne functionalities are abiotic and do not react with biological molecules, makes it an ideal tool for studying and manipulating biological systems in their native environment.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Reaction Mechanism

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne and an azide to form a stable triazole ring. The primary driving force for this reaction is the significant ring strain of the eight-membered cyclooctyne ring, which is estimated to be around 18 kcal/mol. This strain is released upon the formation of the planar and more stable triazole ring, thus lowering the activation energy of the reaction and allowing it to proceed rapidly at physiological temperatures. The reaction is highly selective, as both the cyclooctyne and azide functional groups are largely inert to the vast array of functional groups present in biological systems.

SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole + Azide Azide Azide->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Role of Cyclooctyne Structure in Reaction Kinetics

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. Various modifications to the cyclooctyne ring have been developed to enhance reaction kinetics. These modifications often involve the introduction of electron-withdrawing groups or the fusion of aromatic rings to further increase ring strain.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl AzideKey Features
Bicyclo[6.1.0]nonyneBCN0.15Moderately reactive, good stability.
DibenzocyclooctyneDBCO / DIBAC0.3 - 1.22Widely used, relatively fast, and stable.
DIBODIBONot specified, but faster than many cyclooctynesHigh reactivity.
TetramethylthioheptyneTMTHHigh, but unstableVery high reactivity but limited stability.
[9+1]CPP-2.2 × 10⁻³Cycloparaphenylene-based, tunable reactivity.
[11+1]CPP-4.5 × 10⁻⁴Larger cycloparaphenylene, lower reactivity.
m[9+1]CPP-9.6 × 10⁻³Meta-linked cycloparaphenylene, increased strain and reactivity.

Note: Reaction rates can be influenced by the solvent, temperature, and the specific azide used. The data presented here is for comparison purposes.

Other Copper-Free Click Chemistry Reactions

While SPAAC is the most prominent copper-free click reaction, other bioorthogonal reactions have also been developed.

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction occurs between a strained alkyne and a nitrone to form an isoxazoline. SPANC reactions can exhibit very fast kinetics, with some second-order rate constants reported to be as high as 60 M⁻¹s⁻¹.

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This reaction involves the cycloaddition of an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene or norbornene) with an electron-deficient diene (e.g., a tetrazine). iEDDA reactions are among the fastest known bioorthogonal reactions, with rate constants that can exceed 10³ M⁻¹s⁻¹.

Applications of Copper-Free Click Chemistry

The biocompatibility and high selectivity of copper-free click chemistry have led to its widespread adoption in various fields.

Bioconjugation and Protein Labeling

Copper-free click chemistry is extensively used for the site-specific labeling of biomolecules, including proteins, glycans, and nucleic acids. This allows for the attachment of various probes, such as fluorescent dyes, biotin tags, or affinity labels, for visualization and functional studies in living cells.

Protein_Labeling_Workflow cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Copper-Free Click Reaction cluster_step3 Step 3: Analysis A Metabolic Labeling (e.g., with Azido Sugar) C Incubate with Cyclooctyne-Probe Conjugate A->C B Genetic Code Expansion (e.g., with Azido-Amino Acid) B->C D Fluorescence Microscopy C->D E Flow Cytometry C->E F Western Blot C->F

Caption: A generalized experimental workflow for protein labeling using copper-free click chemistry.

Drug Development and Antibody-Drug Conjugates (ADCs)

Copper-free click chemistry plays a crucial role in the synthesis of ADCs. ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. SPAAC allows for the precise, site-specific conjugation of the drug to the antibody, resulting in more homogeneous and effective ADCs with reduced off-target toxicity.

ADC_Synthesis_Workflow cluster_components Components cluster_reaction SPAAC Reaction cluster_product Product Antibody Antibody with Azide Handle Conjugation Formation of Stable Triazole Linkage Antibody->Conjugation Drug Cytotoxic Drug with Cyclooctyne Linker Drug->Conjugation ADC Homogeneous Antibody-Drug Conjugate Conjugation->ADC

Caption: Simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

Materials Science and Biomaterials

The formation of stable triazole linkages via copper-free click chemistry is utilized in the synthesis of advanced biomaterials, such as hydrogels for tissue engineering and drug delivery systems. This approach allows for the creation of well-defined and functional materials with tailored properties.

Experimental Protocols

General Protocol for Labeling Proteins in Live Cells using SPAAC

This protocol provides a general method for labeling a cell surface protein that has been metabolically engineered to display an azide group.

Materials:

  • Cells expressing the azide-labeled protein of interest.

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Preparation: Culture cells expressing the azide-labeled protein to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).

  • Reagent Preparation: Prepare a stock solution of the cyclooctyne-fluorophore conjugate in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Labeling Reaction:

    • Wash the cells once with warm PBS.

    • Dilute the cyclooctyne-fluorophore stock solution into pre-warmed cell culture medium to a final concentration of 1-50 µM.

    • Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with warm PBS to remove any unreacted probe.

  • Analysis:

    • For fluorescence microscopy, add fresh cell culture medium or PBS to the cells and image immediately.

    • For flow cytometry, detach the cells using a non-enzymatic cell dissociation buffer, resuspend in PBS, and analyze.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines a general procedure for conjugating a cyclooctyne-modified drug to an azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody in an appropriate buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-modified drug.

  • DMSO or other suitable organic solvent for the drug.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Preparation: Ensure the azide-functionalized antibody is at a suitable concentration (typically 1-10 mg/mL) in a buffer free of primary amines.

  • Drug Preparation: Prepare a stock solution of the cyclooctyne-modified drug in DMSO at a high concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 3-10 molar excess of the cyclooctyne-drug solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The reaction can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification:

    • Remove the unreacted drug and solvent by purifying the ADC using a pre-equilibrated SEC column.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the biological activity of the ADC through in vitro cell-based assays.

Conclusion

Copper-free click chemistry, particularly SPAAC, has emerged as an indispensable tool in the modern scientist's toolbox. Its biocompatibility, high selectivity, and robust nature have enabled unprecedented advancements in our ability to study and manipulate biological systems. From elucidating complex cellular pathways to developing next-generation targeted therapeutics, the applications of copper-free click chemistry continue to expand. This guide has provided a foundational understanding of the core principles, a quantitative comparison of key reagents, and detailed protocols to empower researchers to harness the potential of this remarkable chemical ligation strategy. As new cyclooctynes with even faster kinetics and improved properties are developed, the future of copper-free click chemistry promises even more exciting discoveries and innovations across various scientific disciplines.

References

Sulfo-Cyanine5 DBCO: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive storage and handling guidelines for Sulfo-Cyanine5 DBCO, a water-soluble fluorescent dye crucial for copper-free click chemistry applications in biological research and drug development. Adherence to these protocols is essential to ensure the stability, performance, and longevity of this reagent.

Core Properties and Storage Conditions

This compound is a hydrophilic molecule that combines a bright, red-emitting cyanine dye with a dibenzocyclooctyne (DBCO) group. This structure allows for straightforward labeling of azide-modified biomolecules in aqueous environments without the need for a copper catalyst. Proper storage is critical to prevent degradation and maintain its reactive and fluorescent properties.

Quantitative Storage and Stability Data

The following table summarizes the key storage and stability parameters for this compound, compiled from various supplier datasheets.

ParameterRecommended ConditionNotes
Long-Term Storage -20°C in the dark.[1][2][3]Can be stored for up to 12 months under these conditions.[1]
For stock solutions in solvent, -80°C is recommended for up to 6 months.
Shipping Condition Ambient temperature.Can be transported at room temperature for up to 3 weeks without affecting stability.
Light Sensitivity Avoid prolonged exposure to light.Store in the dark. Use of amber vials or wrapping tubes in foil is recommended.
Moisture Desiccate.The compound is moisture-sensitive. Store in a desiccated environment.
Form Blue solid powder.
Solubility Water, DMSO, DMF.The sulfo- groups enhance water solubility.

Experimental Protocols

Proper handling and reconstitution are vital for successful labeling experiments. The following protocols provide a detailed methodology for preparing and using this compound.

Reconstitution of this compound Powder
  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation, which can degrade the compound.

  • Solvent Selection: Choose an appropriate high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for creating a concentrated stock solution. For direct use in aqueous labeling, water can be used, but stock solutions in water are less stable.

  • Preparation of Stock Solution:

    • Carefully add the desired volume of solvent to the vial to achieve a target concentration, typically 1-10 mM.

    • Vortex the vial briefly to mix, then centrifuge to ensure all the powder is dissolved and collected at the bottom.

  • Storage of Stock Solution:

    • For immediate use, the freshly prepared solution is ideal.

    • For short-term storage (up to one month), aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

    • For longer-term storage (up to six months), store the aliquots at -80°C.

    • Avoid repeated freeze-thaw cycles.

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a general workflow for labeling proteins containing an azide group with this compound. Optimization may be required for specific proteins and applications.

  • Prepare the Protein Sample:

    • Dissolve the azide-modified protein in a reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.4.

    • Ensure the buffer is free of any azide-containing compounds.

  • Determine Molar Ratio:

    • The optimal molar ratio of dye to protein for efficient labeling should be determined empirically. A starting point of 10-20 molar equivalents of this compound to 1 molar equivalent of protein is recommended.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution.

    • Mix gently and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin filtration.

  • Storage of the Conjugate:

    • Store the purified this compound-labeled protein at 4°C for short-term storage or at -20°C (or -80°C) for long-term storage. Add a cryoprotectant like glycerol if freezing. Protect from light.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes for handling this compound and its application in copper-free click chemistry.

Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_receipt Receival cluster_storage Storage of Lyophilized Powder cluster_reconstitution Reconstitution cluster_stock_storage Stock Solution Storage Receive Receive Shipment (Ambient Temperature) Store Store at -20°C Protect from Light Desiccate Receive->Store Equilibrate Equilibrate Vial to Room Temperature Store->Equilibrate AddSolvent Add Anhydrous Solvent (DMSO, DMF, or Water) Equilibrate->AddSolvent Vortex Vortex and Centrifuge AddSolvent->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot StoreStock Store at -20°C (short-term) or -80°C (long-term) Protect from Light Aliquot->StoreStock

Caption: Workflow for receiving, storing, and reconstituting this compound.

Copper_Free_Click_Chemistry_Workflow Experimental Workflow: Protein Labeling cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product PrepareProtein Prepare Azide-Modified Protein in Buffer Mix Mix Protein and Dye (10-20x Molar Excess of Dye) PrepareProtein->Mix PrepareDye Prepare Sulfo-Cy5 DBCO Stock Solution PrepareDye->Mix Incubate Incubate (2-4h at RT or O/N at 4°C) Protect from Light Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify StoreConjugate Store Purified Conjugate (4°C, -20°C, or -80°C) Protect from Light Purify->StoreConjugate Analyze Analysis (e.g., Fluorescence Imaging, Flow Cytometry) StoreConjugate->Analyze

References

Navigating the Safe Handling of Sulfo-Cyanine5 DBCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Sulfo-Cyanine5 DBCO, a water-soluble, far-red fluorescent reagent crucial for copper-free click chemistry applications in bioconjugation and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from various suppliers and leverages data from structurally similar compounds to provide a robust safety assessment. Adherence to these guidelines, in conjunction with standard laboratory best practices, is essential for the safe and effective use of this reagent.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physical, chemical, and spectral properties of this compound is the first step toward its safe and effective handling.

PropertyValueSource(s)
Molecular Formula C₅₂H₅₆N₄O₁₁S₃ (free acid)[1][2]
Molecular Weight 1009.22 g/mol (free acid)[1][2]
Appearance Blue powder[1]
Solubility Good in water, DMF, DMSO, DCM
Purity ≥ 90% (HPLC)
Excitation Maximum (λabs) 646 - 647 nm
Emission Maximum (λem) 661 - 670 nm
Molar Extinction Coefficient (ε) 250,000 - 251,000 L·mol⁻¹·cm⁻¹

Hazard Identification and Personal Protective Equipment (PPE)

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationSource(s)
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
Body Protection A lab coat and closed-toe shoes.
Respiratory Protection Not typically required if working in a well-ventilated area. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask can be used.

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound.

ConditionRecommendationSource(s)
Long-Term Storage (Solid) Store at -20°C in the dark. Desiccate.
Shelf Life (Solid) 12 months after receipt when stored at -20°C.
Transportation Can be shipped at ambient temperature for up to 3 weeks.
Stock Solutions Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. Avoid frequent freeze-thaw cycles.
Incompatible Buffers Avoid buffers containing azides and thiols for long-term storage of DBCO-conjugated molecules.

The DBCO group exhibits good stability, with a study on DBCO-modified goat IgG showing only a 3-5% loss of reactivity towards azides after four weeks of storage at 4°C or -20°C.

Experimental Protocols

General Reagent Preparation

Objective: To prepare a stock solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the vial until the powder is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution under the recommended conditions (-20°C or -80°C, protected from light).

First Aid Measures

The following first aid measures are based on general guidelines for handling chemical reagents.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Disposal Procedures

Spill Response:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal:

  • Dispose of waste in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging should be disposed of as an unused product.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_prep Reagent Preparation Workflow prep1 Equilibrate vial to room temperature prep2 Add anhydrous solvent (DMSO/DMF) prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Centrifuge briefly prep3->prep4 prep5 Store stock solution at -20°C or -80°C prep4->prep5

Caption: Workflow for preparing this compound stock solutions.

G cluster_spill Spill Response Protocol spill1 Ensure proper PPE is worn spill2 Prevent entry into drains spill1->spill2 spill3 Sweep up solid material spill1->spill3 spill4 Place in a closed container for disposal spill3->spill4 spill5 Dispose of according to regulations spill4->spill5

Caption: Protocol for responding to a spill of this compound.

G cluster_safety Safety Precautions Relationship handling Safe Handling ppe Personal Protective Equipment handling->ppe ventilation Proper Ventilation handling->ventilation storage Correct Storage handling->storage disposal Appropriate Disposal handling->disposal

Caption: Interrelationship of core safety precautions for this compound.

References

Sulfo-Cyanine5 DBCO molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of reagents is paramount for experimental success. This guide provides a detailed overview of Sulfo-Cyanine5 (Sulfo-Cy5) DBCO, a key reagent in copper-free click chemistry.

Core Molecular Data

Sulfo-Cyanine5 DBCO is a fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group, enabling its covalent attachment to azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This process, also known as copper-free click chemistry, is a bioorthogonal reaction that proceeds efficiently under mild conditions, making it ideal for labeling biomolecules in aqueous environments.[1] Variations in the sulfonation and the cyanine dye backbone lead to different forms of the molecule, each with distinct molecular weights and formulas.

Below is a summary of the quantitative data for different variants of Sulfo-Cyanine DBCO.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Form
This compoundC₅₃H₅₇N₄KO₈S981.27Potassium Salt[1]
This compoundC₅₂H₅₆N₄O₁₁S₃1009.22Free Acid[2][3]
Sulfo-Cyanine5.5 DBCOC₆₁H₅₉N₄K₃O₁₄S1317.69[4]
Sulfo-Cyanine5.5 DBCOC₆₁H₅₉N₄K₃O₁₄S₄1317.69

Experimental Protocols

The primary application of this compound is in the fluorescent labeling of azide-containing molecules. The following is a general protocol for labeling an azide-modified protein.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio will depend on the protein and the number of azide groups and should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction is typically fast, with significant labeling occurring within the first hour.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of Sulfo-Cy5 (around 646 nm).

Visualizing the Workflow

The following diagram illustrates the general workflow for labeling an azide-modified antibody with this compound and its subsequent use in cell imaging.

experimental_workflow cluster_reagents Reagents cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Ab Azide-Modified Antibody Mix Mix & Incubate (Copper-Free Click Chemistry) Ab->Mix Cy5 Sulfo-Cy5 DBCO Cy5->Mix SEC Size-Exclusion Chromatography Mix->SEC Labeled Antibody Crude Product Cell Target Cells SEC->Cell Purified Labeled Antibody Imaging Fluorescence Microscopy Cell->Imaging

References

A Technical Guide to Fluorescence Microscopy with Cyanine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of fluorescence microscopy and the application of cyanine dyes, a versatile class of synthetic fluorophores. Cyanine dyes are widely utilized in biological research and drug development for their bright fluorescence and broad spectral range, enabling sensitive and specific visualization of biomolecules and cellular processes.

Core Principles of Fluorescence Microscopy

Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to generate high-contrast images of specimens.[1][2][3][4] Fluorophores, which can be intrinsic to the sample (autofluorescence) or introduced as stains or labels, absorb light at a specific wavelength and subsequently emit light at a longer wavelength.[5]

The underlying physics of fluorescence is elegantly described by the Jablonski diagram. When a fluorophore absorbs a photon of light, an electron is elevated from its ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly undergoes non-radiative relaxation to the lowest vibrational level of the first excited singlet state (S₁). From this state, the electron returns to the ground state (S₀) through the emission of a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Jablonski_Diagram s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v1 v=1 t1_v1 v=1 s1_v0->t1_v1 Intersystem Crossing s1_v2->s1_v0 Vibrational Relaxation t1_v0 v=0 t1_v0->s0_v2 Phosphorescence

Caption: The Jablonski diagram illustrates the electronic and vibrational states of a fluorophore and the transitions involved in fluorescence and phosphorescence.

A typical epifluorescence microscope directs excitation light through the objective lens onto the specimen. The longer-wavelength fluorescent light emitted from the sample is then collected by the same objective, separated from the excitation light by a dichroic mirror and emission filter, and projected to a detector.

Fluorescence_Microscope_Workflow cluster_microscope Fluorescence Microscope light_source Light Source (e.g., LED, Laser) excitation_filter Excitation Filter light_source->excitation_filter Broadband Light dichroic_mirror Dichroic Mirror excitation_filter->dichroic_mirror Excitation Light objective Objective Lens dichroic_mirror->objective Reflected Excitation Light emission_filter Emission Filter dichroic_mirror->emission_filter Transmitted Fluorescence objective->dichroic_mirror Collected Fluorescence specimen Specimen objective->specimen Focused Excitation Light specimen->objective Emitted Fluorescence detector Detector (e.g., Camera, PMT) emission_filter->detector Filtered Fluorescence

Caption: Simplified workflow of an epifluorescence microscope, showing the path of excitation and emission light.

Cyanine Dyes: Structure and Properties

Cyanine dyes are a class of synthetic organic fluorophores characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra; longer chains result in absorption and emission at longer wavelengths. This tunability allows for the creation of a wide range of cyanine dyes that span the visible and near-infrared (NIR) spectrum.

Cyanine dyes are valued for their high molar extinction coefficients, meaning they absorb light very efficiently, and moderate to high quantum yields, resulting in bright fluorescent signals. They are generally more photostable and less sensitive to pH than traditional dyes like fluorescein. Modifications to the basic cyanine structure, such as the addition of sulfonate groups, can increase water solubility and reduce aggregation.

Common Cyanine Dyes and Their Spectral Properties

The "Cy" designation is commonly used for a series of commercially available cyanine dyes. The number following "Cy" indicates the number of carbon atoms in the polymethine chain, which correlates with the emission wavelength.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Common Applications
Cy2~492~510~150,000~0.12Not commonly used due to spectral overlap with GFP
Cy3~550~570~150,000~0.15 - 0.20FRET, immunofluorescence, nucleic acid labeling
Cy3.5~581~594~150,000~0.15FRET, immunofluorescence
Cy5~650~670~250,000~0.20 - 0.28FRET, immunofluorescence, NIR imaging
Cy5.5~678~694~250,000~0.28In vivo imaging, NIR applications
Cy7~750~776~250,000~0.10In vivo imaging, deep-tissue imaging
Cy7.5~788~808~250,000~0.12In vivo imaging

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

Experimental Protocols with Cyanine Dyes

Cyanine dyes are available with a variety of reactive groups (e.g., NHS esters, maleimides, azides) that allow for covalent labeling of proteins, nucleic acids, and other biomolecules.

General Protocol for Antibody Labeling with Cyanine NHS Esters

This protocol outlines the general steps for labeling an antibody with a cyanine dye N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Cyanine NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the cyanine NHS ester in a small amount of DMF or DMSO.

  • Adjust pH: Add the sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.

  • Labeling Reaction: Slowly add the dissolved cyanine dye to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized for each specific antibody and application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm (for the protein).

Protocol for Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a cyanine dye-conjugated secondary antibody for indirect immunofluorescence staining of fixed and permeabilized cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody

  • Cyanine dye-conjugated secondary antibody

  • (Optional) DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash the cells with PBS and then fix them with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and then incubate with blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the cyanine dye-conjugated secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. If desired, incubate with DAPI for nuclear staining. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and DAPI.

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Cyanine Dye-Conjugated Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mount Mounting counterstain->mount image Imaging mount->image

Caption: Experimental workflow for indirect immunofluorescence staining using a cyanine dye-conjugated secondary antibody.

Conclusion

Cyanine dyes are indispensable tools in modern fluorescence microscopy. Their bright, stable fluorescence and broad spectral range, coupled with the versatility of their chemical modifications, make them suitable for a wide array of applications in cell biology, neuroscience, and drug discovery. A thorough understanding of the principles of fluorescence and the properties of cyanine dyes is crucial for designing and executing successful imaging experiments. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the power of cyanine dyes in their scientific endeavors.

References

Unveiling the Potential: A Technical Guide to Sulfo-Cyanine5 DBCO in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and methodologies of Sulfo-Cyanine5 DBCO, a key reagent in bioorthogonal chemistry. This document provides an in-depth overview of its properties, detailed experimental protocols, and comparative data to facilitate its effective implementation in various research applications.

This compound is a water-soluble, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This feature enables its use in copper-free click chemistry, a biocompatible reaction that allows for the precise labeling of azide-modified biomolecules in complex biological systems.[2][3] Its excellent photostability and bright fluorescence make it a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2]

Core Properties and Spectral Characteristics

The performance of a fluorescent probe is dictated by its photophysical properties. This compound exhibits a high extinction coefficient and a good quantum yield, contributing to its bright signal in fluorescence-based assays. The sulfonated nature of the cyanine dye enhances its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.

Quantitative Data Summary

For ease of comparison, the key spectral properties of this compound and a related cyanine dye are summarized in the table below.

PropertyThis compoundSulfo-Cyanine5.5 DBCO
Excitation Maximum (λex) 646 nm673 nm
Emission Maximum (λem) 662 nm691 nm
Molar Extinction Coefficient (ε) 271,000 L⋅mol⁻¹⋅cm⁻¹211,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ) 0.280.21
Solubility Good in water, DMF, DMSOGood in water, DMF, DMSO

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protein Labeling via Copper-Free Click Chemistry

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.

    • Add a 2-4 fold molar excess of this compound stock solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted this compound from the labeled protein using an appropriate purification method such as size-exclusion chromatography or affinity purification.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cyanine5).

Oligonucleotide Labeling

This protocol outlines the steps for labeling an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Nuclease-free water

  • DMSO

  • 3M Sodium Acetate

  • Cold ethanol

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 1.5-fold molar excess of the this compound stock solution.

    • Vortex the mixture and incubate at room temperature overnight in the dark.

  • Precipitation:

    • Add 1/10th volume of 3M Sodium Acetate to the reaction mixture.

    • Add 3 volumes of cold ethanol and vortex.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the labeled oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet.

  • Resuspension: Resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer).

Visualizing Workflows and Pathways

Diagrams illustrating key experimental workflows can aid in understanding and executing complex procedures.

experimental_workflow cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein mix Mix & Incubate (RT, 2-12h) azide_protein->mix dbco_dye Sulfo-Cyanine5 DBCO dbco_dye->mix purify Size-Exclusion Chromatography mix->purify labeled_protein Labeled Protein purify->labeled_protein application Downstream Applications labeled_protein->application

Caption: Workflow for labeling an azide-modified protein with this compound.

signaling_pathway_imaging cell Live Cell with Azide-Modified Glycans labeled_cell Fluorescently Labeled Cell cell->labeled_cell Copper-Free Click Reaction dbco_cy5 This compound dbco_cy5->labeled_cell microscope Fluorescence Microscopy labeled_cell->microscope Excitation & Emission data Image Acquisition & Analysis microscope->data

Caption: Visualizing cell surface glycans using this compound.

Applications in Research

The unique properties of this compound have led to its adoption in a variety of research areas.

  • Cellular Imaging: Its bright, far-red emission is ideal for fluorescence microscopy, minimizing autofluorescence from cellular components and enabling high-contrast imaging. Researchers can visualize the localization and dynamics of labeled biomolecules within cells with high sensitivity.

  • Flow Cytometry: The intense fluorescence of this compound allows for the clear discrimination of labeled cell populations in flow cytometry. This is particularly useful for quantifying cell surface markers or intracellular targets.

  • In Vivo Imaging: The far-red spectral properties of the cyanine dye allow for deeper tissue penetration of light, making this compound and its analogs suitable for non-invasive imaging in live organisms.

  • Drug Development: The ability to specifically label and track drug molecules or their targets in biological systems is crucial for understanding pharmacokinetics and pharmacodynamics. The bioorthogonal nature of the click reaction ensures that the labeling process does not interfere with the biological activity of the molecule of interest.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of bright fluorescence, water solubility, and biocompatible reactivity makes it an excellent choice for a wide range of labeling applications. The detailed protocols and comparative data provided in this guide are intended to empower researchers to effectively utilize this advanced reagent in their studies, paving the way for new discoveries in cellular biology, drug development, and beyond.

References

Methodological & Application

Application Notes and Protocols for Labeling Azide-Modified Proteins with Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Sulfo-Cyanine5 DBCO (Dibenzocyclooctyne). This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3] This bioorthogonal reaction is highly efficient and specific, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating biomolecules.[4][5] Sulfo-Cyanine5 is a water-soluble, bright, far-red fluorescent dye, making it well-suited for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging where minimizing background autofluorescence is critical.

These application notes describe the necessary reagents, a detailed experimental protocol for labeling and purification, and methods for characterizing the final conjugate by calculating the Degree of Labeling (DOL).

Key Experimental Workflow

The overall process involves the preparation of the azide-modified protein, reaction with this compound, and subsequent purification of the fluorescently labeled protein conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Azide-Modified Protein Solution reaction Incubate Protein + Dye (SPAAC Reaction) protein_prep->reaction dye_prep Prepare Sulfo-Cy5 DBCO Stock Solution dye_prep->reaction purification Remove Excess Dye (e.g., Desalting Column) reaction->purification analysis Characterize Conjugate (Spectrophotometry, DOL) purification->analysis G cluster_workflow Application: Receptor Tracking Ab Sulfo-Cy5 Labeled Antibody Binding Binding Ab->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Early Endosome Internalization->Endosome Visualization Fluorescence Microscopy/ Flow Cytometry Endosome->Visualization

References

Application Notes and Protocols for Sulfo-Cyanine5 DBCO Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5 DBCO (Sulfo-Cy5 DBCO) is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is instrumental in the field of bioorthogonal chemistry, specifically for copper-free click chemistry applications. The DBCO group reacts selectively with azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This reaction is highly efficient and biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living cells, whole organisms, and fixed samples.[1][4]

These application notes provide a comprehensive guide for utilizing this compound for the fluorescent labeling of azide-modified cells, a technique commonly employed in metabolic glycan labeling and other cellular tracking studies.

Core Principles: Copper-Free Click Chemistry

The basis of this cell staining method is the highly specific and bioorthogonal reaction between a DBCO-functionalized fluorophore (this compound) and an azide-tagged biomolecule. This two-step process involves:

  • Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group (e.g., an azide-modified sugar like Ac4ManNAz). This precursor is processed by the cell's biosynthetic pathways and incorporated into cellular components, such as cell surface glycans.

  • Fluorescent Labeling: The azide-modified cells are then treated with this compound. The DBCO moiety of the dye reacts specifically with the azide groups on the cell surface via SPAAC, resulting in stable, fluorescently labeled cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Excitation Maximum (λabs)646 - 649 nm
Emission Maximum (λem)661 - 672 nm
Molar Extinction Coefficient (ε)~250,000 - 271,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.28
Recommended Stock Solution Concentration2 mM in DMSO or water
Recommended Working Concentration5 - 50 µM in culture medium or PBS
Recommended Incubation Time30 - 60 minutes
Storage Conditions-20°C, protected from light

Experimental Protocols

Protocol 1: Live Cell Staining

This protocol describes the labeling of live cells that have been metabolically tagged with an azide-containing precursor.

Materials:

  • Azide-metabolically labeled cells

  • This compound

  • Anhydrous DMSO or sterile water

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO or sterile water to a final concentration of 2 mM.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy).

    • Metabolically label the cells by incubating them with an appropriate azide-containing precursor (e.g., Ac4ManNAz) for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Staining Procedure:

    • Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated azide precursor.

    • Prepare the staining solution by diluting the 2 mM this compound stock solution in complete cell culture medium to a final working concentration of 5-30 µM. The optimal concentration should be determined for each cell line and experimental condition.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

    • After incubation, wash the cells three to four times with PBS to remove any unbound dye.

    • If high background is observed, an additional incubation in fresh, dye-free culture medium for 1-2 hours can be performed.

  • Imaging:

    • Image the stained cells immediately using a fluorescence microscope equipped with a Cy5 filter set.

Protocol 2: Fixed Cell Staining

This protocol is suitable for intracellular staining or when fixation is required prior to imaging.

Materials:

  • Azide-metabolically labeled cells

  • This compound

  • Anhydrous DMSO or sterile water

  • PBS, pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (optional, e.g., DAPI)

Procedure:

  • Prepare this compound Stock Solution:

    • Follow step 1 from Protocol 1.

  • Cell Preparation and Fixation:

    • Culture and metabolically label cells as described in Protocol 1, step 2.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (Optional):

    • For staining intracellular components, permeabilize the fixed cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining Procedure:

    • Prepare the staining solution by diluting the 2 mM this compound stock solution in PBS to a final working concentration of 10-50 µM.

    • Add the staining solution to the fixed (and permeabilized, if applicable) cells and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Diagrams

Sulfo_Cyanine5_DBCO_Cell_Staining_Workflow Experimental Workflow for this compound Cell Staining cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Staining with Sulfo-Cy5 DBCO cluster_3 Step 4: Imaging node_A Seed cells in culture vessel node_B Add azide-modified precursor (e.g., Ac4ManNAz) to culture medium node_A->node_B node_C Incubate cells for 1-3 days at 37°C node_B->node_C node_D Wash cells twice with PBS node_C->node_D node_E Prepare Sulfo-Cy5 DBCO staining solution (5-50 µM) node_D->node_E node_F Incubate cells with staining solution for 30-60 min node_E->node_F node_G Wash cells three times with PBS node_F->node_G node_H Image cells with fluorescence microscope (Cy5 filter) node_G->node_H

Caption: Workflow for this compound cell staining.

SPAAC_Reaction_Diagram Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product node_azide Azide-modified Biomolecule (on cell surface) node_plus + node_dbco This compound node_triazole Stable Triazole Linkage (Fluorescently Labeled Cell) node_dbco->node_triazole Copper-Free Click Reaction

Caption: The SPAAC reaction for cell labeling.

References

Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5 DBCO (Sulfo-Cy5 DBCO) is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules in living systems. The sulfonated cyanine dye backbone provides excellent water solubility and brightness, making it an ideal probe for a variety of in vivo imaging applications in research and drug development.

The NIR fluorescence of Sulfo-Cy5 (excitation/emission ~646/662 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, leading to a high signal-to-background ratio in living animals. The DBCO group reacts specifically and efficiently with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), eliminating the need for a cytotoxic copper catalyst and making it suitable for in vivo applications.[1]

These application notes provide a detailed protocol for the use of this compound in preclinical in vivo imaging studies, including biodistribution analysis and experimental workflows.

Key Applications

  • In Vivo Tracking of Labeled Cells: Monitor the migration, proliferation, and fate of azide-modified cells (e.g., cancer cells, immune cells) in animal models.

  • Biodistribution and Pharmacokinetics of Drug Delivery Systems: Characterize the in vivo behavior of azide-containing nanoparticles, liposomes, or antibody-drug conjugates.

  • Visualization of Metabolic Processes: Image the incorporation of azide-labeled metabolic precursors into biomolecules in living organisms.

  • Pre-targeted Imaging: A two-step imaging strategy where an azide-modified targeting molecule is first administered, followed by the injection of this compound for visualization.

Quantitative Data Summary

The following tables summarize the key specifications of this compound and representative quantitative data from in vivo imaging studies.

PropertySpecification
Fluorophore Sulfo-Cyanine5
Reactive Group Dibenzocyclooctyne (DBCO)
Excitation Maximum ~646 nm
Emission Maximum ~662 nm
Solubility High water solubility
Chemistry Copper-Free Click Chemistry (SPAAC)
Storage Store at -20°C, protected from light and moisture

Table 1: Specifications of this compound.

OrganSignal-to-Background Ratio (Representative)
TumorHigh
LiverModerate to High
KidneyModerate
SpleenLow to Moderate
LungLow
MuscleLow

Table 2: Representative Signal-to-Background Ratios in a Murine Tumor Model. Note: These are generalized values and can vary significantly based on the animal model, the azide-labeled target, and the imaging system used. A study involving a Cy7-DBCO quencher demonstrated a 50% increase in the signal-to-background ratio in vivo after quenching non-specific background signals.[2]

Time PointLiver (%ID/g)Kidney (%ID/g)Spleen (%ID/g)Tumor (%ID/g)
1 h~15~5~2~3
4 h~12~3~1.5~5
24 h~8~1.5~1~7
48 h~5<1<1~6

Table 3: Representative Biodistribution of Azide-Targeted Sulfo-Cy5 DBCO in a Murine Xenograft Model.[1] Note: This data is synthesized from studies using DBCO-Cy5 conjugates for in vivo targeting of azide-labeled cells.[1] The values represent the percentage of injected dose per gram of tissue (%ID/g) and can vary depending on the specific targeting strategy and tumor model.

ParameterValue (Representative)
Administration Route Intravenous (tail vein)
Dosage 1-5 mg/kg
Clearance Route Primarily renal and hepatobiliary
Elimination Half-life Biphasic, with a rapid initial clearance followed by a slower elimination phase. The initial half-life is typically in the range of minutes to a few hours.

Table 4: Representative Pharmacokinetic Parameters of Sulfo-Cy5 DBCO in Mice.[1]

Experimental Protocols

Protocol 1: In Vivo Imaging of Azide-Labeled Cells

This protocol describes the intravenous administration of this compound to visualize azide-metabolically labeled tumor cells in a murine model.

Materials:

  • This compound

  • Azide-labeled cells (e.g., tumor cells metabolically labeled with an azido sugar)

  • Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for Cy5.

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least 24 hours before the experiment.

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber.

  • Preparation of this compound Injection Solution:

    • Dissolve this compound in sterile PBS to the desired concentration. A typical dosage is 5 mg/kg.

    • Ensure the solution is completely dissolved and sterile-filtered if necessary.

  • Baseline Imaging:

    • Acquire a baseline fluorescence image of the animal before injecting the probe to determine the level of autofluorescence.

    • Use an appropriate filter set for Cy5 (e.g., Excitation: 625-655 nm, Emission: 675-720 nm).

  • Probe Administration:

    • Inject the prepared this compound solution (typically 100-200 µL) via the tail vein.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation.

    • Maintain the animal under anesthesia during imaging.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI.

    • Calculate the signal-to-background ratio by dividing the signal in the tumor ROI by the signal in a background region (e.g., muscle).

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol describes the analysis of probe distribution in excised organs following in vivo imaging.

Materials:

  • Euthanasia solution

  • Surgical tools for dissection

  • In vivo imaging system or a dedicated tissue imaging system

  • 4% Paraformaldehyde (PFA) for tissue fixation (optional)

  • Cryostat or microtome for tissue sectioning (optional)

  • Fluorescence microscope (optional)

Procedure:

  • Animal Euthanasia and Organ Collection:

    • At the final imaging time point, euthanize the animal according to approved institutional protocols.

    • Immediately perfuse with saline to remove blood from the vasculature.

    • Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the excised organs on a non-fluorescent surface and acquire fluorescence images using the in vivo imaging system.

    • Quantify the fluorescence intensity in each organ as described in the in vivo imaging protocol.

  • (Optional) Histological Analysis:

    • Fix the organs in 4% PFA overnight at 4°C.

    • Cryopreserve the tissues in sucrose solutions and embed in OCT for cryosectioning.

    • Acquire fluorescence images of the tissue sections using a fluorescence microscope to visualize the microscopic distribution of the probe.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis animal_prep Animal Model Preparation (Tumor Xenograft) baseline Baseline Fluorescence Imaging animal_prep->baseline probe_prep Sulfo-Cy5 DBCO Solution Preparation injection Intravenous Injection probe_prep->injection baseline->injection dynamic_imaging Time-course Imaging (1h, 4h, 24h, 48h) injection->dynamic_imaging roi_analysis Region of Interest (ROI) Analysis dynamic_imaging->roi_analysis ex_vivo Ex Vivo Organ Imaging dynamic_imaging->ex_vivo histology Histological Analysis (Optional) ex_vivo->histology

Caption: Experimental workflow for in vivo imaging using this compound.

signaling_pathway cluster_targeting Pre-Targeting Strategy cluster_reaction In Vivo Click Chemistry cluster_detection Detection azide_target Azide-Modified Biomolecule (e.g., on Cell Surface) click_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) azide_target->click_reaction dbco_probe Sulfo-Cy5 DBCO (Injected) dbco_probe->click_reaction labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule imaging In Vivo Fluorescence Imaging labeled_biomolecule->imaging

Caption: Logical relationship of copper-free click chemistry for in vivo imaging.

References

Application Note: High-Efficiency Peptide Labeling with Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled peptides are indispensable tools for a wide range of biomedical research applications, including cellular imaging, in-vivo tracking, receptor-ligand interaction studies, and drug delivery monitoring.[][2] Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble fluorescent dye that emits in the far-red spectrum (approx. 650 nm excitation / 670 nm emission), a region that minimizes background autofluorescence from biological samples and allows for deeper tissue penetration.[3] This note details the use of Sulfo-Cyanine5 functionalized with a Dibenzocyclooctyne (DBCO) group for highly efficient and specific labeling of azide-modified peptides.

The labeling strategy relies on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that occurs between a strained alkyne (DBCO) and an azide.[][5] This reaction is notable for being bioorthogonal, meaning it proceeds with high efficiency in aqueous buffers without interfering with biological functional groups. Crucially, the SPAAC reaction is catalyst-free, avoiding the cellular toxicity associated with the copper catalysts used in other click chemistry variants. This protocol provides a detailed methodology for labeling, purification, and characterization of Sulfo-Cy5 DBCO-conjugated peptides.

Reaction Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of the labeling method is the SPAAC reaction. An azide-modified peptide (often synthesized with an azido-amino acid like azidohomoalanine or by post-synthetic modification) reacts with the strained triple bond of the DBCO moiety on the Sulfo-Cy5 dye. The inherent ring strain of the DBCO group drives the reaction forward, forming a stable triazole linkage without the need for a copper catalyst.

Caption: SPAAC reaction between an azide-peptide and Sulfo-Cy5 DBCO.

Materials and Reagents

  • Azide-modified peptide

  • Sulfo-Cyanine5 DBCO (e.g., from Lumiprobe, BroadPharm)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Gel filtration column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • HPLC system for purification and analysis (optional)

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Peptide

This protocol outlines the copper-free click chemistry reaction to conjugate Sulfo-Cy5 DBCO to an azide-containing peptide.

  • Prepare Peptide Solution:

    • Accurately determine the concentration of the azide-modified peptide. Note that lyophilized peptide weight can be inaccurate due to bound water and salts; spectroscopic methods (A280 if Trp/Tyr are present) or amino acid analysis are more precise.

    • Dissolve the peptide in PBS (pH 7.2-7.4) to a final concentration of 1-5 mg/mL.

  • Prepare Sulfo-Cy5 DBCO Stock Solution:

    • Briefly centrifuge the vial of Sulfo-Cy5 DBCO to collect the powder at the bottom.

    • Prepare a 10 mM stock solution by dissolving the dye in a small amount of anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add 1.5 to 3 molar equivalents of the Sulfo-Cy5 DBCO stock solution to the peptide solution. The optimal ratio may vary depending on the peptide and should be optimized.

    • Note: The final concentration of DMSO or DMF in the reaction mixture should ideally be below 15% to avoid peptide precipitation.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For some substrates, the reaction can be carried out overnight at 4°C to improve efficiency.

Protocol 2: Purification of the Labeled Peptide

Purification is critical to remove unreacted Sulfo-Cy5 DBCO, which would interfere with accurate quantification.

  • Prepare Gel Filtration Column:

    • Use a desalting column, such as Sephadex G-25, appropriate for the volume of your reaction mixture.

    • Equilibrate the column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.

  • Separate Conjugate:

    • Load the entire reaction mixture from Protocol 1 onto the top of the equilibrated column.

    • Allow the sample to enter the column bed, then begin elution with PBS buffer.

    • The labeled peptide conjugate, being larger, will elute first. The smaller, unreacted dye will be retained longer and elute in later fractions.

    • Collect fractions and visually inspect them. The fractions containing the brightly colored labeled peptide will be clearly visible. Combine the fractions that contain the desired conjugate.

  • Alternative Purification (Optional):

    • For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used. This method is highly effective at separating the labeled peptide from both the unlabeled peptide and free dye.

Protocol 3: Characterization and Efficiency Calculation

The labeling efficiency is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules per peptide.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5, which is ~646-650 nm (A_max).

    • Dilute the sample if necessary to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Calculate Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula, which corrects for the dye's contribution to the A280 reading.

    • Peptide Concentration (M) = [A280 – (A_max × CF280)] / ε_peptide

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Peptide Concentration

    Where:

    • A280: Absorbance at 280 nm.

    • A_max: Absorbance at ~646 nm.

    • ε_peptide: Molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹). This can be calculated based on the number of Tryptophan and Tyrosine residues.

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (typically ~250,000 M⁻¹cm⁻¹).

    • CF280: Correction factor (A280 of free dye / A_max of free dye). For Sulfo-Cy5, this is typically around 0.05.

Expected Results and Data

The SPAAC reaction is known for its high efficiency. Under optimal conditions, labeling efficiencies are often quantitative. The table below summarizes typical reaction parameters and expected outcomes for peptide labeling with Sulfo-Cy5 DBCO.

ParameterConditionExpected DOLEfficiency
Molar Ratio (Dye:Peptide)1.5 : 10.8 - 0.95>80%
Molar Ratio (Dye:Peptide)3 : 1>0.95>95%
Reaction Time (RT)2 hours0.85 - 0.95>85%
Reaction Time (4°C)12 hours>0.95>95%
Peptide Concentration 1 mg/mL>0.90>90%
pH 7.4>0.95>95%

Note: These are representative values. Actual efficiency may vary based on peptide sequence, solubility, and steric hindrance around the azide group.

Visualizations

Experimental Workflow

The entire process from reagent preparation to final characterization is outlined below.

Peptide_Labeling_Workflow prep_peptide Prepare Azide-Peptide in PBS (pH 7.4) reaction Combine & React (2-4h at RT, protected from light) prep_peptide->reaction prep_dye Prepare Sulfo-Cy5 DBCO Stock in DMSO prep_dye->reaction purify Purify via Gel Filtration (e.g., Sephadex G-25) reaction->purify Reaction Mixture collect Collect Labeled Peptide Fractions purify->collect Separation analyze Analyze via UV-Vis Spectroscopy (A280 & A646) collect->analyze calculate Calculate Degree of Labeling (DOL) analyze->calculate final_product Purified Sulfo-Cy5 Labeled Peptide calculate->final_product

Caption: Workflow for peptide labeling with Sulfo-Cy5 DBCO.

Application: Receptor Binding Pathway

Labeled peptides are frequently used to visualize and quantify interactions with cell surface receptors, which can initiate intracellular signaling.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space peptide Sulfo-Cy5 Labeled Peptide receptor Cell Surface Receptor peptide->receptor Binding effector Effector Protein receptor->effector Activation response Cellular Response (e.g., Gene Expression, Enzyme Activation) effector->response Signaling Cascade

Caption: Labeled peptide binding to a receptor to initiate signaling.

References

Application Notes and Protocols: Labeling Oligonucleotides with Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of oligonucleotides with fluorescent dyes is a cornerstone of modern molecular biology, enabling a wide range of applications from in-vitro diagnostics to therapeutic agent development. Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, far-red fluorescent dye that is well-suited for biological applications due to its high water solubility and minimal non-specific binding. When functionalized with a dibenzocyclooctyne (DBCO) group, Sulfo-Cy5 becomes a powerful tool for copper-free click chemistry.

This copper-free approach, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the efficient and specific conjugation of the Sulfo-Cy5 DBCO dye to an azide-modified oligonucleotide.[1] The reaction is biocompatible, proceeding rapidly at room temperature in aqueous buffers without the need for a cytotoxic copper catalyst, which can damage DNA.[2][3] This makes it an ideal method for labeling sensitive biomolecules.[4]

These application notes provide a detailed protocol for the labeling of azide-modified oligonucleotides with Sulfo-Cyanine5 DBCO, followed by purification and characterization of the conjugate.

Materials and Reagents

Reagent/MaterialSupplierNotes
Azide-modified oligonucleotideCustom synthesisEnsure high purity (e.g., HPLC-purified)
This compoundVariousStore at -20°C, protected from light[5]
Anhydrous DMSO or DMFSigma-AldrichFor dissolving this compound
Nuclease-free waterThermo Fisher Scientific
1 M Phosphate-buffered saline (PBS), pH 7.4In-house or commercial
3 M Sodium Acetate, pH 5.2Thermo Fisher ScientificFor precipitation
Absolute Ethanol (200 proof)Sigma-AldrichFor precipitation
70% Ethanol, ice-coldIn-house preparationFor washing the pellet
Desalting columns (e.g., NAP-10)CytivaFor initial purification
HPLC system with a reverse-phase C18 columnWaters, Agilent, etc.For high-purity purification
Mass spectrometer (ESI-TOF or MALDI-TOF)Bruker, Sciex, etc.For characterization

Experimental Protocols

Preparation of Reagents
  • Azide-modified Oligonucleotide: Resuspend the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM (1 nmol/µL). Store at -20°C.

  • This compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use. Due to the reactivity of the DBCO group, long-term storage in solution is not recommended.

Labeling Reaction (SPAAC)

The following protocol is based on a 10 nmol scale reaction. The reaction can be scaled up or down as needed, with proportional adjustments to the reagent volumes.

  • In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in order:

    • 10 µL of 1 mM azide-modified oligonucleotide (10 nmol)

    • Sufficient nuclease-free water to bring the total volume to 80 µL

    • 20 µL of 1 M PBS, pH 7.4 (final concentration 200 mM)

  • Vortex the mixture gently.

  • Add 2-5 equivalents of this compound. For this 10 nmol reaction, this corresponds to 2-5 µL of the 10 mM stock solution (20-50 nmol). A 3-fold excess is often a good starting point.

  • Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 2-4 hours, protected from light. For potentially lower efficiency reactions, the incubation can be extended to overnight (12-16 hours) at 4°C.

Experimental Workflow for Oligonucleotide Labeling

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & QC prep_oligo Dissolve Azide-Oligo mix Mix Oligo, Buffer, and Water prep_oligo->mix prep_dye Dissolve Sulfo-Cy5 DBCO add_dye Add Sulfo-Cy5 DBCO prep_dye->add_dye mix->add_dye incubate Incubate (2-4h, RT, dark) add_dye->incubate desalt Desalting (e.g., NAP-10) incubate->desalt hplc RP-HPLC desalt->hplc uv_vis UV-Vis Spectroscopy hplc->uv_vis ms Mass Spectrometry hplc->ms

Caption: Workflow for labeling, purification, and analysis.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides. A two-step purification process is recommended for high-purity conjugates.

a. Initial Purification (Desalting)

  • Equilibrate a desalting column (e.g., NAP-10) with nuclease-free water according to the manufacturer's instructions.

  • Load the reaction mixture onto the column.

  • Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Collect the colored fraction.

b. High-Purity Purification (Reverse-Phase HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended method for obtaining highly pure labeled oligonucleotides.

  • System: An HPLC system equipped with a C18 column and a UV detector capable of monitoring at 260 nm (for the oligonucleotide) and ~646 nm (for Sulfo-Cy5).

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Gradient: A typical gradient is 5-50% Buffer B over 30 minutes. The optimal gradient may need to be determined empirically.

  • Procedure:

    • Inject the desalted sample onto the equilibrated C18 column.

    • Monitor the elution profile at 260 nm and 646 nm.

    • The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time.

    • Collect the peak that absorbs at both 260 nm and 646 nm.

  • Post-HPLC Processing:

    • Lyophilize the collected fraction to remove the mobile phase.

    • Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.5) for storage.

Characterization and Quantification

a. UV-Vis Spectroscopy

  • Measure the absorbance of the purified conjugate at 260 nm (A260) and 646 nm (A646).

  • Concentration of Oligonucleotide: Can be estimated using the A260 reading and the oligonucleotide's extinction coefficient. Note that the dye also absorbs at 260 nm. A correction factor is needed for accurate quantification.

  • Concentration of Dye: Calculated using the A646 reading and the extinction coefficient of Sulfo-Cy5 (ε = 271,000 L·mol⁻¹·cm⁻¹).

  • Labeling Efficiency: The ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide.

b. Mass Spectrometry

Electrospray ionization time-of-flight (ESI-TOF) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the identity and purity of the labeled oligonucleotide. The expected mass of the conjugate will be the sum of the mass of the azide-modified oligonucleotide and the mass of the this compound.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (λex)646 nm
Emission Maximum (λem)662-670 nm
Molar Extinction Coefficient (ε)271,000 L·mol⁻¹·cm⁻¹
Reactive GroupDibenzocyclooctyne (DBCO)
Reacts WithAzide

Table 2: Recommended Reaction Conditions for SPAAC Labeling

ParameterRecommended ConditionRationale
Oligonucleotide Concentration 50-200 µMHigher concentrations can improve reaction kinetics.
Dye to Oligo Molar Ratio 2-5 fold excess of dyeEnsures complete consumption of the valuable oligonucleotide.
Solvent Aqueous buffer (e.g., PBS) with up to 20% DMSO/DMFSulfo-Cy5 is water-soluble, but the stock is in organic solvent.
pH 7.0 - 7.5Physiological pH is optimal for the stability of the oligonucleotide.
Temperature Room Temperature (20-25°C)The reaction is efficient at room temperature.
Reaction Time 2-4 hoursTypically sufficient for high conversion.

Applications

Oligonucleotides labeled with Sulfo-Cyanine5 are valuable tools in various research and development areas:

  • Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences in cells and tissues.

  • Microarray Analysis: As probes for gene expression profiling.

  • Real-time PCR (qPCR): As components of fluorescent probes (e.g., molecular beacons).

  • Flow Cytometry: For the detection and sorting of cells based on specific nucleic acid targets.

  • In Vivo Imaging: The far-red emission of Sulfo-Cy5 is advantageous for in vivo imaging due to reduced tissue autofluorescence.

  • Drug Development: To study the biodistribution, cellular uptake, and mechanism of action of oligonucleotide-based therapeutics.

SPAAC Reaction Mechanism

G cluster_reactants Reactants cluster_product Product Oligo_N3 Azide-modified Oligonucleotide Conjugate Sulfo-Cy5 Labeled Oligonucleotide Oligo_N3->Conjugate Strain-Promoted [3+2] Cycloaddition SulfoCy5_DBCO Sulfo-Cy5 DBCO SulfoCy5_DBCO->Conjugate

Caption: Copper-free click chemistry reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive Sulfo-Cy5 DBCO- Degradation of azide group- Suboptimal reaction conditions- Use fresh or properly stored dye.- Ensure the quality of the azide-modified oligo.- Increase dye excess, reaction time, or temperature.
Multiple Peaks in HPLC - Unreacted oligo and/or dye- Isomers of the dye- Degradation of the oligonucleotide- Optimize purification.- This is common for some dyes; collect all product peaks.- Check oligo integrity before labeling.
Precipitation during Reaction - Low solubility of the oligonucleotide or dye- Increase the proportion of organic co-solvent (e.g., DMSO) up to 30%.

Conclusion

The use of this compound for the fluorescent labeling of azide-modified oligonucleotides via copper-free click chemistry is a robust, efficient, and biocompatible method. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully synthesize, purify, and characterize these important molecular tools for a wide array of applications in research, diagnostics, and drug development.

References

Illuminating the Neural Landscape: Sulfo-Cyanine5 DBCO in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine5 (Sulfo-Cy5) DBCO is a powerful tool for neuroscience research, enabling the fluorescent labeling and visualization of specific biomolecules within the complex environment of the nervous system. This water-soluble, far-red fluorescent dye is equipped with a dibenzocyclooctyne (DBCO) group, facilitating its use in copper-free click chemistry. This bioorthogonal reaction allows for the highly specific and efficient covalent attachment of the dye to molecules that have been metabolically or enzymatically engineered to bear an azide group. The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological tissues, making it particularly well-suited for deep-tissue and in vivo imaging applications in neuroscience.

The primary application of Sulfo-Cyanine5 DBCO in neuroscience revolves around metabolic glycoengineering.[1][2][3] Cells, including neurons and glia, can be cultured with unnatural azido-sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz) which are incorporated into the carbohydrate chains of glycoproteins and glycolipids on the cell surface.[2][3] Subsequent treatment with Sulfo-Cy5 DBCO results in a rapid and specific reaction between the DBCO group on the dye and the azide groups on the cell-surface glycans, effectively painting the cells with a bright, stable fluorescent label. This strategy allows for the visualization and tracking of labeled cells in vitro and in vivo.

Key Applications in Neuroscience:

  • Live-Cell Imaging of Neuronal Cultures: Metabolic labeling with azido-sugars followed by Sulfo-Cy5 DBCO staining enables the visualization of neuronal morphology, including dendrites and axons, in living cultures. This can be used to study neuronal development, plasticity, and responses to various stimuli.

  • In Vivo Imaging of the Brain: By delivering azido-sugars to the brain, researchers can metabolically label neural cells in living animals. Subsequent systemic or local administration of Sulfo-Cy5 DBCO allows for in vivo fluorescence imaging of labeled cell populations, offering insights into cell distribution, migration, and the dynamics of the neural environment in health and disease.

  • Neuronal Tracing: While not a traditional anterograde or retrograde tracer, metabolic labeling with subsequent click chemistry can be used to label specific populations of neurons for tracking purposes, particularly when combined with targeted expression of the enzymes responsible for incorporating the azido-sugars.

  • Labeling of Specific Biomolecules: Beyond metabolic labeling of glycans, Sulfo-Cy5 DBCO can be used to label any azide-modified biomolecule. This includes proteins, lipids, or nucleic acids that have been functionalized with an azide group through genetic or enzymatic methods, offering a versatile platform for studying a wide range of biological processes in the nervous system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its application in neuroscience research, compiled from manufacturer data and relevant literature.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~670 nm
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
SolubilityWater, DMSO, DMF
Storage-20°C in the dark

Table 2: Recommended Starting Concentrations for Labeling Experiments

ApplicationAzido-Sugar Concentration (for metabolic labeling)This compound ConcentrationReference
Live-Cell Imaging (in vitro)10-50 µM5-20 µM
In Vivo Brain Imaging0.70 mmol/kg (daily for 7 days, via liposomes)0.14 nmol/g (intravenous injection)

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cultured Neurons via Metabolic Glycoengineering

This protocol describes the metabolic labeling of cultured neurons with an azido-sugar followed by fluorescent labeling with this compound for live-cell imaging.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)

  • Neuronal cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz) or other suitable azido-sugar

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Metabolic Labeling:

    • Culture neurons to the desired confluency.

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO or cell culture medium.

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Fluorescent Labeling:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Gently wash the metabolically labeled neurons twice with warm PBS.

    • Dilute the this compound stock solution in fresh, serum-free culture medium to a final concentration of 5-20 µM.

    • Incubate the cells with the Sulfo-Cy5 DBCO solution for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Gently wash the cells three times with warm PBS to remove unbound dye.

    • Replace the PBS with fresh, warm culture medium or an appropriate imaging buffer.

    • Image the labeled neurons using a fluorescence microscope with a Cy5 filter set (Excitation: ~620-650 nm, Emission: ~660-710 nm).

Protocol 2: In Vivo Two-Photon Imaging of the Mouse Brain Following Metabolic Labeling

This protocol is adapted from a study demonstrating in vivo labeling of brain sialoglycans and is intended for researchers with experience in animal handling and surgery. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

  • Mouse model

  • Liposome-encapsulated 9-azido sialic acid (LP-9AzSia) or a similar brain-penetrant azido-sugar

  • This compound

  • Sterile saline

  • Anesthesia

  • Surgical tools for craniotomy

  • Two-photon microscope with a tunable laser

Procedure:

  • In Vivo Metabolic Labeling:

    • Administer LP-9AzSia to the mice via intravenous injection at a dose of 0.70 mmol/kg daily for 7 consecutive days. This extended dosing regimen allows for sufficient labeling of brain glycans.

  • Surgical Preparation for Imaging:

    • On day 8, anesthetize the mouse.

    • Perform a craniotomy over the brain region of interest to create an imaging window.

  • In Vivo Fluorescent Labeling:

    • Prepare a sterile solution of this compound in saline.

    • Administer the Sulfo-Cy5 DBCO solution via intravenous (tail vein) injection at a dose of 0.14 nmol/g.

  • Two-Photon Imaging:

    • Allow 1-2 hours for the dye to circulate and react with the azide-labeled brain cells.

    • Position the anesthetized mouse on the stage of the two-photon microscope.

    • Use a laser excitation wavelength of approximately 800-840 nm to excite the Sulfo-Cy5.

    • Collect the emitted fluorescence through a bandpass filter appropriate for Sulfo-Cy5 (e.g., 650-700 nm).

    • Acquire images of the labeled cells in the brain.

Visualizations

experimental_workflow_in_vitro cluster_metabolic_labeling Metabolic Labeling cluster_fluorescent_labeling Fluorescent Labeling cluster_imaging Imaging A Neuronal Culture B Add Azido-Sugar (e.g., Ac4ManNAz) A->B C Incubate 24-72h B->C D Wash Cells (PBS) C->D E Add Sulfo-Cy5 DBCO D->E F Incubate 30-60 min E->F G Wash Cells (PBS) F->G H Live-Cell Fluorescence Microscopy G->H

Caption: In Vitro Labeling Workflow

experimental_workflow_in_vivo cluster_labeling In Vivo Labeling cluster_procedure Surgical & Imaging Procedure A Administer Azido-Sugar (e.g., LP-9AzSia) Daily for 7 Days B Administer Sulfo-Cy5 DBCO (Intravenous) A->B C Anesthetize Animal B->C D Perform Craniotomy C->D E Two-Photon Imaging D->E

Caption: In Vivo Imaging Workflow

signaling_pathway cluster_cell Neuron cluster_metabolism Metabolic Pathway cluster_labeling Click Chemistry AzidoSugar Azido-Sugar (Ac4ManNAz) Glycan Azide-Modified Glycan on Cell Surface AzidoSugar->Glycan Incorporation LabeledGlycan Fluorescently Labeled Glycan Cy5DBCO Sulfo-Cy5 DBCO Cy5DBCO->LabeledGlycan

Caption: Bioorthogonal Labeling Principle

References

Application Notes and Protocols for Sulfo-Cyanine5 DBCO in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cyanine5 DBCO for single-molecule imaging techniques. This document outlines the key photophysical properties of the dye, detailed protocols for biomolecule labeling via copper-free click chemistry, and specific methodologies for single-molecule Förster Resonance Energy Transfer (smFRET) and considerations for Single-Molecule Localization Microscopy (SMLM).

Introduction to this compound

This compound is a bright, water-soluble, and red-emitting fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature enables its covalent attachment to azide-modified biomolecules through a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, also known as copper-free click chemistry.[1][2] The spectral properties of Sulfo-Cyanine5 are similar to the well-characterized Cy5 dye, making it an excellent candidate for single-molecule studies, particularly as an acceptor in smFRET pairs with green-emitting donors like Cy3.[3][4] Its high water solubility minimizes aggregation and non-specific binding, which is crucial for robust single-molecule experiments.[3]

Data Presentation

The photophysical properties of this compound are summarized in the table below. These parameters are essential for designing and interpreting single-molecule imaging experiments.

PropertyValueReference(s)
Excitation Maximum (λex)~646 - 647 nm
Emission Maximum (λem)~665 - 670 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹ at ~647 nm
SolubilityGood in water, DMSO, DMF
Reactive GroupDibenzocyclooctyne (DBCO)
Reaction SpecificityAzide

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes the general procedure for labeling a protein containing a genetically encoded or chemically introduced azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (must be free of sodium azide)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of any azide-containing compounds.

  • Dye Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the protein solution.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to avoid protein denaturation.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye using a spin desalting column or by dialysis against PBS, pH 7.4. This step is critical to remove free dye that can interfere with single-molecule imaging.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Sulfo-Cyanine5 dye at its absorption maximum (~647 nm). The concentration of the protein and the dye can be calculated using the Beer-Lambert law.

Protocol 2: Single-Molecule FRET Imaging of Labeled Biomolecules

This protocol outlines the steps for immobilizing dual-labeled biomolecules (e.g., a protein labeled with a donor like Sulfo-Cy3 and an acceptor like Sulfo-Cyanine5) and performing smFRET imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Dual-labeled biomolecule

  • Microscope coverslips and slides

  • Surface passivation reagents (e.g., m-PEG and biotin-PEG)

  • Streptavidin

  • T50 Buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Imaging Buffer:

    • T50 Buffer

    • Oxygen scavenging system (e.g., glucose oxidase/catalase or protocatechuic acid/protocatechuate-3,4-dioxygenase)

    • Triplet-state quencher (e.g., Trolox)

Procedure:

  • Surface Passivation:

    • Prepare microscope slides and coverslips to create flow chambers.

    • Passivate the surface with a mixture of m-PEG and biotin-PEG to prevent non-specific binding and to allow for specific immobilization.

  • Immobilization:

    • Incubate the passivated surface with streptavidin to create a binding layer for biotinylated molecules.

    • Introduce the biotinylated, dual-labeled biomolecules at a pM concentration to achieve single-molecule density on the surface.

  • Imaging:

    • Mount the flow chamber on a TIRF microscope.

    • Replace the buffer with the imaging buffer containing the oxygen scavenging system and triplet-state quencher to improve dye photostability.

    • Excite the donor fluorophore (e.g., Sulfo-Cy3) with a laser (e.g., 532 nm).

    • Simultaneously record the emission from both the donor and acceptor (Sulfo-Cyanine5) channels using a sensitive camera (e.g., EMCCD or sCMOS).

    • Acquire a time-lapse series of images to observe the FRET dynamics.

Visualizations

experimental_workflow cluster_labeling Biomolecule Labeling cluster_imaging Single-Molecule Imaging azide_protein Azide-Modified Biomolecule reaction SPAAC Reaction (Copper-Free Click) azide_protein->reaction sulfo_cy5 Sulfo-Cy5 DBCO sulfo_cy5->reaction labeled_protein Sulfo-Cy5 Labeled Biomolecule reaction->labeled_protein purification Purification (Desalting/Dialysis) labeled_protein->purification immobilization Immobilization on Passivated Surface purification->immobilization tirf_microscopy TIRF Microscopy immobilization->tirf_microscopy data_acquisition Data Acquisition (Donor & Acceptor Channels) tirf_microscopy->data_acquisition data_analysis smFRET Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow from biomolecule labeling to single-molecule imaging.

signaling_pathway cluster_data_acquisition Data Acquisition cluster_preprocessing Pre-processing cluster_analysis FRET Analysis cluster_output Output raw_movie Raw Movie (Donor & Acceptor Channels) molecule_detection Molecule Detection & Localization raw_movie->molecule_detection intensity_extraction Intensity vs. Time Trace Extraction molecule_detection->intensity_extraction background_correction Background Subtraction intensity_extraction->background_correction fret_calculation FRET Efficiency Calculation E = IA / (IA + ID) background_correction->fret_calculation state_identification State Identification (e.g., HMM) fret_calculation->state_identification fret_histogram FRET Histograms fret_calculation->fret_histogram kinetic_analysis Kinetic Analysis (Dwell times, Rates) state_identification->kinetic_analysis kinetic_model Kinetic Model kinetic_analysis->kinetic_model

Caption: Workflow for the analysis of single-molecule FRET data.

Considerations for Single-Molecule Localization Microscopy (SMLM)

Sulfo-Cyanine5, like other cyanine dyes, can be used in SMLM techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). The photoswitching properties of cyanine dyes are often dependent on the specific buffer conditions, particularly the presence of thiols.

  • Photoswitching: The blinking of Cy5 in the presence of thiols, which was initially a challenge for smFRET, has been exploited for SMLM. The dye can be switched to a long-lived dark state, and stochastic reactivation allows for the localization of individual molecules.

  • Buffer Optimization: The composition of the imaging buffer is critical for SMLM. The concentration of thiols (e.g., β-mercaptoethanol or cysteine) and the presence of an oxygen scavenging system will influence the on/off duty cycle of the fluorophore and, consequently, the quality of the super-resolved image.

  • Photostability: While photoswitching is desirable for SMLM, irreversible photobleaching limits the number of localizations that can be obtained from a single molecule. The use of optimized imaging buffers can enhance the photostability of Sulfo-Cyanine5.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Ensure the protein buffer is free of azides.

    • Optimize the molar ratio of dye to protein. A higher excess may be required for less accessible azide sites.

    • Confirm the presence and accessibility of the azide group on the biomolecule.

  • Rapid Photobleaching in Single-Molecule Imaging:

    • Prepare fresh imaging buffer with an active oxygen scavenging system immediately before use.

    • Optimize the concentration of the triplet-state quencher (e.g., Trolox).

    • Minimize the laser power to the lowest level that provides an adequate signal-to-noise ratio.

  • High Background Fluorescence:

    • Ensure thorough purification of the labeled biomolecule to remove all free dye.

    • Use high-quality, clean coverslips and ensure proper surface passivation.

By following these protocols and considerations, researchers can effectively utilize this compound for advanced single-molecule imaging studies to investigate the dynamics and interactions of biomolecules with high spatial and temporal resolution.

References

Purifying Sulfo-Cyanine5 DBCO Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biomolecules conjugated with Sulfo-Cyanine5 DBCO. The selection of an appropriate purification method is critical to remove unconjugated dye and other impurities, ensuring the quality and reliability of downstream applications such as bioimaging, flow cytometry, and antibody-drug conjugate (ADC) development.

Introduction

This compound is a bright, water-soluble fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This moiety allows for copper-free click chemistry, a bioorthogonal reaction used to label azide-modified biomolecules. After the conjugation reaction, the mixture typically contains the desired conjugate, excess unconjugated this compound, and potentially the unconjugated biomolecule. Effective purification is paramount to isolate the pure conjugate. The choice of purification method depends on the properties of the biomolecule (e.g., size, charge, hydrophobicity), the scale of the purification, and the desired final purity.

This guide details three common chromatography techniques for purifying this compound conjugates: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

General Workflow for Purification

The overall process for obtaining a purified this compound conjugate involves several key stages, from the initial conjugation to the final characterization of the purified product.

PurificationWorkflow cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis Biomolecule Azide-Modified Biomolecule Reaction SPAAC Reaction Biomolecule->Reaction Dye Sulfo-Cyanine5 DBCO Dye->Reaction Crude Crude Reaction Mixture Reaction->Crude Purification Chromatography Crude->Purification SEC SEC Purification->SEC IEX IEX Purification->IEX RPHPLC RP-HPLC Purification->RPHPLC Purified Purified Conjugate SEC->Purified IEX->Purified RPHPLC->Purified Analysis QC/Analysis Purified->Analysis Result Pure Conjugate for Downstream Use Analysis->Result

Caption: General workflow for the conjugation, purification, and analysis of this compound conjugates.

Comparison of Purification Methods

The choice of purification technique is a critical decision that impacts the purity, recovery, and scalability of the process. The following table summarizes the key performance metrics for the three primary methods discussed.

Performance MetricSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Reversed-Phase HPLC (RP-HPLC)
Principle of Separation Hydrodynamic Radius (Size)Net ChargeHydrophobicity
Typical Purity Good (>90%)High (>95%)Very High (>98%)
Typical Recovery Excellent (>90%)Good to Excellent (>85%)Good (>80%)[1]
Resolution LowHighVery High
Loading Capacity Low to ModerateHighLow to High (preparative)[1]
Primary Application Desalting, removal of unconjugated dye from large biomolecules (e.g., antibodies)Separation of conjugates with different degrees of labeling, separation from unlabeled proteinHigh-resolution analysis and purification of small to medium-sized biomolecules (e.g., peptides, oligonucleotides)
Key Advantage Gentle, preserves protein structureHigh capacity and resolution for charge variantsHighest resolution, excellent for analytical purposes
Key Disadvantage Low resolutionRequires charge difference between speciesCan denature proteins due to organic solvents

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

SEC is a gentle method that separates molecules based on their size. It is particularly well-suited for purifying large biomolecules, such as antibodies, from smaller molecules like unconjugated this compound.

Workflow for SEC Purification

SEC_Workflow Start Crude Conjugate Mixture Equilibrate Equilibrate SEC Column (e.g., with PBS) Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Elute Elute with Isocratic Flow of Equilibration Buffer Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV-Vis at 280 nm and 650 nm) Collect->Analyze Pool Pool Fractions Containing Pure Conjugate Analyze->Pool End Purified Conjugate Pool->End

Caption: Step-by-step workflow for the purification of this compound conjugates using SEC.

Methodology:

  • Column Selection: Choose a size-exclusion resin with an appropriate fractionation range for the biomolecule of interest. For antibodies (~150 kDa), a resin with an exclusion limit of >200 kDa is suitable. Pre-packed columns or spin columns are commonly used.

  • Buffer Preparation: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the prepared buffer at the desired flow rate.

  • Sample Preparation: If necessary, concentrate the crude conjugation reaction mixture.

  • Sample Loading: Carefully load the sample onto the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution: Begin isocratic elution with the equilibration buffer.

  • Fraction Collection: Collect fractions as the eluent exits the column. The larger, conjugated biomolecule will elute first, followed by the smaller, unconjugated this compound.

  • Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for the biomolecule) and ~650 nm (for Sulfo-Cyanine5). The fractions containing the pure conjugate will have a high A650/A280 ratio.

  • Pooling: Combine the fractions that contain the purified conjugate.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The addition of the this compound moiety can alter the isoelectric point (pI) of a protein, allowing for the separation of the conjugate from the unlabeled protein.[2] It is also effective for separating species with different numbers of conjugated dye molecules.[2]

Workflow for IEX Purification

IEX_Workflow Start Crude Conjugate Mixture (desalted) Equilibrate Equilibrate IEX Column with Binding Buffer Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Wash Wash with Binding Buffer to Remove Unbound Species Load->Wash Elute Elute with a Salt Gradient (or pH gradient) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV-Vis, SDS-PAGE) Collect->Analyze Pool Pool Fractions Containing Pure Conjugate Analyze->Pool End Purified Conjugate Pool->End

Caption: Step-by-step workflow for purifying this compound conjugates via IEX.

Methodology:

  • Column and Buffer Selection:

    • Determine the pI of the unlabeled biomolecule.

    • For anion-exchange chromatography (AEX), use a positively charged resin and a buffer pH above the pI of the target molecule.

    • For cation-exchange chromatography (CEX), use a negatively charged resin and a buffer pH below the pI.

    • Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Sample Preparation: Exchange the buffer of the crude conjugate mixture into the binding buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the IEX column with several column volumes of the binding buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with the binding buffer to remove any unbound molecules, including unconjugated this compound (if it does not bind to the resin).

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). Alternatively, a pH gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy and/or SDS-PAGE to identify those containing the pure conjugate.

  • Pooling: Combine the pure fractions and, if necessary, desalt into a suitable storage buffer.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The DBCO group is hydrophobic and will increase the retention time of the labeled biomolecule compared to its unlabeled counterpart.[3] This method offers very high resolution and is ideal for purifying peptides and other small to medium-sized biomolecules.

Workflow for RP-HPLC Purification

RPHPLC_Workflow Start Crude Conjugate Mixture Equilibrate Equilibrate RP-HPLC Column with Initial Mobile Phase Start->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Elute with an Organic Solvent Gradient (e.g., Acetonitrile) Inject->Elute Collect Collect Fractions Based on Peak Elution Elute->Collect Analyze Analyze Fractions (UV-Vis, Mass Spectrometry) Collect->Analyze Pool Pool and Lyophilize Pure Fractions Analyze->Pool End Purified Conjugate Pool->End

References

Application Notes and Protocols for Sulfo-Cyanine5 DBCO in Multiplexed Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) DBCO is a water-soluble, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature makes it an exceptional tool for multiplexed imaging experiments, primarily through its participation in copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The reaction's high specificity and biocompatibility allow for the precise labeling of azide-modified biomolecules in complex biological systems, including live cells, without the need for cytotoxic copper catalysts.[1][2][3] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, which is more prevalent at shorter wavelengths, thereby enhancing the signal-to-noise ratio.[4] These properties make Sulfo-Cy5 DBCO an ideal candidate for multi-color imaging experiments where clear distinction between different molecular targets is crucial.

Quantitative Data for Fluorophore Selection in Multiplexed Imaging

The selection of fluorophores is a critical step in designing a multiplexed imaging experiment. The following table provides a comparative overview of the key spectral and photophysical properties of Sulfo-Cy5 and other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
Sulfo-Cy5 ~646~662~250,000~0.20Moderate
Alexa Fluor 488 49551971,0000.92High
Alexa Fluor 555 555565150,0000.10High
Alexa Fluor 647 650668239,0000.33Very High

Note: Molar extinction coefficient and quantum yield are key determinants of a fluorophore's brightness. Photostability is a qualitative measure and can be influenced by the experimental conditions, such as illumination intensity and buffer composition.

Application Notes

Advantages of Sulfo-Cy5 DBCO in Multiplexed Imaging
  • Spectral Separation: With an emission maximum at approximately 662 nm, Sulfo-Cy5 DBCO is spectrally well-separated from commonly used fluorophores in the blue, green, and yellow channels (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 555), reducing spectral crosstalk.[4]

  • Bioorthogonal Labeling: The DBCO moiety allows for highly specific and covalent labeling of azide-containing molecules via the SPAAC reaction. This bioorthogonal approach ensures that the dye only reacts with its intended target, minimizing off-target labeling and background noise.

  • Biocompatibility: The absence of a copper catalyst in the SPAAC reaction makes it suitable for labeling in living cells and organisms, preserving cellular health and function.

  • Reduced Autofluorescence: The far-red emission of Sulfo-Cy5 minimizes interference from cellular autofluorescence, which is typically more pronounced in the blue and green regions of the spectrum, leading to an improved signal-to-noise ratio.

Considerations for Experimental Design
  • Spectral Crosstalk: Despite good spectral separation, some degree of crosstalk can still occur, especially with broad filter sets or when imaging fluorophores with wide emission spectra. Crosstalk is the detection of fluorescence from one fluorophore in a channel designated for another. To mitigate this, it is essential to use narrow bandpass filters and to perform sequential imaging, where each fluorophore is excited and imaged independently.

  • Photostability: While cyanine dyes are generally bright, they can be susceptible to photobleaching under intense or prolonged illumination. To minimize photobleaching, use the lowest possible excitation power and exposure time required to obtain a good signal. The use of antifade mounting media is also highly recommended for fixed-cell imaging.

  • Sequential Labeling: In a multiplexed experiment involving both immunofluorescence and click chemistry, the order of labeling steps is important. It is often advisable to perform the antibody incubations for the non-click channels first, followed by the click reaction for the Sulfo-Cy5 DBCO channel to avoid any potential steric hindrance or non-specific binding of antibodies to the click reagents.

Experimental Protocols and Workflows

Example Signaling Pathway: The ERK Signaling Cascade

Multiplexed imaging is a powerful technique to study complex signaling pathways. For instance, the Ras-ERK pathway, which is crucial for cell proliferation and differentiation, can be investigated by simultaneously visualizing the localization and abundance of key protein members like ERK and Akt.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Akt Akt EGFR->Akt activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription Gene Transcription ERK_n->Transcription regulates

Caption: Simplified diagram of the EGF-activated ERK signaling pathway.

General Workflow for Multiplexed Imaging with Sulfo-Cy5 DBCO

The following diagram outlines the key steps for a typical multiplexed imaging experiment combining immunofluorescence with click chemistry.

multiplexing_workflow arrow arrow A 1. Cell Culture & Metabolic Labeling (optional) (e.g., with Ac4ManNAz) B 2. Fixation & Permeabilization (e.g., PFA & Triton X-100) A->B C 3. Blocking (e.g., BSA or serum) B->C D 4. Primary Antibody Incubation (for non-click channels) C->D E 5. Secondary Antibody Incubation (e.g., Alexa Fluor 488/555) D->E F 6. Click Reaction (Sulfo-Cy5 DBCO) E->F G 7. Nuclear Staining (e.g., DAPI) F->G H 8. Mounting G->H I 9. Sequential Imaging H->I

Caption: Experimental workflow for sequential multiplexed imaging.

Protocol: 3-Color Multiplexed Imaging of Fixed Cells

This protocol describes the simultaneous visualization of three targets: a metabolically labeled glycoprotein population (using click chemistry with Sulfo-Cy5 DBCO), a cytoskeletal protein (e.g., tubulin, using an Alexa Fluor 488-conjugated antibody), and a nuclear protein (e.g., a transcription factor, using an Alexa Fluor 555-conjugated antibody).

Materials:

  • Cells cultured on glass coverslips

  • Tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz) for metabolic labeling

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies for tubulin and the nuclear protein

  • Alexa Fluor 488-conjugated secondary antibody

  • Alexa Fluor 555-conjugated secondary antibody

  • Sulfo-Cyanine5 DBCO

  • DAPI or Hoechst stain

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling (Optional, for Click Channel):

    • Incubate cells with an appropriate concentration of Ac4ManNAz (e.g., 25-50 µM) in the culture medium for 24-48 hours to introduce azide groups onto cell surface glycoproteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Immunolabeling (Sequential):

    • Incubate with the primary antibody against the nuclear protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

    • Incubate with the Alexa Fluor 555-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

    • Repeat steps 4.1-4.4 for the tubulin primary antibody and the Alexa Fluor 488-conjugated secondary antibody.

  • Click Chemistry Labeling:

    • Prepare a 10-20 µM solution of Sulfo-Cy5 DBCO in PBS.

    • Incubate the cells with the Sulfo-Cy5 DBCO solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Image the samples using a fluorescence microscope (confocal is recommended for best results) equipped with appropriate filter sets for DAPI, Alexa Fluor 488, Alexa Fluor 555, and Sulfo-Cy5.

    • Acquire images sequentially for each channel to prevent spectral bleed-through. For example:

      • Channel 1 (DAPI): Ex: ~405 nm, Em: ~450 nm

      • Channel 2 (AF488): Ex: ~488 nm, Em: ~520 nm

      • Channel 3 (AF555): Ex: ~561 nm, Em: ~580 nm

      • Channel 4 (Sulfo-Cy5): Ex: ~640 nm, Em: ~670 nm

    • Ensure that single-color controls are prepared to check for and, if necessary, correct for any remaining spectral crosstalk.

References

Application Notes and Protocols: Sulfo-Cyanine5 DBCO in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cyanine5 DBCO (Sulfo-Cy5 DBCO) is a highly versatile, water-soluble, near-infrared (NIR) fluorescent dye essential for advanced drug delivery research.[1][2] It features a dibenzocyclooctyne (DBCO) group that enables copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5] This bioorthogonal reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.

The Sulfo-Cyanine5 fluorophore has an excitation maximum of approximately 646-648 nm and an emission maximum around 660-671 nm. This places it in the NIR spectrum, a region that benefits from reduced tissue autofluorescence and increased light penetration, making it highly suitable for deep-tissue and whole-organism imaging. Its water solubility, conferred by sulfonate groups, prevents aggregation and ensures compatibility with aqueous biological media.

Core Applications in Drug Delivery

The unique properties of Sulfo-Cy5 DBCO make it an invaluable tool for the development and analysis of targeted drug delivery systems.

  • Antibody-Drug Conjugate (ADC) Development: Sulfo-Cy5 DBCO is used to fluorescently label azide-modified antibodies. This allows for precise tracking of ADC biodistribution, tumor accumulation, cellular internalization, and intracellular trafficking. The DBCO group can also be incorporated into ADC linkers themselves.

  • Nanoparticle Tracking: Drug-eluting nanoparticles, such as liposomes, polymers, and protein-based nanoparticles, can be functionalized with azides and subsequently labeled with Sulfo-Cy5 DBCO. This enables non-invasive in vivo imaging to study their pharmacokinetics, targeting efficiency, and clearance. However, it is crucial to note that fluorescent labeling can sometimes alter the biodistribution of nanoparticles.

  • Cellular Uptake and Mechanistic Studies: By labeling a drug carrier with Sulfo-Cy5 DBCO, researchers can visually and quantitatively assess its uptake into cells using techniques like fluorescence microscopy and flow cytometry. This provides critical insights into the mechanisms of cellular entry (e.g., endocytosis) and the intracellular fate of the therapeutic agent.

  • Pretargeted Drug Delivery: This advanced strategy involves administering an azide-modified targeting moiety (e.g., an antibody) first, allowing it to accumulate at the target site. A second, Sulfo-Cy5 DBCO-labeled therapeutic agent is then administered, which "clicks" to the targeting moiety in vivo. This approach can improve tumor penetration and reduce systemic toxicity.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Antibodies

This protocol provides a general method for conjugating Sulfo-Cy5 DBCO to an antibody containing an azide group.

Materials:

  • Azide-modified antibody (e.g., Trastuzumab-azide) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Sulfo-Cy5 DBCO.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Reagent Preparation:

    • Prepare the azide-modified antibody solution at a concentration of 1-5 mg/mL.

    • Dissolve Sulfo-Cy5 DBCO in a minimal amount of DMSO or DMF to create a 10 mM stock solution. Prepare this solution immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Sulfo-Cy5 DBCO stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Purification:

    • Remove unreacted Sulfo-Cy5 DBCO by applying the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled antibody, which will elute in the void volume.

  • Characterization:

    • Determine the final protein concentration using a standard protein assay (e.g., BCA).

    • Calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~648 nm (for Sulfo-Cy5). The optimal DOL for antibodies is typically between 2 and 10.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage antibody Azide-Modified Antibody mix Mix & Incubate (4h RT or O/N 4°C) antibody->mix dye Sulfo-Cy5 DBCO Stock Solution dye->mix sec Size-Exclusion Chromatography mix->sec char Characterize (DOL) sec->char store Store Conjugate at 4°C or -20°C char->store

Caption: Workflow for labeling azide-modified antibodies with Sulfo-Cy5 DBCO.

Protocol 2: In Vitro Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of a Sulfo-Cy5 DBCO-labeled drug delivery vehicle.

Materials:

  • Target cells (e.g., SKOV-3) and appropriate control cells.

  • Complete cell culture medium.

  • Sulfo-Cy5 DBCO-labeled construct (e.g., ADC or nanoparticle).

  • Phosphate-Buffered Saline (PBS).

  • Cell dissociation solution (e.g., Trypsin-EDTA).

  • Flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and wash cells once with PBS.

    • Add fresh medium containing the Sulfo-Cy5 DBCO-labeled construct at a final concentration of 1-10 µg/mL. Include an unlabeled construct as a negative control.

    • Incubate for desired time points (e.g., 1, 4, 12, or 24 hours) at 37°C.

  • Cell Harvesting:

    • Remove the treatment medium and wash the cells three times with cold PBS to eliminate unbound conjugate.

    • Add cell dissociation solution to detach the cells.

    • Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 300-500 µL of cold flow cytometry buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm or 640 nm).

    • Record the fluorescence intensity from at least 10,000 cells per sample.

  • Analysis:

    • Gate the live cell population based on forward and side scatter.

    • Quantify the geometric mean fluorescence intensity (MFI) of the Sulfo-Cy5 signal for each sample to compare cellular uptake under different conditions.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Data Analysis seed Seed Cells in 6-Well Plate treat Incubate with Labeled Construct (1-24h) seed->treat wash Wash Cells (3x) treat->wash harvest Harvest & Resuspend in FACS Buffer wash->harvest flow Acquire Data on Flow Cytometer harvest->flow quantify Quantify Mean Fluorescence Intensity flow->quantify

Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.

Quantitative Data Presentation

The following tables provide representative data from studies using Sulfo-Cy5 DBCO. Actual values will vary based on the specific molecules and experimental context.

Table 1: Typical Labeling and Conjugate Characteristics

ParameterTypical Value RangeMethod of Determination
Degree of Labeling (DOL)2 - 10 (for antibodies)UV-Vis Spectrophotometry
Purity of Conjugate>95%Size-Exclusion HPLC
Reaction Efficiency>90%Mass Spectrometry
Excitation / Emission (nm)646 / 670Spectroscopy

Table 2: Representative In Vitro Cellular Uptake Data (Flow Cytometry)

Cell LineLabeled ConstructIncubation Time (h)Mean Fluorescence Intensity (MFI)
HER2+ (e.g., SK-BR-3)Anti-HER2-Ab-SulfoCy5425,000
HER2- (e.g., MDA-MB-231)Anti-HER2-Ab-SulfoCy541,500
HER2+ (e.g., SK-BR-3)Isotype-IgG-SulfoCy541,200
HER2+ (e.g., SK-BR-3)Unlabeled Control4200

Table 3: Representative In Vivo Tumor Accumulation Data (Ex Vivo Imaging)

Animal ModelLabeled ConstructTime Post-Injection (h)Tumor Accumulation (%ID/g)Liver Accumulation (%ID/g)
MCF-7 XenograftTargeted NP-SulfoCy52412.58.0
MCF-7 XenograftNon-Targeted NP-SulfoCy5243.115.2
MCF-7 XenograftFree SulfoCy5 Dye24<1.02.5

%ID/g = Percentage of Injected Dose per gram of tissue

Drug Action Pathway Visualization

Sulfo-Cy5 DBCO acts as a tracking agent to confirm the delivery of a therapeutic payload. The payload itself is responsible for modulating cellular pathways. For example, an ADC might deliver a cytotoxic drug that induces apoptosis. The diagram below illustrates this logical relationship.

G cluster_delivery Drug Delivery & Tracking cluster_pathway Cellular Response adc ADC-SulfoCy5 receptor Target Receptor adc->receptor Binding endosome Internalization (Endosome) receptor->endosome Endocytosis drug Payload Release endosome->drug Lysosomal Degradation target Intracellular Drug Target drug->target Modulation caspase Caspase Activation target->caspase apoptosis Cell Death (Apoptosis) caspase->apoptosis

Caption: Logical flow from ADC delivery to induction of apoptosis.

Conclusion

This compound is a premier fluorescent probe for drug delivery research. Its combination of water solubility, bioorthogonal copper-free click chemistry, and favorable NIR fluorescence properties provides a robust and reliable method for labeling and tracking antibodies, nanoparticles, and other therapeutic carriers. The detailed protocols and representative data herein serve as a comprehensive guide for researchers aiming to visualize and quantify the delivery and efficacy of next-generation targeted therapies.

References

Troubleshooting & Optimization

How to reduce high background with Sulfo-Cyanine5 DBCO staining

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfo-Cyanine5 DBCO Staining

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound for copper-free click chemistry labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble fluorescent dye.[1][2] It contains a dibenzocyclooctyne (DBCO) group, which allows it to react with azide-tagged molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This type of "click chemistry" is bioorthogonal and does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules in complex biological samples, including living cells.[4] The Sulfo-Cy5 dye is a near-infrared fluorescent dye, which helps to reduce autofluorescence from biological samples.

Q2: What are the main causes of high background staining with this compound?

A2: High background can stem from several factors:

  • Non-specific binding: The dye or DBCO moiety may bind to cellular components other than the intended azide-tagged target. DBCO can sometimes react non-specifically with thiol groups in cysteine residues.

  • Excess reagent: Using too high a concentration of the Sulfo-Cy5 DBCO reagent can lead to increased non-specific binding and difficulty in washing away the unbound dye.

  • Inadequate washing: Insufficient or improper washing steps fail to remove all the unbound fluorescent probe, which is a major contributor to background signal.

  • Reagent quality: Aggregates or particulates in the dye solution can stick to the sample and appear as fluorescent speckles. The stability of DBCO reagents can also be a factor; they can lose reactivity over time, especially when in solution.

Q3: Can I use Tween-20 in my buffers?

A3: Caution should be exercised when using detergents like Tween-20. While it can help reduce non-specific binding during antibody incubations and washes, Tween-20 itself can be autofluorescent and may increase background in fluorescent applications. If used, it is recommended to omit it from the blocking solution and add it only to the primary/secondary antibody incubation and wash solutions at a low concentration (e.g., 0.1%).

Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration should be determined empirically for each specific application. A titration experiment is highly recommended to find the lowest concentration that still provides a strong specific signal with minimal background. Typical final concentrations for DBCO-fluorophore reagents can range from 2 µM to 30 µM. Using an excessive concentration is a common cause of high background.

Troubleshooting Guide: High Background

This section provides a systematic approach to identifying and solving the root cause of high background fluorescence.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background issues.

TroubleshootingWorkflow Start High Background Observed Q_Conc Is Sulfo-Cy5 DBCO concentration optimized? Start->Q_Conc Sol_Conc Perform concentration titration. Start with a lower concentration (e.g., 2-10 µM). Q_Conc->Sol_Conc No Q_Wash Are washing steps sufficient? Q_Conc->Q_Wash Yes Sol_Conc->Q_Wash Sol_Wash Increase number and duration of washes. Use appropriate wash buffers (e.g., PBS with 0.1% Tween-20). Q_Wash->Sol_Wash No Q_Block Is blocking adequate? Q_Wash->Q_Block Yes Sol_Wash->Q_Block Sol_Block Optimize blocking buffer (e.g., BSA, Casein). Increase blocking time. Q_Block->Sol_Block No Q_Reagent Is reagent quality optimal? Q_Block->Q_Reagent Yes Sol_Block->Q_Reagent Sol_Reagent Use fresh DBCO solution. Centrifuge/filter to remove aggregates. Q_Reagent->Sol_Reagent No End Background Reduced Q_Reagent->End Yes Sol_Reagent->End

Caption: A step-by-step workflow for diagnosing and resolving high background staining.

Experimental Protocols

Protocol 1: General Staining with this compound

This protocol provides a general workflow for labeling azide-modified cells. Optimization of incubation times and concentrations is recommended.

  • Sample Preparation: Prepare azide-labeled cells or tissue on slides or in plates as required by your experimental design.

  • Fixation & Permeabilization (if required):

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • If targeting intracellular molecules, permeabilize cells with a buffer containing a detergent (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes. Note: Sulfo-Cy5 DBCO may exhibit high background when staining intracellular components of permeabilized cells.

  • Blocking:

    • Incubate the sample with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • This compound Incubation:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 1% BSA) at the optimized concentration (typically 2-30 µM).

    • Remove the blocking buffer and add the Sulfo-Cy5 DBCO solution to the sample.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the sample extensively. A minimum of four washes with PBS (or PBS with 0.1% Tween-20) for 5 minutes each is recommended to remove unbound dye. Increasing the number and duration of washes is a critical step for reducing background.

  • Counterstaining & Mounting (Optional):

    • If desired, counterstain nuclei with a reagent like DAPI.

    • Wash twice with PBS.

    • Mount the sample with an appropriate mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate filters for the Cy5 dye (Excitation/Emission ~646/670 nm).

Protocol 2: Optimizing Wash Steps to Reduce Background

If high background persists, implement this enhanced washing protocol after the this compound incubation step.

  • Initial Rinse: After removing the staining solution, rinse the sample twice briefly with PBS.

  • First Wash Series (with detergent):

    • Wash three times with PBS containing 0.1% Tween-20 for 10 minutes each on a shaker. This helps to remove non-specifically bound dye.

  • Second Wash Series (without detergent):

    • Wash two times with PBS for 5 minutes each to remove residual detergent.

  • Optional SDS Wash (for PVDF membranes in Western Blots):

    • For Western blot applications on PVDF membranes, a small amount of SDS (0.01-0.02%) can be added to the secondary antibody incubation solution to reduce background in the 700 nm channel. Note: Do not use SDS with nitrocellulose membranes or during blocking/primary antibody steps.

Quantitative Data

Optimizing experimental conditions is crucial for achieving a high signal-to-background ratio. The table below summarizes data from a study demonstrating the effect of a quenching agent on background signal, illustrating the potential for signal improvement.

ConditionCy5 Signal Decrease (at 30 min)Signal-to-Background Ratio (SBR) IncreaseReference
Control (N₃-Cy5-WGA only)N/AN/A
N₃-Cy5-WGA + Cy7-DBCO Quencher (in vivo)~73%~2-fold
N₃-Cy5-WGA + Cy7-DBCO Quencher (in vitro, cells)~91%N/A
N₃-Cy5-WGA + Cy7-DBCO Quencher (ex vivo, tissue)~86-94%N/A

Table based on a pretargeted fluorescence-quenching strategy where a Cy7-DBCO quencher was used to reduce the signal from unbound azide-Cy5 probe. This demonstrates how effectively background can be reduced, leading to a significant increase in the signal-to-background ratio.

Visualizing the Staining Workflow

This diagram outlines the key steps in a typical this compound staining experiment.

StainingWorkflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis Azide_Label Azide-Labeled Sample Fix_Perm Fixation & Permeabilization Azide_Label->Fix_Perm Blocking Blocking (e.g., 1% BSA) Fix_Perm->Blocking Staining Incubate with Sulfo-Cy5 DBCO Blocking->Staining Click Reaction Washing Extensive Washing Staining->Washing Remove Unbound Dye Mount Mount Sample Washing->Mount Imaging Fluorescence Imaging (Cy5 Channel) Mount->Imaging

Caption: Standard experimental workflow for labeling azide-modified samples with Sulfo-Cy5 DBCO.

References

Troubleshooting non-specific binding of Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of Sulfo-Cyanine5 DBCO in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a water-soluble, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This DBCO moiety allows for a copper-free "click chemistry" reaction with azide-containing molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This reaction is rapid and biocompatible, making this compound a valuable tool for labeling azide-modified biomolecules in aqueous environments, including live cells and whole organisms.[1] Its fluorescence in the far-red spectrum (excitation ~646 nm, emission ~670 nm) is advantageous as it minimizes autofluorescence from biological samples.

Q2: What are the primary causes of non-specific binding with this compound?

  • Ionic and Hydrophobic Interactions: The chemical structure of the dye can lead to non-specific binding to cellular components through ionic or hydrophobic interactions. Highly charged fluorescent dyes can contribute to non-specific binding.

  • Inadequate Blocking: Failure to adequately block non-specific binding sites on cells or tissues can result in the dye adhering to unintended targets.

  • Suboptimal Probe Concentration: Using a concentration of this compound that is too high is a common cause of increased background signal.

  • Insufficient Washing: Inadequate washing after the labeling step can leave unbound dye in the sample, contributing to high background.

  • Probe Aggregation: Lipophilic probes, and potentially other dyes, can form aggregates that bind non-specifically to cellular structures. While Sulfo-Cyanine5 is water-soluble, aggregation can still be a concern at high concentrations or in certain buffer conditions.

  • Issues with Intracellular Staining: For permeabilized cells, this compound may exhibit high background and is sometimes not recommended for staining intracellular components.

Troubleshooting Guides

Issue: High Background Fluorescence

High background fluorescence is the most common problem encountered with this compound. The following troubleshooting steps can help optimize your staining protocol and improve the signal-to-noise ratio.

Logical Flow for Troubleshooting High Background

start High Background Observed check_conc Step 1: Titrate this compound (Is the concentration optimized?) start->check_conc optimize_blocking Step 2: Optimize Blocking Step (Is blocking sufficient?) check_conc->optimize_blocking If background persists improve_washing Step 3: Enhance Washing Protocol (Are washes stringent enough?) optimize_blocking->improve_washing If background persists check_controls Step 4: Review Experimental Controls (Is the signal truly non-specific?) improve_washing->check_controls If background persists final_check Problem Resolved? check_controls->final_check end Consult Technical Support final_check->end No

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Detailed Troubleshooting Steps & Methodologies

1. Optimize this compound Concentration

A high concentration of the dye is a frequent cause of non-specific binding. It is crucial to perform a titration to determine the optimal concentration that provides a strong specific signal with minimal background.

  • Experimental Protocol: Probe Titration

    • Prepare a series of dilutions of this compound in your reaction buffer. A good starting range is often between 1 µM and 20 µM.

    • Stain your azide-modified samples with each concentration for a fixed amount of time.

    • Wash all samples using a consistent protocol.

    • Image all samples with identical acquisition settings.

    • Analyze the images to identify the concentration that yields the best signal-to-noise ratio.

ParameterRecommended Starting Range
This compound Concentration 1 - 20 µM
Incubation Time 30 - 60 minutes
Incubation Temperature Room Temperature

2. Enhance the Blocking Step

Inadequate blocking of non-specific binding sites is a major contributor to high background.

  • Experimental Protocol: Optimizing Blocking

    • Prepare different blocking buffers (see table below).

    • Incubate your samples with the chosen blocking buffer for at least 1 hour at room temperature. For some tissues, a longer incubation (e.g., overnight at 4°C) may be beneficial.

    • Proceed with your this compound labeling protocol.

    • Compare the background levels between the different blocking conditions.

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA) 1 - 5% (w/v) in PBSA common and effective blocking agent.
Normal Goat Serum 5 - 10% (v/v) in PBSCan be very effective, especially for tissue samples.
Fish Skin Gelatin 0.1 - 0.5% (w/v) in PBSAn alternative for avoiding cross-reactivity with certain antibodies.
Commercial Blocking Buffers Per manufacturer's instructionsFormulated to reduce background from various sources, including dye charge.

3. Improve Washing Procedures

Insufficient washing will leave unbound dye, leading to a diffuse background signal.

  • Experimental Protocol: Stringent Washing

    • After incubation with this compound, remove the labeling solution.

    • Wash the samples three to five times with PBS containing a detergent, such as Tween-20.

    • Each wash should be for a minimum of 5-10 minutes with gentle agitation.

    • A final wash with PBS without detergent can be performed before imaging.

Wash Buffer ComponentRecommended Concentration
Tween-20 0.05 - 0.1% (v/v) in PBS
Triton X-100 0.1% (v/v) in PBS

4. Include Proper Experimental Controls

Controls are essential to confirm that the observed signal is specific to the azide-DBCO reaction.

  • Workflow for Implementing Controls

exp Experimental Sample (+ Azide, + DBCO-Cy5) neg_control1 Negative Control 1 (- Azide, + DBCO-Cy5) exp->neg_control1 Compare background neg_control2 Negative Control 2 (Unlabeled Sample, No Fluorophore) exp->neg_control2 Assess autofluorescence

Caption: Essential controls for a this compound labeling experiment.

  • Negative Control 1 (- Azide, + this compound): This is the most critical control. A sample that has not been metabolically labeled with an azide but is otherwise treated identically to your experimental sample. Any signal observed here is due to non-specific binding of the dye.

  • Negative Control 2 (Autofluorescence Control): An unlabeled sample that is not treated with the fluorescent dye. This allows you to assess the level of endogenous autofluorescence in your sample. Autofluorescence is often higher in the blue and green channels, but can still be a factor in the far-red.

By systematically addressing these potential causes of non-specific binding, researchers can significantly improve the quality and reliability of their data when using this compound.

References

Technical Support Center: Optimizing Sulfo-Cyanine5 DBCO Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cyanine5 DBCO labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound labeling reaction?

The this compound labeling reaction is based on a bioorthogonal chemical reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" that occurs between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group. The inherent ring strain of the DBCO molecule allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological molecules.[1][2] The reaction is fast, highly specific, and forms a stable triazole linkage.[3][4]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the reactivity of this compound.

  • Storage: Upon receipt, store this compound at -20°C in the dark and desiccated.[5] Some formulations may be stored at -80°C for longer-term stability (up to 6 months).

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and inactivation of the DBCO group. Reconstitute the reagent in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.

Q3: Which factors have the most significant impact on the efficiency of the labeling reaction?

Several factors can influence the success of your this compound labeling reaction:

  • pH: The reaction is generally efficient over a broad pH range, but for biomolecule stability, a pH between 7 and 9 is recommended. Higher pH values can increase the reaction rate, but also the rate of hydrolysis for NHS esters if you are labeling primary amines.

  • Temperature: Reactions can be performed at temperatures ranging from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. For sensitive biomolecules, starting with room temperature or 4°C for overnight incubations is recommended.

  • Buffer Composition: The choice of buffer can impact reaction kinetics. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS. It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group and inhibit the desired conjugation.

  • Molar Ratio of Reactants: The ratio of this compound to your azide-containing molecule is a critical parameter. An excess of the DBCO reagent is often used to drive the reaction to completion.

Troubleshooting Guide

This section addresses common problems encountered during this compound labeling experiments.

Problem 1: Low or No Fluorescence Signal/Labeling Efficiency

This is one of the most common issues and can arise from several sources.

Potential Cause Recommended Solution
Degraded this compound Reagent Ensure the reagent has been stored correctly at -20°C or -80°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for each experiment.
Inefficient Reaction Kinetics Optimize the reaction buffer and pH. Consider using HEPES buffer, which can enhance reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also improve the reaction speed. Increase the reaction time (up to 48 hours) and/or temperature (from 4°C to 25°C or 37°C) if your biomolecule is stable under these conditions.
Suboptimal Molar Ratio The ideal molar ratio depends on the specific molecules being conjugated. For protein labeling, a 5 to 10-fold molar excess of DBCO reagent over the antibody is often a good starting point to achieve high conjugation yield. For antibody-small molecule conjugations, a 1.5 to 10-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is recommended.
Steric Hindrance If you are labeling a large biomolecule, the azide group may be sterically inaccessible. Consider using a this compound reagent with a PEG spacer, which can help overcome steric hindrance and improve reaction rates.
Presence of Interfering Substances Ensure your reaction buffer is free of sodium azide, as it will compete with your target molecule for the DBCO reagent. For antibody labeling, remove interfering substances like BSA or gelatin from the antibody solution before starting the conjugation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure your azide-modified protein is at a concentration of 1-5 mg/mL in an appropriate reaction buffer.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Incubation: Add the desired molar excess of this compound stock solution to the protein solution. A starting point of 1.5 - 3 molar equivalents of DBCO to 1 molar equivalent of azide-containing protein is recommended. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Purification: Remove the unreacted this compound using a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the Sulfo-Cyanine5 dye (at its excitation maximum, ~646 nm).

Protocol 2: Labeling of Live Cells with this compound

This protocol is for labeling cells that have been metabolically engineered to express azide groups on their surface.

Materials:

  • Azide-labeled cells in culture

  • This compound

  • Anhydrous DMSO

  • PBS containing 1% FBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare Labeling Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

  • Cell Preparation: Wash the azide-labeled cells twice with pre-warmed PBS containing 1% FBS to remove any unincorporated azide sugars.

  • Labeling Reaction: Dilute the this compound stock solution in PBS with 1% FBS to a final concentration of 5 to 30 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells four times with PBS containing 1% FBS to remove any unreacted dye.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your labeling reaction.

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants

BufferpHReaction Rate Constant (M⁻¹s⁻¹)
PBS70.32 - 0.85
HEPES70.55 - 1.22
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77
Borate Buffer10up to 1.18

Data from studies using model azides and sulfo DBCO-amine.

Table 2: Recommended Molar Ratios for DBCO Labeling

ApplicationReactant 1Reactant 2Recommended Molar Ratio (Reactant 1:Reactant 2)
Protein Labeling DBCO-reagentAzide-Protein1.5:1 to 3:1
Antibody Labeling (initial) DBCO-NHS esterAntibody5:1 to 10:1
Antibody-Small Molecule Conjugation Azide-small moleculeDBCO-Antibody1.5:1 to 10:1

Table 3: Effect of Temperature on SPAAC Reaction Rate

Temperature (°C)Relative Reaction Rate
0~1x
25Increased rate
37Significantly increased rate
60~150x increase compared to 0°C

Note: The stability of the biomolecule of interest should be the primary consideration when choosing the reaction temperature.

Visualizations

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Azide-Modified Protein (1-5 mg/mL) reaction Incubate Protein + DBCO (4-12h at RT or overnight at 4°C) prep_protein->reaction Add to reaction prep_dbco Prepare Sulfo-Cy5 DBCO Stock (10 mM in DMSO) prep_dbco->reaction Add desired molar excess purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze Characterize DOL (UV-Vis Spectroscopy) purify->analyze

Caption: Workflow for Sulfo-Cy5 DBCO labeling of an azide-modified protein.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Labeling Yield cause1 Reagent Degradation? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Interfering Substances? start->cause4 sol1 Use Fresh Reagent Proper Storage cause1->sol1 sol2 Optimize pH, Temp, Buffer & Molar Ratio cause2->sol2 sol3 Use PEGylated DBCO cause3->sol3 sol4 Remove Azide, BSA, etc. from Buffer cause4->sol4

Caption: Troubleshooting workflow for low yield in Sulfo-Cy5 DBCO labeling.

References

Preventing photobleaching of Sulfo-Cyanine5 DBCO during imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cyanine5 DBCO. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye commonly used in bioconjugation and fluorescence imaging.[1][2][3] The "Sulfo" component indicates the presence of sulfonate groups, which increase its water solubility.[4] The "DBCO" (Dibenzocyclooctyne) group allows for copper-free "click chemistry," a highly efficient and biocompatible method for labeling biomolecules.[1]

PropertyValue
Excitation Maximum (λex) ~646-649 nm
Emission Maximum (λem) ~661-670 nm
Extinction Coefficient ~250,000 cm⁻¹M⁻¹
Solubility Water, DMSO, DMF

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. For cyanine dyes like Sulfo-Cyanine5, this is often caused by reactions with reactive oxygen species (ROS) that are generated during fluorescence excitation. This results in a diminished fluorescence signal during imaging, which can compromise the quality and quantitation of your data, especially in experiments requiring long exposure times or high laser power.

Q3: What are the primary factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of cyanine dyes:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent photodamage.

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it can interact with the excited state of the dye to form damaging reactive oxygen species (ROS).

  • Local Chemical Environment: The pH and composition of the imaging buffer can influence the photostability of the dye.

  • Intrinsic Properties of the Dye: Cyanine dyes are susceptible to photo-isomerization, which can lead to non-fluorescent states and increased vulnerability to bleaching.

Troubleshooting Guide: Preventing Photobleaching

This guide provides solutions to common issues encountered during the imaging of this compound.

Problem 1: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized into three main areas: optimizing your imaging parameters, using antifade reagents, and considering alternative fluorophores.

Optimizing Imaging Parameters

Minimizing the exposure of your sample to excitation light is the first and most critical step in reducing photobleaching.

  • Reduce Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its wavelength.

  • Optimize Imaging Protocol:

    • Locate the region of interest using transmitted light or a lower magnification objective before switching to fluorescence.

    • Focus on a nearby area before moving to your target area for image acquisition.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Using Antifade Reagents and Optimizing Buffer Conditions

Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species.

  • Commercial Antifade Mounting Media: For fixed cells, using a commercial antifade mounting medium is highly recommended. Several options are available, each with its own advantages and disadvantages.

Antifade ReagentKey Features & Considerations
ProLong Gold / Diamond - Curing mountants that provide long-term sample preservation. - ProLong Diamond is optimized for a wide range of dyes, including Alexa Fluor dyes which are structurally similar to Cy5.
VECTASHIELD - Available in hardening and non-hardening formulations. - Compatible with super-resolution techniques like STORM and STED with Cy5. - Some reports suggest it may not be ideal for all cyanine dyes, possibly due to the presence of p-phenylenediamine (PPD).
SlowFade - Non-curing mountant for immediate viewing after mounting.
n-Propyl gallate (NPG) - A common component in homemade antifade recipes. It is non-toxic but can be difficult to dissolve.
1,4-diazabicyclo[2.2.2]octane (DABCO) - Another common antifade agent, though generally less effective than PPD.
Ascorbic Acid (Vitamin C) - Can be added to imaging buffers to reduce photobleaching.
Trolox - A vitamin E analog that acts as an efficient triplet state quencher.
  • Imaging Buffer Composition: The composition of your imaging buffer can significantly impact fluorophore stability.

    • pH: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic conditions can decrease the photostability of cyanine dyes.

    • Oxygen Scavengers: For live-cell imaging, consider adding an oxygen scavenging system to your buffer, such as glucose oxidase/catalase (GOC).

Considering Alternative Fluorophores

If photobleaching of this compound remains a significant issue despite optimization, consider using a more photostable alternative in a similar spectral range.

  • Alexa Fluor 647: This dye is known for its enhanced brightness and photostability compared to Cy5.

  • DyLight 650: Generally marketed as having superior photostability and brightness compared to traditional cyanine dyes.

Problem 2: High background fluorescence.

High background can obscure your signal and make it difficult to detect weakly fluorescent structures.

  • Ensure Complete Removal of Unbound Dye: After the labeling reaction, use appropriate purification methods like size-exclusion chromatography or dialysis to remove any unconjugated this compound.

  • Use High-Quality Reagents and Glassware: Ensure your buffers are freshly prepared and your coverslips and slides are clean.

  • Blocking: For immunofluorescence applications, use an appropriate blocking buffer to prevent non-specific binding of antibodies.

  • Check for Autofluorescence: Image an unlabeled control sample under the same conditions to determine if the background is coming from the sample itself.

Problem 3: Experiencing rapid photobleaching specifically with TIRF microscopy.

Total Internal Reflection Fluorescence (TIRF) microscopy uses a very high-intensity evanescent field to excite fluorophores near the coverslip. This high intensity can lead to accelerated photobleaching.

  • Optimize TIRF Angle: Adjust the angle of the laser to ensure you are in the TIRF regime and not in a highly inclined (HiLo) illumination mode, which would illuminate a larger volume of the cell with high intensity.

  • Use a Fast and Sensitive Camera: A more sensitive camera will allow you to use lower laser powers and shorter exposure times to achieve the same signal-to-noise ratio.

  • Combine with Other Strategies: The strategies mentioned above, such as using antifade reagents and oxygen scavengers, are even more critical in high-intensity imaging techniques like TIRF.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with ProLong Gold Antifade Mountant

This protocol is for mounting fixed cells stained with this compound conjugates.

  • Sample Preparation: Perform your cell fixation, permeabilization (if required), and staining with your this compound conjugate according to your standard protocol.

  • Washing: After the final staining step, wash the coverslip or slide thoroughly with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Equilibrate ProLong Gold: Allow the vial of ProLong Gold to equilibrate to room temperature. If the mountant has solidified, warm it to 37°C for 15-30 minutes to dissolve the gel.

  • Mounting:

    • Remove any excess liquid from the specimen by gently tapping the edge of the slide or coverslip on a laboratory wipe.

    • Apply one drop of ProLong Gold antifade reagent to the specimen on the slide.

    • Carefully lower a clean coverslip onto the drop of mountant, avoiding the introduction of air bubbles.

  • Curing:

    • Place the slide on a flat surface in the dark and allow it to cure for at least 24 hours at room temperature.

    • For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: Image the sample using appropriate laser lines and filters for Sulfo-Cyanine5.

Protocol 2: Preparing an Oxygen Scavenging Imaging Buffer for Live-Cell Imaging

This buffer can help reduce photobleaching during live-cell imaging of this compound.

  • Prepare Stock Solutions:

    • Glucose Stock (e.g., 20% w/v): Dissolve 2 g of D-glucose in 10 mL of imaging buffer (e.g., HEPES-buffered saline). Filter sterilize.

    • Glucose Oxidase Stock (e.g., 20 mg/mL): Dissolve 20 mg of glucose oxidase in 1 mL of imaging buffer. Store in small aliquots at -20°C.

    • Catalase Stock (e.g., 3.5 mg/mL): Dissolve 3.5 mg of catalase in 1 mL of imaging buffer. Store in small aliquots at -20°C.

  • Prepare Final Imaging Buffer (prepare fresh before each experiment):

    • To your imaging buffer, add the stock solutions to the following final concentrations:

      • Glucose: 0.5-1% (w/v)

      • Glucose Oxidase: 100 µg/mL

      • Catalase: 35 µg/mL

  • Incubate with Cells: Replace the cell culture medium with the oxygen scavenging imaging buffer just before imaging.

Visualizations

Photobleaching_Mitigation_Workflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_params_details Parameter Optimization Details cluster_antifade_details Antifade Strategy Details Problem Rapid Signal Loss (Photobleaching) Imaging_Params Optimize Imaging Parameters Problem->Imaging_Params First line of defense Antifade Use Antifade Reagents / Optimized Buffer Problem->Antifade Alt_Dye Consider Alternative Fluorophores Problem->Alt_Dye If other strategies fail Laser_Power Reduce Laser Power Imaging_Params->Laser_Power Exp_Time Minimize Exposure Time Imaging_Params->Exp_Time ND_Filter Use Neutral Density Filters Imaging_Params->ND_Filter Fixed_Cell Fixed Cells: Commercial Mountant (e.g., ProLong Gold, VECTASHIELD) Antifade->Fixed_Cell Live_Cell Live Cells: Oxygen Scavenger (e.g., GOC, Trolox) Antifade->Live_Cell

Caption: A workflow diagram for troubleshooting and mitigating photobleaching of this compound.

Antifade_Decision_Tree Start Start: Sample Type? Fixed Fixed Cells Start->Fixed Fixed Live Live Cells Start->Live Live Mountant Use Commercial Antifade Mountant (e.g., ProLong Gold, VECTASHIELD) Fixed->Mountant Buffer Use Oxygen Scavenging Buffer (e.g., GOC, Trolox) Live->Buffer Cure Cure and Image Mountant->Cure Image Image Immediately Buffer->Image

References

Troubleshooting low conjugation efficiency with Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cyanine5 DBCO for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a water-soluble fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] It is used for labeling biomolecules containing an azide group through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] The inherent ring strain of the DBCO group allows for a rapid and specific reaction with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4]

Q2: My conjugation efficiency is low, resulting in a low Degree of Labeling (DOL). What are the common causes?

Low conjugation efficiency can stem from several factors:

  • Suboptimal Molar Ratio: An inappropriate ratio of this compound to your azide-containing molecule can lead to incomplete labeling.[5]

  • Reagent Instability: The DBCO group can lose reactivity over time, especially with improper storage or handling. DBCO-NHS esters, used to introduce the DBCO group to a molecule, are particularly sensitive to moisture and should be used immediately after preparation.

  • Steric Hindrance: Bulky molecules or functional groups near the azide or DBCO reactive sites can physically impede the reaction.

  • Solubility Issues: Poor solubility of either the dye or the target molecule in the reaction buffer can significantly reduce the reaction rate.

  • Incorrect Buffer Composition: Buffers containing sodium azide are incompatible with DBCO-based click chemistry as the azide in the buffer will compete with your target molecule for reaction with the DBCO group.

  • Low Reaction Temperature or Short Incubation Time: While the reaction can proceed at a range of temperatures, lower temperatures require longer incubation times to achieve high efficiency.

Q3: I am observing precipitation of my protein during the conjugation reaction. How can I prevent this?

Protein aggregation is a common issue and can be caused by:

  • Hydrophobicity of DBCO: The DBCO group is hydrophobic. Attaching multiple DBCO groups to a protein's surface increases its overall hydrophobicity, which can lead to aggregation. Using a this compound with a hydrophilic PEG spacer can help mitigate this.

  • High Molar Excess of DBCO Reagent: Using a large excess of the DBCO reagent can lead to its precipitation or excessive protein modification, causing aggregation.

  • Suboptimal Buffer Conditions: Ensure the pH and ionic strength of your reaction buffer are optimal for your specific protein's stability.

  • High Protein Concentration: While higher concentrations can increase reaction rates, they also increase the risk of aggregation. If precipitation occurs, try reducing the protein concentration.

Q4: What is the optimal buffer for the conjugation reaction?

The choice of buffer can influence the reaction rate. While PBS is commonly used, studies have shown that HEPES buffer at pH 7 can result in higher reaction rates. Borate buffers are also a suitable option. The reaction is generally efficient over a pH range of 4-11. Crucially, avoid buffers containing sodium azide .

Q5: How should I store this compound?

This compound should be stored at -20°C in the dark and desiccated. When stored correctly, it is stable for at least 12 months. For transportation, it can be at room temperature for up to 3 weeks.

Quantitative Data Summary

The following tables provide recommended starting conditions and ranges for optimizing your this compound conjugation reactions.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Starting PointOptimization RangeNotes
Molar Ratio (DBCO:Azide) 3:1 to 5:11.5:1 to 10:1The optimal ratio depends on the specific molecules being conjugated. A higher excess of the less critical component can drive the reaction.
Protein Concentration 2-5 mg/mL1-10 mg/mLHigher concentrations can improve reaction kinetics but may increase the risk of aggregation.
Reaction Temperature Room Temperature (20-25°C)4°C to 37°CHigher temperatures lead to faster reaction rates. For sensitive biomolecules, incubation at 4°C overnight is recommended.
Reaction Time 4-12 hours2-24 hoursLonger incubation times may be necessary at lower temperatures or concentrations to maximize yield.
pH 7.4 (PBS or HEPES)6.0 - 8.5The reaction is tolerant of a wide pH range, but optimal stability of the biomolecule should be considered.
Organic Co-solvent (if needed) <10% DMSO or DMF<20%Use only if necessary to dissolve the this compound. Keep the percentage low to avoid protein precipitation.

Table 2: Spectroscopic Properties for Degree of Labeling (DOL) Calculation

CompoundMolar Extinction Coefficient (ε)Wavelength (λmax)Correction Factor (CF280)
Sulfo-Cyanine5 ~250,000 M⁻¹cm⁻¹~647 nm~0.04
DBCO ~12,000 M⁻¹cm⁻¹~309 nm~1.089
Typical IgG ~203,000 M⁻¹cm⁻¹280 nmN/A

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general procedure for conjugating an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your azide-modified protein is at a concentration of 2-10 mg/mL in an azide-free buffer.

    • If the protein is in an incompatible buffer (e.g., containing Tris or sodium azide), perform a buffer exchange into a suitable reaction buffer.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 3-5 fold molar excess is recommended.

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10% to minimize the risk of protein precipitation.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound by size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or HPLC.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cyanine5 (~647 nm, A_max).

  • Calculate the Concentration of the Dye:

    • Concentration of Dye (M) = A_max / (ε_dye * path length)

      • ε_dye is the molar extinction coefficient of Sulfo-Cyanine5 (~250,000 M⁻¹cm⁻¹).

  • Calculate the Concentration of the Protein:

    • Corrected A280 = A280 - (A_max * CF280)

      • CF280 is the correction factor for the dye's absorbance at 280 nm (~0.04 for Cy5).

    • Concentration of Protein (M) = Corrected A280 / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Protein

An optimal DOL for antibodies is typically between 2 and 10.

Visualizations

cluster_reactants Reactants cluster_product Product Azide-Modified\nBiomolecule Azide-Modified Biomolecule Copper-Free\nClick Reaction\n(SPAAC) Copper-Free Click Reaction (SPAAC) Azide-Modified\nBiomolecule->Copper-Free\nClick Reaction\n(SPAAC) Sulfo-Cyanine5\nDBCO Sulfo-Cyanine5 DBCO Sulfo-Cyanine5\nDBCO->Copper-Free\nClick Reaction\n(SPAAC) Fluorescently Labeled\nBiomolecule Fluorescently Labeled Biomolecule Copper-Free\nClick Reaction\n(SPAAC)->Fluorescently Labeled\nBiomolecule

Caption: Reaction scheme for this compound conjugation.

cluster_solutions Solutions start Start: Low Conjugation Efficiency check_reagents Check Reagent Quality and Storage start->check_reagents check_ratio Verify Molar Ratio start->check_ratio check_buffer Analyze Buffer Composition start->check_buffer check_conditions Review Reaction Conditions start->check_conditions use_fresh Use Fresh Reagents check_reagents->use_fresh optimize_ratio Optimize Molar Ratio (Increase DBCO excess) check_ratio->optimize_ratio buffer_exchange Buffer Exchange to Azide-Free Buffer check_buffer->buffer_exchange increase_time_temp Increase Incubation Time or Temperature check_conditions->increase_time_temp end Successful Conjugation use_fresh->end optimize_ratio->end buffer_exchange->end increase_time_temp->end

Caption: Troubleshooting flowchart for low conjugation efficiency.

prep_protein 1. Prepare Azide-Modified Protein (2-10 mg/mL in azide-free buffer) prep_dye 2. Prepare 10 mM Sulfo-Cy5 DBCO in DMSO/DMF (use immediately) prep_protein->prep_dye reaction 3. Mix Protein and Dye (3-5x molar excess of dye) prep_dye->reaction incubation 4. Incubate (4-12h at RT or overnight at 4°C) reaction->incubation purification 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) incubation->purification characterization 6. Characterize (Calculate DOL) purification->characterization

Caption: Experimental workflow for this compound conjugation.

References

Sulfo-Cyanine5 DBCO stability and degradation concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of Sulfo-Cyanine5 DBCO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in a desiccated, dark environment.[1] Under these conditions, the reagent is expected to be stable for up to 12 months.[1][2][3] When dissolved in an anhydrous solvent like DMSO or DMF, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C for no longer than 2-3 months.[4]

Q2: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous buffers can be a concern over extended periods. The DBCO moiety is susceptible to oxidation and hydrolysis, which can lead to a loss of reactivity with azide-containing molecules. One study on a DBCO-functionalized antibody noted a 3-5% loss of reactivity over four weeks when stored at 4°C or -20°C. For reactions in aqueous buffers, it is advisable to use freshly prepared solutions and to perform the conjugation reaction promptly.

Q3: Is the fluorescence of this compound sensitive to pH?

The fluorescence of the Sulfo-Cyanine5 dye component is generally stable across a pH range of 4 to 9. This makes it suitable for a wide variety of biological applications under physiological conditions. However, extreme pH values should be avoided as they may affect the stability of the DBCO group.

Q4: Is this compound sensitive to light?

Yes, like many fluorescent dyes, this compound is light-sensitive. Prolonged exposure to light should be avoided to prevent photobleaching of the cyanine dye, which would result in a loss of fluorescent signal. All handling steps should be performed with protection from light.

Q5: Are there any common buffer components that are incompatible with this compound?

Yes, buffers containing sodium azide (NaN₃) must be avoided as the azide will react with the DBCO group, quenching its reactivity towards the intended target. Additionally, buffers containing thiols (e.g., DTT, β-mercaptoethanol) should be used with caution, as the DBCO group can undergo a side reaction with sulfhydryl groups. While this thiol-yne reaction is generally slower than the reaction with azides, it can lead to non-specific labeling.

Troubleshooting Guide

Issue: Low or no fluorescent signal after conjugation.

This is a common issue that can arise from several factors related to the stability and handling of this compound.

Potential Causes and Solutions
Potential CauseRecommended Action
Degradation of this compound Ensure the reagent has been stored correctly at -20°C, desiccated, and protected from light. If using a stock solution, verify its age and storage conditions. It is always best to use a freshly prepared solution.
Photobleaching Minimize exposure of the reagent and conjugated product to light during all experimental steps. Use light-blocking tubes and work in a dimly lit area when possible.
Incorrect Buffer Composition Confirm that your buffers do not contain sodium azide or high concentrations of thiols. If the presence of a reducing agent is necessary, consider purifying the biomolecule to remove it before adding the DBCO reagent.
Suboptimal Reaction Conditions While the click reaction is robust, ensure the pH of your reaction buffer is within the optimal range for your biomolecule (typically pH 7-8.5). Reaction times can be extended (e.g., overnight at 4°C) to improve yield, especially for dilute samples.
Inactive Azide-Modified Partner Verify the integrity and reactivity of your azide-functionalized molecule. If possible, test it with a different, known-good DBCO-containing reagent.

Stability and Degradation Summary

The stability of this compound is influenced by several factors. The following table summarizes the key considerations for maintaining the integrity of the reagent.

ParameterConditionStability ConcernRecommendation
Temperature > -20°C for extended periodsGradual loss of DBCO reactivityStore at -20°C or -80°C.
pH Strongly acidic or basicPotential degradation of the DBCO moietyUse buffers in the pH range of 6.5-8.5.
Light Prolonged exposurePhotobleaching of the Cyanine5 dyeProtect from light at all times.
Buffer Components Sodium AzideReaction with and quenching of the DBCO groupUse azide-free buffers.
Thiols (e.g., DTT)Potential for side reactions with the DBCO groupAvoid or remove thiols prior to conjugation.
Aqueous Solution Long-term storageHydrolysis and oxidation of the DBCO groupUse freshly prepared solutions for best results.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a method to evaluate the stability of your this compound reagent over time under your specific experimental conditions using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4, azide-free)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution in your aqueous buffer of choice to a final concentration suitable for your experiments (e.g., 100 µM).

  • Initial Analysis (Time Zero): Immediately inject an aliquot of the freshly prepared aqueous solution onto the HPLC system.

    • Use a suitable gradient of water and acetonitrile (both typically containing 0.1% TFA) to achieve good separation.

    • Monitor the elution profile at the absorbance maximum of the Cyanine5 dye (~646 nm) and the DBCO group (~309 nm).

    • Record the peak area of the intact this compound.

  • Incubation: Store the remaining aqueous solution under your desired test conditions (e.g., 4°C protected from light, room temperature exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot of the stored solution onto the HPLC system using the same method as the initial analysis.

  • Data Analysis:

    • For each time point, determine the peak area of the intact this compound.

    • Calculate the percentage of remaining intact reagent at each time point relative to the initial (time zero) measurement.

    • Plot the percentage of intact reagent versus time to visualize the degradation kinetics. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (Sulfo-Cy5 DBCO in DMSO) prep_working Prepare Aqueous Working Solution (Dilute in buffer) prep_stock->prep_working time_zero Time Zero Analysis (HPLC) prep_working->time_zero incubation Incubate under Test Conditions prep_working->incubation data_analysis Data Analysis (% Degradation vs. Time) time_zero->data_analysis time_points Time-Point Analysis (HPLC at intervals) incubation->time_points time_points->data_analysis

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Degradation Pathways for this compound start This compound (Active) hydrolysis Hydrolysis (H₂O) start->hydrolysis Aqueous Buffer oxidation Oxidation (O₂) start->oxidation Air Exposure photobleaching Photobleaching (Light) start->photobleaching Light Exposure thiol_reaction Thiol Addition (R-SH) start->thiol_reaction Thiol-containing Buffer inactive_dbco Inactive DBCO Derivative (Loss of Click Reactivity) hydrolysis->inactive_dbco oxidation->inactive_dbco bleached_cy5 Bleached Cyanine5 (Loss of Fluorescence) photobleaching->bleached_cy5 thiol_adduct Thiol Adduct (Non-specific Labeling) thiol_reaction->thiol_adduct

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Signal start Low/No Signal? check_reagent Reagent Stored Correctly? start->check_reagent check_buffer Buffer Composition OK? check_reagent->check_buffer Yes solution_reagent Use fresh reagent check_reagent->solution_reagent No check_light Light Exposure Minimized? check_buffer->check_light Yes solution_buffer Use azide/thiol-free buffer check_buffer->solution_buffer No check_azide Azide Partner Active? check_light->check_azide Yes solution_light Protect from light check_light->solution_light No solution_azide Validate azide partner check_azide->solution_azide No

Caption: Troubleshooting logic for low conjugation signal.

References

Technical Support Center: Sulfo-Cyanine5 DBCO Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding quenching effects on Sulfo-Cyanine5 (Sulfo-Cy5) DBCO fluorescence. It is intended for researchers, scientists, and drug development professionals utilizing this fluorophore in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cyanine5 DBCO and what are its spectral properties?

This compound is a fluorescent dye commonly used in bioorthogonal chemistry. The "Sulfo" group enhances its water solubility, the "Cyanine5" is the fluorophore, and the "DBCO" (Dibenzocyclooctyne) moiety allows for copper-free click chemistry reactions with azide-tagged molecules.[1][2] Its fluorescence is bright in the red region of the spectrum, which helps to minimize autofluorescence from biological samples.[3]

PropertyValue
Excitation Maximum (λabs)~646-650 nm[3][4]
Emission Maximum (λem)~655-670 nm
SolubilityWater, DMSO, DMF

Q2: What are the common causes of decreased Sulfo-Cy5 DBCO fluorescence (quenching)?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. For Sulfo-Cy5 DBCO, this can be caused by a variety of factors, broadly categorized as either dynamic (collisional) quenching or static quenching.

Common causes include:

  • Presence of specific quenching agents: Certain molecules in your sample or buffer can act as quenchers.

  • High local concentration of the dye: Self-quenching can occur when dye molecules are in close proximity.

  • FRET (Förster Resonance Energy Transfer): If another dye or molecule with an overlapping absorption spectrum is nearby, it can accept the energy from Sulfo-Cy5 DBCO, quenching its fluorescence.

  • Environmental factors: pH, temperature, and the polarity of the solvent can influence fluorescence intensity.

  • Photobleaching: Prolonged exposure to excitation light can lead to irreversible damage to the fluorophore.

Q3: Which specific chemical compounds are known to quench Cyanine5 dyes?

Several compounds have been identified as quenchers for Cyanine5 and related dyes:

  • Molecular Oxygen: A well-known dynamic quencher for many fluorophores, including cyanine dyes. Its effect is often more pronounced in solutions with high oxygen saturation.

  • Tris(2-carboxyethyl)phosphine (TCEP): This reducing agent, commonly used to cleave disulfide bonds, can reversibly quench Cy5 fluorescence by forming a non-fluorescent covalent adduct.

  • Black Hole Quenchers (BHQ): These are dark quenchers that can effectively quench a broad range of fluorophores, including cyanine dyes, through FRET or static quenching mechanisms. BHQ-2, for example, has an absorption spectrum that overlaps well with the emission of Cy5.

  • Other Fluorophores: A longer-wavelength emitting dye, such as Cy7, can act as a FRET acceptor for Cy5, leading to significant quenching of the Cy5 signal.

  • Iodide Ions and Metal Ions: These can also act as collisional quenchers.

Troubleshooting Guide

Problem: My Sulfo-Cy5 DBCO signal is much lower than expected.

This is a common issue that can often be resolved by systematically investigating potential causes of quenching.

Step 1: Reagent and Buffer Composition Analysis

Certain components in your experimental buffer can significantly quench fluorescence.

  • Check for Reducing Agents: Are you using TCEP or other phosphines in your buffers? TCEP is a known quencher of Cy5. If its presence is necessary, consider its concentration and the timing of fluorescence measurements.

  • Oxygen Content: For experiments sensitive to dynamic quenching, de-gassing your buffers may help to increase and stabilize the fluorescence signal.

  • Presence of Heavy Atoms or Ions: Components like iodide or certain metal ions can cause quenching. Review your buffer composition for any potential quenchers.

Step 2: Assess for Self-Quenching

High local concentrations of fluorophores can lead to self-quenching.

  • Review Labeling Ratios: If you are labeling proteins or other biomolecules, a high degree of labeling can bring multiple Cy5 molecules into close proximity, causing them to quench each other. Aim for an optimal degree of labeling as determined empirically for your application.

  • Check for Aggregation: The formation of aggregates of your labeled molecule can also lead to self-quenching. Ensure your labeled product is fully solubilized.

Step 3: Investigate Potential FRET

Förster Resonance Energy Transfer (FRET) can occur if another molecule that can absorb light at the emission wavelength of Cy5 is present.

  • Identify Potential FRET Partners: Are there other fluorophores, quenchers (like BHQ dyes), or even certain amino acids (like Tryptophan, although less likely for Cy5) in close proximity to your Sulfo-Cy5 DBCO? The absorption spectrum of the potential quencher must overlap with the emission spectrum of Cy5.

  • Example of FRET-based Quenching: In a published study, a Cy7-DBCO molecule was used to quench an azide-containing Cy5 dye after a click reaction. This resulted in a greater than 90% reduction in the Cy5 fluorescence signal.

The following table summarizes the quenching efficiency observed in this study:

SystemQuenching EfficiencyTime to Max Quenching
N3-Cy5-WGA + Cy7-DBCO (in situ)>90%30 minutes
N3-Cy5-WGA + Cy7-DBCO (in cells)91%30 minutes
N3-Cy5-WGA + Cy7-DBCO (ex vivo muscle)80-90%10-20 minutes
Experimental Protocols

Protocol 1: Testing for Buffer-Induced Quenching

  • Prepare a stock solution of your Sulfo-Cy5 DBCO-labeled molecule in a minimal, non-quenching buffer (e.g., PBS, pH 7.4).

  • Aliquot the stock solution into separate microplate wells or cuvettes.

  • Add individual components of your experimental buffer to each aliquot. For example, have a well with just the labeled molecule in PBS, another with PBS + TCEP, another with PBS + a suspected metal ion, etc.

  • Incubate under your standard experimental conditions (time and temperature).

  • Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for Cy5 (e.g., Ex: 646 nm, Em: 662 nm).

  • Compare the fluorescence of the samples containing the additional buffer components to the PBS-only control. A significant decrease in fluorescence indicates quenching by that component.

Protocol 2: Evaluating Self-Quenching through a Dilution Series

  • Prepare a concentrated stock solution of your Sulfo-Cy5 DBCO-labeled biomolecule.

  • Perform a serial dilution of the stock solution in a non-quenching buffer (e.g., PBS).

  • Measure the absorbance at the excitation maximum of Cy5 (~646 nm) for each dilution to determine the concentration.

  • Measure the fluorescence intensity for each dilution.

  • Plot fluorescence intensity versus concentration. If self-quenching is occurring, the plot will be linear at low concentrations but will plateau or even decrease at higher concentrations.

Visual Guides

Below are diagrams illustrating key concepts related to Sulfo-Cy5 DBCO fluorescence quenching.

Quenching_Mechanisms Excited_Cy5 Excited Sulfo-Cy5 DBCO Ground_Cy5 Ground State Sulfo-Cy5 DBCO Excited_Cy5->Ground_Cy5 Fluorescence Emission Quencher Quencher Molecule (e.g., O2, TCEP, BHQ) Excited_Cy5->Quencher Collisional Quenching FRET_Acceptor FRET Acceptor (e.g., Cy7) Excited_Cy5->FRET_Acceptor FRET NonFluorescent_Complex Non-Fluorescent Complex Excited_Cy5->NonFluorescent_Complex Static Quenching Emitted_Photon Fluorescence (Emitted Photon) Excited_Cy5->Emitted_Photon Ground_Cy5->Excited_Cy5 Excitation Light

Caption: Overview of potential quenching pathways for excited-state Sulfo-Cy5 DBCO.

Troubleshooting_Workflow Start Low Fluorescence Signal Observed Check_Buffer Analyze Buffer Composition (TCEP, Metal Ions, etc.) Start->Check_Buffer Quencher_Present Potential Quencher Found? Check_Buffer->Quencher_Present Remove_Quencher Remove or Replace Quenching Component Quencher_Present->Remove_Quencher Yes Check_Concentration Evaluate for Self-Quenching (Dilution Series) Quencher_Present->Check_Concentration No Resolved Signal Restored Remove_Quencher->Resolved Self_Quenching Self-Quenching Observed? Check_Concentration->Self_Quenching Optimize_Labeling Optimize Labeling Ratio or Reduce Concentration Self_Quenching->Optimize_Labeling Yes Check_FRET Investigate Potential FRET Acceptors Self_Quenching->Check_FRET No Optimize_Labeling->Resolved FRET_Present FRET Partner Identified? Check_FRET->FRET_Present Redesign_Experiment Redesign Experiment to Avoid FRET FRET_Present->Redesign_Experiment Yes FRET_Present->Resolved No Redesign_Experiment->Resolved

Caption: A step-by-step workflow for troubleshooting low Sulfo-Cy5 DBCO fluorescence.

References

Optimizing laser power and exposure time for Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sulfo-Cyanine5 DBCO in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser lines and filter sets for this compound?

This compound is a far-red fluorescent dye with an excitation maximum typically around 646-650 nm and an emission maximum around 665-670 nm.[1][2] It is spectrally similar to other Cyanine5 dyes like Alexa Fluor® 647.[2] Therefore, it is ideally excited by 633 nm or 647 nm laser lines.[3]

For optimal detection, use a standard Cy5 filter set. A common configuration includes an excitation filter centered around 628-640 nm and an emission filter around 660/20 nm.[2]

Q2: What are recommended starting laser power and exposure times for imaging this compound?

Optimizing laser power and exposure time is critical to maximize signal-to-noise ratio (SNR) while minimizing phototoxicity and photobleaching. The ideal settings will vary depending on the microscopy technique, sample type, and expression level of the target molecule.

Always start with the lowest laser power and shortest exposure time that provide a detectable signal, and incrementally increase as needed. For live-cell imaging, it is especially important to use the minimal necessary laser power to avoid cellular damage.

Below are some suggested starting points for various microscopy platforms.

Microscope PlatformLaser Power (starting point)Exposure Time (starting point)
Confocal Microscopy 0.2% - 10% of available laser power100 - 500 ms
Epifluorescence 50% LED power350 - 500 ms
TIRF Microscopy >1 mW at the objective50 - 200 ms
Single-Molecule Imaging ~0.60 kW/cm²< 100 ms

Note: These are general recommendations. Always optimize these settings for your specific experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem 1: Weak or No Fluorescent Signal

A weak or absent signal can be frustrating. The following decision tree can help you diagnose and resolve the issue.

weak_signal start Weak or No Signal check_labeling Verify Labeling Efficiency start->check_labeling check_imaging Optimize Imaging Parameters start->check_imaging check_sample Assess Sample Integrity start->check_sample labeling_protocol Review Labeling Protocol (Concentrations, Incubation Time) check_labeling->labeling_protocol laser_power Increase Laser Power Incrementally check_imaging->laser_power target_expression Verify Target Expression Level check_sample->target_expression azide_check Confirm Azide Incorporation (e.g., control reaction) labeling_protocol->azide_check dbco_check Check Sulfo-Cy5 DBCO Integrity (Storage, Handling) azide_check->dbco_check exposure_time Increase Exposure Time laser_power->exposure_time filter_check Confirm Correct Filter Set exposure_time->filter_check detector_gain Increase Detector Gain/Sensitivity filter_check->detector_gain sample_prep Check Sample Preparation (Fixation, Permeabilization if applicable) target_expression->sample_prep photobleaching_check Assess for Photobleaching sample_prep->photobleaching_check

Caption: Troubleshooting workflow for weak or no signal.

Detailed Steps:

  • Verify Labeling Efficiency:

    • Review Protocol: Double-check the concentrations of your azide-modified molecule and Sulfo-Cy5 DBCO, as well as the incubation time and temperature.

    • Confirm Azide Incorporation: If possible, use a positive control to ensure the azide group is successfully incorporated into your target molecule.

    • Check Reagent Integrity: Ensure the Sulfo-Cy5 DBCO has been stored correctly (typically at -20°C in the dark) and has not undergone repeated freeze-thaw cycles.

  • Optimize Imaging Parameters:

    • Increase Laser Power: Gradually increase the laser power. For live cells, be cautious of phototoxicity.

    • Increase Exposure Time: A longer exposure can help detect faint signals, but also increases the risk of photobleaching.

    • Check Filters: Confirm that your microscope's excitation and emission filters are appropriate for Cy5.

    • Increase Detector Gain: Increasing the gain on the detector (e.g., PMT or camera) can amplify the signal, but may also increase noise.

  • Assess Sample Integrity:

    • Target Expression: Confirm that the target molecule is expressed at a sufficient level in your sample.

    • Sample Preparation: If you are working with fixed and permeabilized cells, ensure these steps have not compromised the target epitope.

    • Photobleaching: Check if the signal is present initially but fades quickly upon illumination.

Problem 2: High Background or Non-Specific Signal

High background can obscure your specific signal. Here are some common causes and solutions.

Possible Causes and Solutions for High Background

CauseSolution
Excess unbound Sulfo-Cy5 DBCO Increase the number and duration of wash steps after the labeling reaction.
Non-specific binding of the probe Add a blocking step (e.g., with BSA or serum) before labeling. Include a control sample that has not been metabolically labeled with the azide sugar to assess non-specific probe binding.
Autofluorescence Image an unstained control sample using the same settings to determine the level of autofluorescence. Using far-red dyes like Sulfo-Cy5 DBCO generally helps to minimize autofluorescence, as it is more common in the blue and green channels.
High dye concentration Titrate the concentration of Sulfo-Cy5 DBCO to find the lowest concentration that still provides a good specific signal.
Problem 3: Rapid Photobleaching

Photobleaching is the irreversible destruction of the fluorophore upon exposure to light, leading to signal loss.

photobleaching start Rapid Photobleaching reduce_illumination Reduce Illumination Intensity start->reduce_illumination minimize_exposure Minimize Exposure Time start->minimize_exposure use_antifade Use Antifade Reagents start->use_antifade optimize_acquisition Optimize Image Acquisition start->optimize_acquisition lower_laser Lower Laser Power reduce_illumination->lower_laser nd_filter Use Neutral Density (ND) Filters reduce_illumination->nd_filter shorter_exposure Use Shorter Exposure Times minimize_exposure->shorter_exposure time_lapse_interval Increase Time-lapse Interval minimize_exposure->time_lapse_interval binning Use Camera Binning optimize_acquisition->binning high_na_objective Use High Numerical Aperture (NA) Objective optimize_acquisition->high_na_objective

Caption: Strategies to mitigate photobleaching.

Detailed Mitigation Strategies:

  • Reduce Illumination Intensity:

    • Lower Laser Power: Use the minimum laser power necessary to obtain a good signal.

    • Neutral Density Filters: Use ND filters to attenuate the excitation light without changing the laser's power setting.

  • Minimize Exposure Time:

    • Shorter Exposure: Use the shortest possible camera exposure time.

    • Time-lapse Imaging: If acquiring a time-lapse series, increase the interval between frames to reduce the cumulative exposure.

  • Use Antifade Reagents:

    • For fixed samples, use a commercially available antifade mounting medium.

  • Optimize Image Acquisition:

    • Camera Binning: Binning pixels can increase the signal-to-noise ratio, potentially allowing for lower exposure times.

    • High NA Objective: Use an objective with a high numerical aperture to collect more of the emitted light, which can allow for a reduction in excitation intensity.

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound

This protocol describes the labeling of azide-modified glycans on the surface of live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides.

  • Azide-containing metabolic precursor (e.g., Ac4ManNAz).

  • This compound.

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days to allow for metabolic incorporation into cell-surface glycans.

  • Preparation of Sulfo-Cy5 DBCO Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.

  • Cell Washing:

    • Gently wash the cells twice with pre-warmed PBS to remove residual culture medium and unincorporated azide sugar.

  • Labeling Reaction:

    • Dilute the Sulfo-Cy5 DBCO stock solution to a final concentration of 2-10 µM in pre-warmed live-cell imaging medium.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes:

    • Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • The cells are now ready for imaging. Proceed immediately to the microscope.

Protocol 2: General Imaging Protocol for Sulfo-Cy5 DBCO

This protocol provides a general workflow for acquiring images of Sulfo-Cy5 DBCO-labeled samples.

Procedure:

  • Microscope Setup:

    • Turn on the microscope, laser lines (633 nm or 647 nm), and camera.

    • Allow the system to warm up and stabilize.

  • Sample Placement:

    • Place your labeled sample on the microscope stage.

  • Locate Region of Interest:

    • Using brightfield or DIC, locate the region of interest to minimize photobleaching of the fluorescent signal.

  • Initial Image Acquisition Settings:

    • Switch to the Cy5 channel.

    • Set the laser power to a low starting value (e.g., 1-2%).

    • Set the exposure time to a moderate starting value (e.g., 200-400 ms).

    • Set the detector gain to a baseline level.

  • Optimization:

    • Acquire a test image.

    • If the signal is too weak, first try increasing the exposure time. If the signal is still weak or if you are concerned about motion blur in live samples, incrementally increase the laser power.

    • Adjust the detector gain if necessary to further enhance the signal.

    • Ensure that the brightest pixels in your image are not saturated. The pixel intensity should be below the maximum value for the detector (e.g., <4095 for a 12-bit camera or <65535 for a 16-bit camera).

  • Image Acquisition:

    • Once the optimal settings are determined, acquire your final images.

    • For multi-channel imaging, it is often best to acquire images sequentially to avoid spectral bleed-through.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cyanine5 DBCO vs. Alexa Fluor 647 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in advanced bioimaging and bioconjugation, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two widely used far-red azide-reactive dyes: Sulfo-Cyanine5 (Sulfo-Cy5) DBCO and Alexa Fluor 647 DBCO. Both dyes enable copper-free click chemistry for the specific labeling of azide-modified biomolecules, but they exhibit key differences in their photophysical properties and performance that can significantly impact experimental outcomes.

This comparison focuses on providing the necessary data and protocols to help you make an informed decision for your specific application, whether it be in fluorescence microscopy, flow cytometry, or in vivo imaging.

Quantitative Data Comparison

The selection of a fluorescent dye is often governed by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for Sulfo-Cyanine5 DBCO and Alexa Fluor 647 DBCO.

PropertyThis compoundAlexa Fluor 647 DBCOReference(s)
Excitation Maximum (nm) ~646~650[1][2]
Emission Maximum (nm) ~662~665[1][2]
Molar Extinction Coeff. ~271,000 cm⁻¹M⁻¹~239,000 - 270,000 cm⁻¹M⁻¹[1]
Quantum Yield ~0.28~0.33
Brightness HighVery High
Photostability Good, suitable for STORMExcellent, generally superior to Cy5
Water Solubility High (sulfonated)High (sulfonated)
pH Sensitivity Insensitive in the physiological range (pH 4-10)Insensitive in the physiological range (pH 4-10)

Note: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. While Sulfo-Cy5 has a slightly higher extinction coefficient, the higher quantum yield of Alexa Fluor 647 generally results in brighter conjugates.

Performance Comparison

Brightness and Photostability:

Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to the Cy5 dye, which is the core structure of Sulfo-Cyanine5. This increased photostability makes Alexa Fluor 647 particularly advantageous for imaging applications that require prolonged or intense light exposure, such as time-lapse microscopy and super-resolution techniques like STORM. While Sulfo-Cyanine5 is also used in STORM, Alexa Fluor 647 is often considered a benchmark for performance in this application.

A significant issue with Cy5 dyes is their propensity for self-quenching when conjugated to proteins at a high degree of labeling (DOL). This can lead to a decrease in the overall fluorescence of the conjugate. Alexa Fluor 647 conjugates exhibit significantly less self-quenching, resulting in more reliably fluorescent conjugates even at higher DOLs.

Signal-to-Noise Ratio:

In applications such as immunofluorescence and flow cytometry, achieving a high signal-to-noise ratio is crucial. The superior brightness of Alexa Fluor 647 can contribute to a better signal over background fluorescence. Both dyes, being far-red emitters, benefit from reduced autofluorescence from biological samples.

Experimental Protocols

The following is a generalized protocol for labeling azide-modified proteins with either this compound or Alexa Fluor 647 DBCO for subsequent fluorescence microscopy. It is important to note that optimal labeling conditions, particularly the dye-to-protein ratio, may need to be determined empirically for each specific protein and application.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and azides.

  • This compound or Alexa Fluor 647 DBCO, lyophilized powder.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Reaction tubes.

Procedure:

  • Prepare Dye Stock Solution:

    • Allow the vial of DBCO-functionalized dye to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM. For example, for a 1 mg vial of dye with a molecular weight of ~1000 g/mol , add 100 µL of DMSO.

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution can be stored at -20°C, protected from light and moisture, for several weeks.

  • Protein Preparation:

    • Ensure the azide-modified protein is in an appropriate buffer at a known concentration. If necessary, exchange the buffer using a spin desalting column.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10-20 fold molar excess is recommended.

    • Add the calculated volume of the dye stock solution to the protein solution.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at a lower temperature may be beneficial for sensitive proteins.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye from the labeled protein conjugate using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the desalting column.

    • Collect the purified protein conjugate.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~646 nm for Sulfo-Cy5 or ~650 nm for Alexa Fluor 647). The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.

  • Imaging:

    • The purified protein-dye conjugate is now ready for use in your imaging experiment. Dilute the conjugate to the desired working concentration in your imaging buffer.

Mandatory Visualization

Copper_Free_Click_Chemistry_Workflow cluster_preparation Preparation cluster_reaction Copper-Free Click Reaction cluster_purification Purification & Analysis Azide_Biomolecule Azide-Modified Biomolecule Mixing Mix Azide-Biomolecule and DBCO-Dye Azide_Biomolecule->Mixing DBCO_Dye DBCO-Functionalized Dye (e.g., Sulfo-Cy5 or Alexa Fluor 647) DBCO_Dye->Mixing Purification Purify Conjugate (e.g., Spin Column) Mixing->Purification Incubate Labeled_Biomolecule Fluorescently Labeled Biomolecule Purification->Labeled_Biomolecule Imaging Imaging Labeled_Biomolecule->Imaging Ready for Application

Caption: Workflow for labeling azide-modified biomolecules using copper-free click chemistry with DBCO-functionalized dyes.

Caption: A logical comparison of the key features of this compound and Alexa Fluor 647 DBCO.

Conclusion

Both this compound and Alexa Fluor 647 DBCO are excellent reagents for copper-free click chemistry-based labeling. The choice between them will largely depend on the specific demands of the experiment and budgetary considerations.

  • This compound is a robust and cost-effective option suitable for a wide range of applications. Its performance is generally very good, especially for routine imaging and labeling where extreme photostability is not the primary concern.

  • Alexa Fluor 647 DBCO represents a premium choice for applications that demand the highest sensitivity and photostability. Its superior brightness and resistance to photobleaching make it the preferred dye for challenging experiments such as single-molecule imaging, super-resolution microscopy, and quantitative imaging where precise and stable fluorescence signals are paramount.

For most standard applications, this compound will provide excellent results. However, for cutting-edge and demanding imaging applications, the investment in Alexa Fluor 647 DBCO is often justified by the superior quality and reliability of the data obtained.

References

Sulfo-Cyanine5 DBCO for STORM Microscopy: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching properties of fluorescent probes to temporally separate the emission of individual molecules, enabling their precise localization. This guide provides a detailed comparison of Sulfo-Cyanine5 (Sulfo-Cy5) DBCO with other commonly used fluorophores for STORM, supported by experimental data and protocols.

Overview of Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient, good quantum yield, and excellent photostability.[1][2][] The DBCO (Dibenzocyclooctyne) derivative allows for copper-free click chemistry, a highly efficient and bioorthogonal ligation method for labeling biomolecules.[4][5] In the context of STORM, Sulfo-Cy5 is recognized as a dye of choice, particularly in the presence of thiols in the imaging medium, which facilitates the desired blinking behavior.

Comparison with Alternative STORM Dyes

The performance of a fluorophore in STORM is primarily determined by its photophysical properties, including photon yield per switching event and duty cycle (the fraction of time the molecule is in the fluorescent 'on' state). An ideal STORM dye exhibits a high photon yield for precise localization and a low duty cycle to ensure that only a sparse subset of fluorophores is active at any given time.

The most widely recognized benchmark for red-light-excitable STORM dyes is Alexa Fluor 647. Other cyanine dyes such as Cy5 and Cy5.5 are also frequently used. The following table summarizes the key performance characteristics of these dyes based on published data.

FluorophoreExcitation Max (nm)Emission Max (nm)Photon Yield (photons/event)Duty CycleKey Advantages
Sulfo-Cyanine5 ~646~662High (comparable to Cy5)LowHigh photostability, water-soluble
Alexa Fluor 647 ~650~665~3800 - 5200~0.001Gold Standard for STORM , high photon yield, low duty cycle
Cy5 ~649~670~4250 - 5870LowHigh photon yield, one of the highest performing dyes for STORM
Cy5.5 ~675~694~6000~0.007High photon yield

Note: The performance of this compound is expected to be comparable to Sulfo-Cyanine5. The DBCO moiety is primarily for conjugation and is not expected to significantly alter the core photophysics of the cyanine dye. However, the local chemical environment after conjugation can influence dye performance.

Experimental Data Insights

A comprehensive study evaluating various fluorophores for localization-based super-resolution imaging highlighted the exceptional performance of Alexa Fluor 647 and Cy5. These dyes demonstrated a desirable combination of high photon output and low duty cycle, which is crucial for resolving fine cellular structures. For instance, in 3D STORM imaging of clathrin-coated pits, the high photon yield of Alexa Fluor 647 allowed for clear resolution of their hollow, spherical shell-like structure. In contrast, dyes with lower photon yields resulted in blurred images, and dyes with higher duty cycles led to a dense localization pattern that obscured the underlying structure.

While direct comparative data for this compound was not available in the reviewed literature, the strong performance of the parent compound, Cy5, suggests that this compound is a robust candidate for STORM imaging. Its high water solubility is an added advantage for labeling proteins in aqueous environments without the need for organic co-solvents.

Experimental Protocols

Achieving optimal STORM performance is highly dependent on the experimental conditions, particularly the imaging buffer. The following is a generalized protocol for immunofluorescence labeling and STORM imaging.

Antibody Labeling with this compound

This protocol assumes the target antibody has been modified to contain an azide group for click chemistry.

  • Antibody Preparation: Prepare the azide-modified antibody in a phosphate-buffered saline (PBS) solution.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution.

  • Labeling Reaction: Add the this compound stock solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye using a gel filtration column (e.g., NAP-5) equilibrated with PBS.

Cell Staining and STORM Imaging
  • Cell Culture and Fixation: Culture cells on high-precision coverslips. Fix the cells with 3-4% paraformaldehyde and 0.1% glutaraldehyde in PBS for 10 minutes.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the this compound-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS.

  • STORM Imaging Buffer Preparation: A common STORM imaging buffer consists of a buffer solution (e.g., Tris-HCl), an oxygen scavenging system (e.g., GLOX), and a thiol (e.g., 2-mercaptoethanol or MEA). The choice of thiol can influence the photoswitching behavior of cyanine dyes.

  • Image Acquisition: Mount the coverslip on a STORM-capable microscope. Use a 647 nm laser for excitation and a lower power laser (e.g., 405 nm) for stochastic activation of the fluorophores. Acquire a sequence of 10,000 to 40,000 frames for image reconstruction.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical STORM experiment.

experimental_workflow cluster_labeling Antibody Labeling cluster_staining Cell Staining cluster_imaging STORM Imaging Azide_Ab Azide-Modified Antibody Labeled_Ab Labeled Antibody Azide_Ab->Labeled_Ab  + SulfoCy5_DBCO Sulfo-Cy5 DBCO SulfoCy5_DBCO->Labeled_Ab Purification Purification Labeled_Ab->Purification Fixed_Cells Fixed & Permeabilized Cells Primary_Ab Primary Antibody Incubation Fixed_Cells->Primary_Ab Secondary_Ab Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Stained_Sample Stained Sample Secondary_Ab->Stained_Sample Acquisition Image Acquisition (10k-40k frames) Stained_Sample->Acquisition Imaging_Buffer STORM Imaging Buffer Imaging_Buffer->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction SuperRes_Image Super-Resolution Image Reconstruction->SuperRes_Image

Caption: General experimental workflow for STORM microscopy.

storm_principle Ground_State Ground State (Dark) Excited_State Excited State (Fluorescent) Ground_State->Excited_State Excitation (647 nm) Excited_State->Ground_State Fluorescence Emission Long_Lived_Dark Long-Lived Dark State Excited_State->Long_Lived_Dark Photoswitching (High Power) Long_Lived_Dark->Ground_State Spontaneous or Activation-induced (405 nm)

References

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, two methodologies have risen to prominence for their efficiency and specificity: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. For researchers, scientists, and drug development professionals, the choice between these two powerful "click chemistry" reactions is a critical decision that hinges on the specific demands of the application, balancing the need for speed against the imperative of biocompatibility. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal labeling strategy.

At their core, both CuAAC and SPAAC achieve the same outcome: the formation of a stable triazole linkage between an azide and an alkyne. This bioorthogonal reaction—meaning it can occur in a complex biological environment without interfering with native biochemical processes—has revolutionized the labeling of biomolecules. However, the mechanism by which this reaction is initiated is the fundamental point of divergence between the two approaches. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[1][2] In contrast, SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy to react with an azide without the need for a metal catalyst.[2][3]

Quantitative Performance Comparison

The decision to employ CuAAC or SPAAC often comes down to a trade-off between reaction kinetics and the physiological constraints of the experimental system. The following tables summarize key quantitative parameters to facilitate a direct comparison.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[2]10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)CuAAC is generally significantly faster than SPAAC.
Biocompatibility Moderate; copper toxicity is a concern but can be mitigated with chelating ligands.High; the absence of an exogenous metal catalyst makes it ideal for live-cell and in-vivo applications.SPAAC is the superior choice for long-term live-cell imaging and in-vivo studies.
Reactant Size Small, minimally perturbing terminal alkyne and azide groups.Bulky cyclooctyne reagents can potentially cause steric hindrance.The smaller reactants in CuAAC may be advantageous when labeling sensitive biomolecules.
Regioselectivity High; exclusively yields the 1,4-disubstituted triazole isomer.Low; typically produces a mixture of regioisomers.CuAAC provides a single, defined product, which can be critical for structural studies.
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.Strained alkynes can react with thiols (e.g., cysteine residues in proteins), leading to off-target labeling.Both methods have potential for off-target reactions that need to be considered in experimental design.

Signaling Pathways and Experimental Workflows

To further elucidate the differences between these two powerful labeling techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for live-cell labeling.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide Activation Azide Azide (R'-N₃) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu(I) Cu(I) Catalyst Cu(I)->Copper_Acetylide Triazole 1,4-disubstituted Triazole Copper_Acetylide->Cycloaddition Cycloaddition->Triazole Protonation

Simplified reaction mechanism for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Cycloaddition [3+2] Cycloaddition (Catalyst-Free) Strained_Alkyne->Cycloaddition Azide Azide (R'-N₃) Azide->Cycloaddition Triazole Mixture of Triazole Regioisomers Cycloaddition->Triazole Ring Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Labeling_Workflow cluster_CuAAC CuAAC Labeling cluster_SPAAC SPAAC Labeling Start Live Cells with Azide-Modified Biomolecule Wash1 Wash with PBS Start->Wash1 Add_Reagents Add Labeling Reagents Wash1->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate CuAAC_Reagents Alkyne-Probe CuSO₄ Reducing Agent (e.g., Ascorbate) Copper Ligand (e.g., THPTA) Add_Reagents->CuAAC_Reagents SPAAC_Reagents Cyclooctyne-Probe (e.g., DBCO-Fluorophore) Add_Reagents->SPAAC_Reagents Wash2 Wash to Remove Unbound Reagents Incubate->Wash2 Image Fluorescence Microscopy or Flow Cytometry Wash2->Image

Generalized experimental workflow for live-cell labeling using CuAAC or SPAAC.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. The following are generalized protocols for performing CuAAC and SPAAC for protein labeling in cell culture.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Protein Labeling

This protocol is adapted for labeling azide-modified proteins on the surface of live mammalian cells.

Materials:

  • Cells with azide-modified surface proteins (e.g., through metabolic labeling with an azide-containing sugar).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

Procedure:

  • Culture cells to the desired confluency in a suitable plate format.

  • Gently wash the cells twice with PBS.

  • Prepare the "click" reaction cocktail. For a final volume of 200 µL, pre-mix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA stock solution and let it stand for 5 minutes at room temperature. To this mixture, add PBS, the alkyne-probe to the desired final concentration (e.g., 25 µM), and aminoguanidine to a final concentration of 1 mM.

  • Just before adding to the cells, add sodium ascorbate to the cocktail to a final concentration of 2.5 mM.

  • Aspirate the PBS from the cells and add the "click" reaction cocktail.

  • Incubate the cells for 5-15 minutes at room temperature or 4°C to minimize endocytosis.

  • Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is suitable for labeling azide-modified biomolecules within live cells.

Materials:

  • Cells with azide-modified biomolecules.

  • Complete cell culture medium.

  • PBS, pH 7.4.

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) stock solution in DMSO.

Procedure:

  • Culture cells containing the azide-modified target to the desired confluency.

  • Prepare the labeling medium by diluting the cyclooctyne-probe stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).

  • Gently wash the cells twice with warm PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the abundance of the target.

  • Aspirate the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.

  • The cells can be immediately imaged under a fluorescence microscope or prepared for other downstream analyses.

Conclusion and Recommendations

The choice between CuAAC and SPAAC is ultimately dictated by the specific experimental goals.

CuAAC is the preferred method when:

  • Rapid reaction kinetics are essential , for example, in capturing dynamic cellular processes.

  • The small size of the alkyne tag is critical to minimize perturbation of the biological system.

  • The experiment is performed in vitro , on fixed cells, or for short-term live-cell labeling where the toxicity of a well-ligated copper catalyst is manageable.

SPAAC is the superior choice for:

  • Live-cell imaging and in-vivo studies , especially those requiring long-term observation, due to its high biocompatibility.

  • Experiments where the potential for copper-induced artifacts must be eliminated.

  • Applications where the bulkier cyclooctyne moiety is not expected to interfere with the biological process under investigation.

Recent advancements in the development of new copper-chelating ligands have significantly improved the biocompatibility of CuAAC, making it a viable option for a broader range of live-cell experiments. Similarly, the continuous development of more reactive and stable strained alkynes is narrowing the kinetic gap between SPAAC and CuAAC. By carefully considering the trade-offs between speed, biocompatibility, and the specific molecular context, researchers can harness the power of click chemistry to illuminate complex biological systems.

References

Navigating the Near-Infrared Landscape: A Guide to Sulfo-Cyanine5 DBCO Alternatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into in vivo imaging, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Sulfo-Cyanine5 (Sulfo-Cy5) DBCO has become a widely used reagent for copper-free click chemistry, enabling the visualization of azide-tagged biomolecules in living systems. However, the expanding demands of in vivo studies for greater sensitivity, deeper tissue penetration, and multiplexing capabilities have spurred the development of a diverse array of alternative probes. This guide provides an objective comparison of prominent alternatives to Sulfo-Cy5 DBCO, supported by quantitative data and detailed experimental methodologies to inform your selection process.

The ideal in vivo imaging probe should exhibit high brightness, exceptional stability, favorable pharmacokinetic properties, and spectral characteristics that minimize tissue autofluorescence. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). For in vivo applications, probes emitting in the near-infrared (NIR) window (700-1700 nm) are particularly advantageous due to reduced light scattering and absorption by biological tissues, leading to higher signal-to-background ratios and deeper imaging penetration.

Comparative Analysis of DBCO-Functionalized Fluorophores

To facilitate a direct comparison, the following table summarizes the key photophysical properties of Sulfo-Cy5 DBCO and several leading alternatives. These alternatives include other cyanine dyes with different spectral properties and structural modifications, as well as dyes from other chemical classes that have been adapted for bioorthogonal labeling.

Probe NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Advantages
Sulfo-Cyanine5 DBCO 649671~250,000~0.2Well-established, good water solubility, bright.
AZDye™ 647 DBCO 648671~250,000N/AStructurally similar to Alexa Fluor® 647, pH-insensitive (pH 4-10), good water solubility.[1]
Cyanine5.5 DBCO 684710~209,000~0.2Red-shifted emission for potentially lower tissue autofluorescence.
Cyanine7 DBCO 750773~250,000~0.12NIR emission suitable for deep-tissue imaging.
IRDye® 800CW DBCO 778794~240,000 (in PBS)N/ANIR emission in the 800 nm range for very deep tissue penetration and low autofluorescence.[2]

In-Depth Look at the Alternatives

AZDye™ 647 DBCO / Alexa Fluor® 647 DBCO: These dyes are spectrally almost identical to Cy5-based probes but are reported to have improved photostability and brightness in some applications. Their pH insensitivity is a significant advantage for studies in environments with fluctuating pH.

Cyanine5.5 DBCO: By shifting the emission maximum further into the red, Cy5.5 offers a potential advantage in reducing the contribution of endogenous autofluorescence, which can enhance the signal-to-background ratio in certain tissues.

Cyanine7 DBCO and IRDye® 800CW DBCO: These probes represent a significant leap into the NIR window. Their longer excitation and emission wavelengths are optimal for deep-tissue in vivo imaging, as light in this spectral region experiences less scattering and absorption by hemoglobin and water. This makes them particularly well-suited for whole-animal imaging studies, such as tumor tracking and monitoring biodistribution of therapeutics. IRDye® 800CW is a well-validated dye that has been used in several clinical trials, highlighting its suitability for translational research.

Experimental Methodologies

A successful in vivo imaging experiment using DBCO-functionalized dyes involves careful planning and execution of the bioorthogonal labeling strategy. The following is a representative protocol for in vivo labeling and imaging in a mouse model.

General Workflow for In Vivo Bioorthogonal Imaging

G cluster_0 Preparation cluster_1 Labeling & Imaging A Administer Azide-Tagged Molecule to Mouse Model (e.g., antibody, drug, or metabolic label) B Allow for Biodistribution and Target Accumulation (Time varies: hours to days) A->B C Administer DBCO-Fluorophore (e.g., via retro-orbital or tail vein injection) B->C D Allow for In Vivo Click Reaction and Clearance of Unbound Dye (Time varies: typically 4-24 hours) C->D E Perform In Vivo Fluorescence Imaging (e.g., using an IVIS system) D->E F Ex Vivo Organ Imaging & Histological Analysis (Optional) E->F

Caption: A generalized workflow for in vivo imaging using strain-promoted azide-alkyne cycloaddition (SPAAC).

Detailed In Vivo Imaging Protocol

1. Animal Model and Preparation:

  • Model: Athymic nude mice (6-8 weeks old) are commonly used to prevent rejection of human cell lines or tissues.[3] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration of Azide-Tagged Molecule: The azide-functionalized molecule of interest (e.g., an antibody, peptide, or a metabolic precursor like Ac4ManNAz) is administered to the mice. The route of administration (e.g., intraperitoneal, intravenous) and the dosage will depend on the specific molecule and experimental goals.

  • Biodistribution: Allow sufficient time for the azide-tagged molecule to distribute throughout the body and accumulate at the target site. This can range from a few hours to several days.

2. Administration of DBCO-Fluorophore:

  • Reagent Preparation: Dissolve the DBCO-fluorophore in a biocompatible solvent such as a mixture of DMSO and sterile phosphate-buffered saline (PBS). The final concentration of DMSO should be minimized to avoid toxicity.

  • Injection: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine.[3] Administer the DBCO-fluorophore solution (typically 100-200 µL) via retro-orbital or tail vein injection. Retro-orbital injection is often preferred for its reliability and speed.

    • Retro-Orbital Injection Technique: Use a 29G or 30G insulin syringe. Insert the needle at a 30-45° angle at the medial canthus (corner of the eye). Advance the needle slightly behind the globe of the eye into the retro-orbital sinus and inject slowly.

3. In Vivo Imaging:

  • Reaction and Clearance: Allow 4-24 hours for the copper-free click reaction to occur in vivo and for unbound DBCO-fluorophore to clear from circulation, which helps to improve the signal-to-background ratio.

  • Imaging System: Place the anesthetized mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum).

  • Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filter sets for the chosen fluorophore. For example, for a Cy7-based dye, use an excitation filter around 740 nm and an emission filter around 790 nm. The exposure time should be optimized to achieve a good signal without saturation.

4. Data Analysis and Ex Vivo Confirmation:

  • Image Analysis: Quantify the fluorescent signal in the region of interest (ROI) using the imaging system's software.

  • Ex Vivo Analysis (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the organs of interest (e.g., tumor, liver, kidneys). Image the excised organs to confirm the biodistribution of the fluorescent signal. Further histological analysis (e.g., fluorescence microscopy of tissue sections) can provide cellular-level localization.

The Underlying Chemistry: Strain-Promoted Click Reaction

The foundation of this in vivo labeling strategy is the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction provides a highly specific and efficient way to connect molecules in a complex biological environment without interfering with native biochemical processes.

G cluster_0 Reactants cluster_1 Product A Azide-Modified Biomolecule C Strain-Promoted [3+2] Cycloaddition (Copper-Free, In Vivo) A->C B DBCO-Functionalized Fluorophore B->C D Fluorescently Labeled Biomolecule (Stable Triazole Linkage) C->D

References

A Researcher's Guide to Sulfo-Cyanine5 DBCO: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of biology, chemistry, and drug development, the selection of appropriate tools for biomolecular labeling is a critical decision that profoundly impacts experimental outcomes. Sulfo-Cyanine5 DBCO has emerged as a popular choice for copper-free click chemistry, a bioorthogonal reaction that allows for the precise labeling of biomolecules in living systems. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and cost against viable alternatives, supported by experimental data and detailed protocols.

Performance Characteristics: A Quantitative Comparison

The utility of a fluorescent dye in experimental settings is determined by several key photophysical and chemical properties. Here, we compare this compound with its primary competitor, Alexa Fluor 647 DBCO, and other alternatives.

Table 1: Photophysical and Spectral Properties of Far-Red DBCO-Conjugated Dyes

PropertyThis compoundAlexa Fluor 647 DBCO
Excitation Max (nm)~646 - 649~648 - 650
Emission Max (nm)~662 - 671~668 - 671
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)~250,000 - 271,000~239,000 - 270,000
Quantum Yield (Φ)~0.20 - 0.28~0.33
Calculated Brightness (ε x Φ) ~50,000 - 75,880 ~78,870 - 89,100
Water SolubilityHighHigh

Note: Values are compiled from various manufacturer and literature sources and may vary slightly depending on the specific product and measurement conditions.

From a purely photophysical standpoint, Alexa Fluor 647 DBCO exhibits a higher quantum yield, translating to a greater calculated brightness. This inherent brightness can be advantageous in experiments with low-abundance targets, potentially leading to a better signal-to-noise ratio.

Photostability:

One of the most critical performance indicators for fluorescent dyes is their resistance to photobleaching upon prolonged exposure to excitation light. Studies have consistently shown that Alexa Fluor 647 is significantly more photostable than Cy5, the parent fluorophore of Sulfo-Cyanine5.[1][2] In one study, after a period of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[3] This superior photostability makes Alexa Fluor 647 DBCO a more robust choice for demanding imaging applications such as time-lapse microscopy and single-molecule studies.

Reactivity in Copper-Free Click Chemistry:

The performance of this compound is also tied to the efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzocyclooctyne (DBCO) group is known for its high reactivity towards azides, enabling rapid and efficient conjugation under physiological conditions without the need for a toxic copper catalyst.[4]

Table 2: Comparison of Common Cyclooctynes for SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO ~0.6 - 1.0 High reactivity, widely used.
BCN~0.06 - 0.1Smaller, more hydrophilic, but slower reaction kinetics.
DIBO~0.3 - 0.7Good reactivity, but can be less stable than DBCO.

Note: Reaction rates can vary based on the specific derivatives and reaction conditions.

DBCO's fast reaction kinetics are a significant advantage, particularly when labeling with low concentrations of reagents or when rapid labeling is crucial.

Cost Analysis

While performance is paramount, the cost of reagents is a practical consideration for any research budget.

Table 3: Cost Comparison of this compound and Alternatives

Product1 mg Price (USD)5 mg Price (USD)
This compound ~$150 - $160 ~$430 - $488
Alexa Fluor 647 DBCO~$180~$550
AZDye 647 DBCO~$204~$1816 (for 25mg)
BCN-Fluorescent Dye ConjugatesVaries by dyeVaries by dye

Note: Prices are approximate and subject to change. Sourced from various suppliers in late 2025.

This compound is generally a more cost-effective option compared to Alexa Fluor 647 DBCO and other branded alternatives. For routine applications where the absolute highest brightness and photostability are not critical, the cost savings offered by this compound can be substantial, especially for large-scale experiments.

Experimental Protocols

Detailed and reproducible protocols are essential for successful experimentation. Below are methodologies for common applications of this compound.

Protocol 1: Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody for use in applications such as immunofluorescence, flow cytometry, or in vivo imaging. This is a two-step process involving the initial modification of the antibody with a DBCO-NHS ester, followed by the copper-free click reaction with an azide-modified molecule of interest (not detailed here).

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.

    • The final concentration of DMSO in the reaction mixture should be below 20%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove the unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer for the antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

Protocol 2: Live Cell Imaging with a DBCO-Functionalized Antibody

This protocol outlines the labeling of azide-modified live cells with a fluorescently-labeled DBCO-functionalized antibody for visualization by fluorescence microscopy.

Materials:

  • Azide-labeled live cells (prepared via metabolic labeling, e.g., with Ac4ManNAz)

  • This compound-labeled antibody (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol red-free DMEM with HEPES)

  • Fluorescence microscope with appropriate filter sets for Cy5.

Procedure:

  • Cell Preparation: Wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

  • Labeling:

    • Dilute the this compound-labeled antibody in the live cell imaging buffer to a final concentration of 1-10 µg/mL.

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove unbound antibody.

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_cost Cost cluster_performance Performance Sulfo_Cy5_DBCO_Cost This compound (Lower Cost) Decision Decision Sulfo_Cy5_DBCO_Cost->Decision AF647_DBCO_Cost Alexa Fluor 647 DBCO (Higher Cost) AF647_DBCO_Cost->Decision Sulfo_Cy5_DBCO_Perf This compound - Good Brightness - Moderate Photostability Sulfo_Cy5_DBCO_Perf->Decision AF647_DBCO_Perf Alexa Fluor 647 DBCO - Higher Brightness - High Photostability AF647_DBCO_Perf->Decision Routine_Apps Routine Applications (e.g., standard flow cytometry, qualitative imaging) Decision->Routine_Apps Cost-Sensitive Demanding_Apps Demanding Applications (e.g., single-molecule imaging, time-lapse studies) Decision->Demanding_Apps Performance-Critical G Start Start: Azide-Modified Biomolecule Add_Dye Add this compound in physiological buffer Start->Add_Dye Incubate Incubate at room temperature (e.g., 1-4 hours) Add_Dye->Incubate Purify Purify conjugate (e.g., size exclusion chromatography) Incubate->Purify Analyze Analyze labeled biomolecule (e.g., fluorescence microscopy, flow cytometry) Purify->Analyze End End: Fluorescently Labeled Biomolecule Analyze->End G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

References

A Comparative Guide to Cross-Reactivity of Sulfo-Cyanine5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cyanine5 DBCO (Dibenzocyclooctyne) conjugates with alternative bioorthogonal labeling reagents. The focus is on cross-reactivity, a critical factor in ensuring the specificity and reliability of bioconjugation in complex biological systems. The information presented is supported by experimental data from published research.

Introduction to this compound and Bioorthogonal Chemistry

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble fluorescent dye commonly used for labeling biomolecules. When conjugated with DBCO, it enables "copper-free click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly bioorthogonal, meaning it proceeds with high efficiency and selectivity in biological environments with minimal interference from endogenous functional groups.[1] However, like any chemical tool, understanding its potential for off-target reactions is crucial for accurate experimental design and interpretation.

The primary desired reaction is the specific ligation of the DBCO group with an azide-modified target molecule. Cross-reactivity, in this context, refers to any unintended reaction of the this compound conjugate with other biological molecules, which can lead to background signal and false positives. The two main sources of cross-reactivity for this conjugate are the DBCO moiety and the Sulfo-Cyanine5 dye itself.

Quantitative Comparison of Bioorthogonal Reagents

The selection of a bioorthogonal reagent often involves a trade-off between reaction kinetics and stability/cross-reactivity. The following table summarizes key performance metrics for DBCO and a common alternative, trans-cyclooctene (TCO), which is used in the Tetrazine-TCO ligation, another rapid bioorthogonal reaction.

FeatureDBCO (for SPAAC)TCO (for Tetrazine Ligation)Reference
Primary Reaction Partner AzideTetrazine[2]
Second-Order Rate Constant (k₂) ~0.1 - 1 M⁻¹s⁻¹ (with azides)~10³ - 10⁶ M⁻¹s⁻¹ (with tetrazines)[2][3]
Primary Cross-Reactivity Concern Thiols (e.g., Cysteine)Potential for isomerization[4]
Stability in Aqueous Media Generally stable, but can react with thiols over timeCan be prone to light-mediated isomerization
Biocompatibility High; no catalyst requiredHigh; no catalyst required

Experimental Protocols

Protocol 1: In Vitro Assessment of Cross-Reactivity with Thiols

This protocol is designed to quantify the reactivity of a DBCO-containing probe with a model thiol-containing molecule, such as glutathione (GSH), which is abundant in the intracellular environment.

Materials:

  • This compound

  • Alternative DBCO-conjugate (e.g., DBCO-PEG4-Biotin for non-fluorescent comparison)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO and a 100 mM stock solution of GSH in PBS.

  • Reaction Setup: In a microcentrifuge tube, combine the this compound stock solution and the GSH stock solution to final concentrations of 1 mM and 5 mM, respectively, in PBS.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 12, and 24 hours).

  • Quenching: Quench the reaction by flash freezing in liquid nitrogen.

  • Analysis: Analyze the samples by HPLC-MS to monitor the decrease of the parent this compound peak and the appearance of any adducts formed with GSH. A control reaction without GSH should be run in parallel.

Protocol 2: Assessing Non-Specific Binding in a Cellular Context

This protocol uses flow cytometry to evaluate the non-specific binding of the Sulfo-Cyanine5 dye moiety to cells, particularly monocytes and macrophages, which are known to exhibit non-specific binding to cyanine dyes.

Materials:

  • This compound

  • An alternative fluorescent probe with a different dye (e.g., an Alexa Fluor-DBCO conjugate)

  • Human peripheral blood mononuclear cells (PBMCs)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • A cell line known for high non-specific binding (e.g., a macrophage-like cell line)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or culture the chosen cell line.

  • Blocking: Resuspend cells in flow cytometry buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature.

  • Staining: Add the this compound conjugate at a range of concentrations (e.g., 1-10 µM) to the cells. Include a control with the alternative fluorescent probe. Also, include an unstained control.

  • Incubation: Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells 2-3 times with cold flow cytometry buffer.

  • Analysis: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer. Compare the mean fluorescence intensity of the stained cells to the unstained control.

Data Presentation

Table 1: Cross-Reactivity of DBCO with Thiols

The following table summarizes the potential for cross-reactivity of the DBCO moiety with cysteine residues. While direct data for this compound is not available, the reactivity is inherent to the DBCO group. A study on a peptide tag (DBCO-tag) demonstrated a significant increase in the rate of the thiol-yne reaction with DBCO reagents compared to a control cysteine peptide. This indicates that the local chemical environment can influence the rate of this off-target reaction.

ReagentThiol ReactivityConditionsOutcomeReference
DBCO-conjugates Can react with free thiolsPhysiological pH and temperatureFormation of a stable thiol-ene adduct
Maleimide-conjugates (Alternative) Highly reactive with free thiolsPhysiological pHRapid formation of a thioether bond

Note: The reaction of DBCO with thiols is generally much slower than its reaction with azides, making the SPAAC reaction highly specific under typical experimental conditions.

Table 2: Non-Specific Binding of Cyanine Dyes

Cyanine dyes, including Cy5, are known to exhibit non-specific binding, particularly to monocytes and macrophages. This is an important consideration for in vivo and in vitro studies using primary cells.

Dye ClassCell Types Prone to Non-Specific BindingMitigation StrategiesReference
Cyanine Dyes (e.g., Cy5) Monocytes, MacrophagesUse of specialized blocking buffers (e.g., True-Stain Monocyte Blocker™), careful titration of the conjugate
Polymer Dyes (e.g., Brilliant Violet™) Can exhibit dye-dye interactionsUse of specialized stain buffers (e.g., Brilliant Stain Buffer™)

Mandatory Visualization

G cluster_workflow Experimental Workflow: Assessing DBCO Cross-Reactivity with Thiols prep Prepare Solutions (Sulfo-Cy5 DBCO, GSH, PBS) react Incubate at 37°C prep->react sample Collect Time Points (0, 1, 4, 12, 24h) react->sample quench Quench Reaction sample->quench analyze HPLC-MS Analysis quench->analyze data Quantify Reactants and Products analyze->data

Caption: Workflow for assessing the cross-reactivity of this compound with thiols.

G Sulfo-Cy5-DBCO Sulfo-Cy5-DBCO Non-Specific Binding\n(Dye-Mediated) Non-Specific Binding (Dye-Mediated) Sulfo-Cy5-DBCO->Non-Specific Binding\n(Dye-Mediated) Desired Reaction Desired Reaction Sulfo-Cy5-DBCO->Desired Reaction Off-Target Reaction Off-Target Reaction Sulfo-Cy5-DBCO->Off-Target Reaction Azide-Target Azide-Target Azide-Target->Desired Reaction Thiol-Containing\nBiomolecule (e.g., Cysteine) Thiol-Containing Biomolecule (e.g., Cysteine) Thiol-Containing\nBiomolecule (e.g., Cysteine)->Off-Target Reaction Cell Surface\n(Monocytes/Macrophages) Cell Surface (Monocytes/Macrophages) Cell Surface\n(Monocytes/Macrophages)->Non-Specific Binding\n(Dye-Mediated) Desired Reaction\n(SPAAC) Desired Reaction (SPAAC) Off-Target Reaction\n(Thiol-yne Addition) Off-Target Reaction (Thiol-yne Addition)

Caption: Potential reaction pathways for this compound conjugates in a biological system.

Conclusion

This compound is a powerful tool for bioorthogonal labeling due to the high specificity and biocompatibility of the SPAAC reaction. However, researchers should be aware of two potential sources of off-target interactions: the reaction of the DBCO moiety with thiols and the non-specific binding of the Sulfo-Cyanine5 dye to certain cell types.

The cross-reactivity with thiols is generally slow and can often be minimized by controlling reaction times and concentrations. For applications involving cell types known for high non-specific binding, such as monocytes and macrophages, careful titration of the conjugate and the use of specialized blocking buffers are recommended to minimize background fluorescence. By understanding these potential cross-reactivities and employing appropriate experimental controls, researchers can confidently utilize this compound conjugates for specific and robust biomolecule labeling.

References

Sulfo-Cyanine5 DBCO: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry and fluorescence labeling, the choice of a suitable fluorophore is paramount to experimental success. This guide provides a detailed comparison of Sulfo-Cyanine5 (Sulfo-Cy5) DBCO with other commonly used cyanine dyes, namely Cy5 DBCO and Alexa Fluor 647 DBCO. The focus is on providing objective performance data and supporting experimental methodologies to aid in the selection of the optimal dye for your research needs. Sulfo-Cy5 DBCO is a water-soluble fluorescent probe equipped with a dibenzocyclooctyne (DBCO) group, enabling rapid and specific labeling of azide-containing molecules through copper-free click chemistry.[1]

Performance Comparison of Cyanine Dyes

The selection of a fluorescent dye for bioconjugation is often a trade-off between brightness, photostability, and solubility. The following tables summarize the key photophysical and chemical properties of Sulfo-Cy5 DBCO in comparison to its non-sulfonated counterpart, Cy5 DBCO, and the widely used Alexa Fluor 647 DBCO. Brightness is a critical parameter for sensitivity in fluorescence imaging and is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertySulfo-Cyanine5 DBCOCy5 DBCOAlexa Fluor 647 DBCO
Excitation Max (nm) ~646~646~650
Emission Max (nm) ~662~661~668
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~271,000~251,000~270,000
Quantum Yield (Φ) ~0.28~0.20~0.33
Brightness (ε x Φ) ~75,880 ~50,200 ~89,100
Solubility High in aqueous buffersLow in aqueous buffers (requires organic co-solvents)High in aqueous buffers

Table 1: Photophysical Properties of DBCO-Conjugated Cyanine Dyes. Data is compiled from manufacturer specifications and publicly available information. Brightness is a calculated value to illustrate the relative fluorescence intensity.

FeatureThis compoundCy5 DBCOAlexa Fluor 647 DBCO
Key Advantage High water solubility, reducing the need for organic co-solvents and minimizing protein precipitation.Established dye with a long history of use.High photostability and brightness, reduced dye-dye aggregation.
Key Disadvantage Potentially lower photostability compared to Alexa Fluor dyes.Prone to aggregation and lower fluorescence in aqueous environments.Higher cost compared to traditional cyanine dyes.
Bioorthogonal Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Kinetics The DBCO moiety offers fast reaction kinetics with azides.[1]DBCO provides among the fastest reaction kinetics for copper-free click chemistry.DBCO enables rapid and efficient labeling.

Table 2: Chemical and Functional Comparison of DBCO-Conjugated Cyanine Dyes.

Experimental Protocols

To ensure a comprehensive understanding of how the comparative data is generated, detailed methodologies for key experiments are provided below.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The quantum yield of a fluorophore is a measure of its fluorescence efficiency. The relative method, comparing the test sample to a standard with a known quantum yield, is a widely used technique.

Objective: To determine the relative fluorescence quantum yield of a DBCO-conjugated cyanine dye.

Materials:

  • Fluorophore of interest (e.g., Sulfo-Cy5 DBCO).

  • Quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ = 0.54).

  • Spectrograde solvents (e.g., phosphate-buffered saline for water-soluble dyes, ethanol or methanol for non-sulfonated dyes).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a series of dilutions of both the test sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the gradients of the plots for the test and standard samples, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if they are different).

Protocol for Assessing Photostability

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Objective: To compare the photobleaching rate of different DBCO-conjugated cyanine dyes.

Materials:

  • Fluorophore-conjugated biomolecules (e.g., antibodies labeled with Sulfo-Cy5 DBCO, Cy5 DBCO, and Alexa Fluor 647 DBCO).

  • Microscope slides and coverslips.

  • Imaging buffer (e.g., PBS, pH 7.4).

  • Fluorescence microscope with a stable light source and a digital camera.

Procedure:

  • Prepare samples by immobilizing the fluorescently labeled biomolecules on a microscope slide.

  • Acquire an initial image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate a specific region of the sample with the excitation light.

  • Acquire a time-lapse series of images at regular intervals.

  • Quantify the fluorescence intensity of the illuminated region in each image.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized intensity as a function of time to generate a photobleaching curve. The rate of decay can be used to compare the photostability of the different dyes.

Signaling Pathways and Experimental Workflows

Sulfo-Cy5 DBCO and other DBCO-conjugated dyes are instrumental in a variety of applications that rely on the specific and covalent labeling of biomolecules. A prominent example is the labeling of cell surface glycoproteins through metabolic glycoengineering.

cell_surface_labeling cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Labeling (Click Chemistry) cluster_2 Downstream Analysis AzideSugar Azide-Modified Sugar (e.g., Ac4ManNAz) LabeledCell Cell with Azide Groups on Surface Glycans AzideSugar->LabeledCell Metabolic Incorporation CellCulture Cell Culture CellCulture->AzideSugar Incubation LabeledCell2 Azide-Labeled Cell DBCODye Sulfo-Cy5 DBCO DBCODye->LabeledCell2 SPAAC Reaction (Copper-Free) FluorescentCell Fluorescently Labeled Cell LabeledCell2->FluorescentCell Covalent Labeling FluorescentCell2 Labeled Cell Microscopy Fluorescence Microscopy FluorescentCell2->Microscopy FlowCytometry Flow Cytometry FluorescentCell2->FlowCytometry

Caption: Experimental workflow for cell surface labeling using metabolic glycoengineering and copper-free click chemistry.

In this workflow, cells are first cultured with an azide-modified sugar, which is metabolically incorporated into their surface glycans.[2] Subsequently, the cells are treated with a DBCO-conjugated fluorescent dye, such as Sulfo-Cy5 DBCO. The DBCO group reacts specifically with the azide groups on the cell surface via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, resulting in fluorescently labeled cells that can be analyzed by microscopy or flow cytometry.[2]

antibody_conjugation_workflow cluster_0 Antibody Modification cluster_1 Click Chemistry Conjugation cluster_2 Purification and Application Antibody Antibody AzideLinker Azide-NHS Ester Antibody->AzideLinker Reaction with Lysine Residues AzideAntibody Azide-Antibody AzideLinker->AzideAntibody Formation of Azide-Modified Antibody AzideAntibody2 Azide-Antibody DBCODye Sulfo-Cy5 DBCO AzideAntibody2->DBCODye SPAAC Reaction LabeledAntibody Fluorescently Labeled Antibody DBCODye->LabeledAntibody Covalent Bond Formation LabeledAntibody2 Labeled Antibody Purification Purification (e.g., Size Exclusion Chromatography) LabeledAntibody2->Purification Application Application (e.g., Immunofluorescence, Flow Cytometry, In-Vivo Imaging) Purification->Application

Caption: General workflow for labeling an antibody with Sulfo-Cy5 DBCO via an azide linker.

This diagram illustrates a common strategy for conjugating a DBCO-containing dye to an antibody. First, the antibody is modified with an azide group using an NHS ester crosslinker that reacts with primary amines (lysine residues) on the antibody. Then, the azide-modified antibody is reacted with the DBCO-functionalized dye. The resulting fluorescently labeled antibody is then purified to remove excess dye and can be used in various downstream applications.

Conclusion

Sulfo-Cy5 DBCO offers a compelling option for researchers requiring a water-soluble, bright, and reactive fluorescent probe for copper-free click chemistry. Its high water solubility simplifies bioconjugation procedures and reduces the risk of protein aggregation. While Alexa Fluor 647 DBCO may offer superior photostability, the choice of dye will ultimately depend on the specific experimental requirements, including the need for aqueous solubility, the desired level of photostability, and budgetary considerations. For applications where aqueous compatibility is critical, Sulfo-Cy5 DBCO presents a significant advantage over its non-sulfonated counterpart, Cy5 DBCO. Careful consideration of the performance data and experimental protocols presented in this guide will enable researchers to make an informed decision and optimize their fluorescence labeling experiments for reliable and reproducible results.

References

Evaluating the In Vivo Stability of Sulfo-Cyanine5 DBCO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of fluorescent probes is a critical parameter for the successful development of targeted diagnostics and therapeutics. This guide provides an objective comparison of Sulfo-Cyanine5 DBCO with alternative click chemistry linkers and fluorescent dyes, supported by available experimental data. Detailed methodologies for key stability assessment experiments are also presented to aid in the design of robust in vivo studies.

Executive Summary

This compound is a popular reagent for in vivo applications due to the biocompatibility of copper-free click chemistry and the favorable near-infrared (NIR) properties of cyanine dyes. The sulfonation of the Cyanine5 dye enhances its water solubility, which is advantageous for biological applications[1]. The dibenzocyclooctyne (DBCO) group facilitates a rapid and specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it suitable for use in living systems[2][3][]. However, the in vivo stability of the entire conjugate is influenced by both the dye and the linker. This guide delves into a comparative analysis of these components.

Data Presentation: Comparative Stability of Click Chemistry Linkers

The choice of a click chemistry linker significantly impacts the in vivo stability of a bioconjugate. While the triazole linkage formed by the reaction of DBCO with an azide is generally stable, its performance can be compared with other linkers, particularly in the reducing environment of serum.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[5]The hydrophobicity of the DBCO group can potentially lead to faster clearance. It is less stable in the presence of thiols like glutathione (GSH) compared to BCN.
BCN-Azide (SPAAC) BCN + Azide~6 hoursBicyclononyne (BCN) is generally more stable to thiols like GSH than DBCO.
Maleimide-Thiol Maleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with thiols present in serum, such as albumin.
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.

Note: SPAAC stands for Strain-Promoted Alkyne-Azide Cycloaddition. Data presented is based on in vitro experiments in the presence of Glutathione (GSH), a key component influencing conjugate stability in serum.

In Vivo Biodistribution and Clearance of Sulfo-Cy5

The choice of fluorescent dye also plays a crucial role in the overall in vivo performance of a bioconjugate. Studies have shown that the physicochemical properties of the dye can alter the biodistribution of the labeled molecule. For instance, labeling a nanoparticle with Sulfo-Cy5 has been observed to change its biodistribution pattern compared to the unlabeled nanoparticle or the same nanoparticle labeled with a different dye like ATTO488.

Free Sulfo-Cy5, with a molecular weight below the renal excretion cut-off, is known to undergo rapid renal clearance when not conjugated to a larger molecule. When conjugated to a cell-penetrating peptide, sulfoCy5-peptide conjugates showed time-dependent accumulation in tumors, whereas the non-sulfonated Cy5-peptide conjugate did not show significant tumor accumulation. This highlights the impact of sulfonation on in vivo kinetics.

Experimental Protocols

Assessing Serum Stability of Bioconjugates via HPLC

This protocol provides a general method to determine the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest (e.g., Sulfo-Cy5 DBCO-labeled antibody)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fresh serum (e.g., mouse or human)

  • Acetonitrile, cold

  • Microcentrifuge

  • Reverse-phase HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubate both the serum and PBS samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots. For the PBS control, dilute with the mobile phase.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by reverse-phase HPLC.

  • Monitor the peak corresponding to the intact bioconjugate.

  • Calculate the percentage of intact conjugate at each time point relative to the T=0 time point to determine the stability profile.

In Vivo Fluorescence Imaging for Biodistribution and Stability Assessment

This protocol outlines the general steps for in vivo imaging to assess the biodistribution and clearance of a fluorescently labeled probe.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • Sulfo-Cy5 DBCO-labeled probe

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber. Maintain body temperature using a heated stage.

  • Baseline Imaging: Acquire a baseline fluorescence image before probe administration to account for autofluorescence.

  • Probe Administration: Inject the Sulfo-Cy5 DBCO-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe and target.

  • Longitudinal Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the distribution and clearance of the probe.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final time point, euthanize the animal.

    • Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs ex vivo to quantify the fluorescence intensity in each tissue.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs at each time point.

    • Normalize the fluorescence signal to the initial signal or to a reference tissue to assess the probe's accumulation and clearance kinetics.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Stability Assessment cluster_invitro In Vitro Serum Stability cluster_invivo In Vivo Biodistribution & Stability prep_conjugate Prepare Bioconjugate incubate_serum Incubate in Serum at 37°C prep_conjugate->incubate_serum time_points Collect Aliquots at Time Points incubate_serum->time_points precipitate Precipitate Proteins time_points->precipitate hplc Analyze by HPLC precipitate->hplc animal_model Prepare Animal Model probe_injection Inject Fluorescent Probe animal_model->probe_injection live_imaging Longitudinal In Vivo Imaging probe_injection->live_imaging ex_vivo Ex Vivo Organ Imaging live_imaging->ex_vivo data_analysis Analyze Biodistribution & Clearance ex_vivo->data_analysis

Caption: Workflow for assessing the in vivo stability of fluorescent probes.

signaling_pathway_example Example: Targeted Probe Action probe Sulfo-Cy5 DBCO -Targeting Ligand receptor Cell Surface Receptor probe->receptor Binding clearance Systemic Clearance probe->clearance Unbound Probe internalization Internalization receptor->internalization lysosome Lysosomal Degradation internalization->lysosome Potential Fate signal Fluorescence Signal internalization->signal Generates

Caption: Conceptual pathway of a targeted fluorescent probe in vivo.

References

A Comparative Guide to Quantitative Analysis of Sulfo-Cyanine5 DBCO Labeling using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cyanine5 Dibenzocyclooctyne (DBCO) labeling with established methods for quantitative proteomics using mass spectrometry. We will delve into the experimental workflows, data analysis strategies, and performance characteristics of Sulfo-Cyanine5 DBCO labeling, Tandem Mass Tag (TMT) isobaric labeling, and Label-Free Quantification (LFQ). This guide aims to equip researchers with the necessary information to select the most suitable method for their quantitative proteomics needs.

Introduction to Quantitative Proteomics Strategies

Quantitative mass spectrometry is a powerful tool for discerning the dynamics of protein expression in complex biological systems. The choice of quantification strategy is critical and depends on the specific research question, sample type, and desired level of accuracy and throughput. This guide focuses on three distinct approaches:

  • Bioorthogonal Labeling with this compound: This method involves the covalent attachment of a fluorescent dye with a DBCO group to target proteins, typically through reaction with primary amines. The labeled proteins are then analyzed by mass spectrometry. Quantification is based on the signal intensity of the peptide ions carrying the this compound tag.

  • Isobaric Labeling with Tandem Mass Tags (TMT): TMT reagents are a set of isobaric chemical tags that covalently label the N-terminus and lysine residues of peptides.[1] Peptides from different samples are labeled with different TMT tags, mixed, and analyzed together. Quantification is achieved by comparing the intensities of reporter ions generated during MS/MS fragmentation.[1][2]

  • Label-Free Quantification (LFQ): This approach quantifies proteins without the use of isotopic labels. Relative protein abundance is determined by comparing either the signal intensity of precursor ions (MS1 intensity-based) or the number of spectral counts for each protein across different runs.[3]

Performance Comparison

The selection of a quantitative proteomics strategy involves a trade-off between various performance metrics. The following table summarizes the key characteristics of this compound labeling, TMT, and Label-Free Quantification.

FeatureThis compound LabelingTandem Mass Tag (TMT) LabelingLabel-Free Quantification (LFQ)
Principle Covalent labeling of proteins with a fluorescent dye and DBCO moiety for MS1-based quantification.Covalent labeling of peptides with isobaric tags for MS2/MS3-based quantification.[1]Quantification based on precursor ion intensity or spectral counting.
Multiplexing Capacity Typically 1-plex (each sample run separately).Up to 18-plex with TMTpro™ reagents.Unlimited number of samples (analyzed sequentially).
Accuracy & Precision Potentially high precision within a run; accuracy can be affected by labeling efficiency and ionization suppression.High accuracy and precision due to sample pooling, which minimizes run-to-run variability.Lower precision and accuracy compared to label-based methods due to run-to-run variation.
Dynamic Range Can be limited by ion suppression from the large dye tag and potential for non-linear response.Prone to ratio compression, which can limit the dynamic range of quantification.Generally offers a wider dynamic range compared to isobaric labeling methods.
Labeling Efficiency Dependent on reaction conditions; can be assessed by UV-Vis spectroscopy.Typically high (>98%), but should be verified for each experiment.Not applicable.
Cost Reagent costs for the dye-DBCO conjugate.Higher reagent costs, especially for higher plexing kits.Lower reagent cost but potentially higher instrument time cost for large sample sets.
Sample Type Compatibility Applicable to purified proteins, cell lysates, tissues, and biofluids.Applicable to cell lysates, tissues, and biofluids.Applicable to a wide range of sample types.
Data Analysis Complexity Relatively straightforward, based on MS1 peak intensities of labeled peptides.More complex, requiring specialized software for reporter ion extraction and correction for isotopic impurities.Requires sophisticated algorithms for chromatographic alignment, feature detection, and normalization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful quantitative proteomics. Below are generalized protocols for each of the discussed methods.

This compound Protein Labeling for Mass Spectrometry

This protocol outlines the general steps for labeling a protein sample with a this compound-NHS ester.

Materials:

  • Protein sample (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester to the protein solution. Ensure the final DMSO concentration is below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound reagent using a desalting column equilibrated with a buffer suitable for downstream mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).

  • Quantification of Labeling: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 646 nm (for Sulfo-Cyanine5).

  • Sample Preparation for MS: The labeled protein is then subjected to standard proteomics sample preparation, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Quantification is performed by extracting the ion chromatograms of the this compound-labeled peptides.

Tandem Mass Tag (TMT) Labeling Workflow

This protocol provides a general overview of a TMT labeling experiment.

Materials:

  • TMTpro™ Label Reagents

  • Anhydrous acetonitrile (ACN)

  • Hydroxylamine solution (for quenching)

  • Digested peptide samples in a suitable buffer (e.g., 50 mM TEAB)

Procedure:

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • TMT Reagent Reconstitution: Reconstitute the TMT label reagents in anhydrous ACN according to the manufacturer's instructions.

  • Labeling Reaction: Add the appropriate TMT label reagent to each peptide sample. The reaction is typically carried out for 1 hour at room temperature.

  • Quenching: Add hydroxylamine solution to quench the reaction by reacting with any excess TMT reagent.

  • Sample Pooling: Combine the labeled samples in a 1:1 ratio.

  • Sample Cleanup: Desalt the pooled sample using a suitable method (e.g., C18 solid-phase extraction) to remove unreacted TMT reagents and other contaminants.

  • Fractionation (Optional): For complex samples, offline fractionation (e.g., high-pH reversed-phase chromatography) can be performed to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the labeled and pooled peptide mixture by LC-MS/MS using an instrument capable of high-resolution MS/MS scans for accurate reporter ion quantification.

Label-Free Quantification (LFQ) Workflow

This protocol describes a typical workflow for a label-free quantitative proteomics experiment.

Procedure:

  • Protein Extraction and Digestion: Extract proteins from each sample individually and perform in-solution or in-gel digestion with an enzyme like trypsin.

  • Sample Cleanup: Desalt each peptide sample individually using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis.

  • Data Analysis:

    • Feature Detection and Alignment: Use specialized software to detect peptide features (defined by m/z, retention time, and intensity) and align them across all runs.

    • Normalization: Normalize the data to correct for variations in sample loading and instrument performance.

    • Protein Quantification: Sum the intensities of the peptides corresponding to each protein to obtain the relative protein abundance.

    • Statistical Analysis: Perform statistical tests to identify proteins that are differentially expressed between experimental groups.

Visualizing the Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each quantitative strategy.

Sulfo_Cyanine5_DBCO_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis & Quantification Protein_Sample Protein Sample DBCO_Labeling Sulfo-Cy5 DBCO Labeling Protein_Sample->DBCO_Labeling Add Sulfo-Cy5 DBCO-NHS Ester Purification Purification DBCO_Labeling->Purification Remove Excess Reagent Digestion Reduction, Alkylation, & Digestion Purification->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Quantification MS1 Peak Intensity Quantification LC_MSMS->Quantification

Caption: Experimental workflow for this compound labeling and MS-based quantification.

TMT_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_ms_analysis MS Analysis & Quantification Sample1 Sample 1 (Digested Peptides) Label1 Label with TMT Tag 1 Sample1->Label1 Sample2 Sample 2 (Digested Peptides) Label2 Label with TMT Tag 2 Sample2->Label2 SampleN Sample N (Digested Peptides) LabelN Label with TMT Tag N SampleN->LabelN Pool Pool Samples Label1->Pool Label2->Pool LabelN->Pool Fractionation Fractionation (Optional) Pool->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Quantification MS2/MS3 Reporter Ion Quantification LC_MSMS->Quantification

Caption: Experimental workflow for Tandem Mass Tag (TMT) isobaric labeling.

LFQ_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis & Quantification Sample1 Sample 1 (Digested Peptides) LC_MSMS1 LC-MS/MS Run 1 Sample1->LC_MSMS1 Sample2 Sample 2 (Digested Peptides) LC_MSMS2 LC-MS/MS Run 2 Sample2->LC_MSMS2 SampleN Sample N (Digested Peptides) LC_MSMSN LC-MS/MS Run N SampleN->LC_MSMSN Data_Analysis Data Analysis (Alignment, Normalization) LC_MSMS1->Data_Analysis LC_MSMS2->Data_Analysis LC_MSMSN->Data_Analysis Quantification Protein Quantification Data_Analysis->Quantification

Caption: Experimental workflow for Label-Free Quantification (LFQ).

Conclusion

The choice of a quantitative proteomics strategy is a critical decision that impacts the outcome and interpretation of an experiment.

  • This compound labeling offers a targeted approach for quantifying specific, pre-selected proteins of interest. Its primary utility in a broader quantitative proteomics context may be for specialized applications where the fluorescent properties of the tag can be leveraged for orthogonal validation, such as fluorescence imaging. For general quantitative proteomics, its lower multiplexing capacity and potential for analytical challenges associated with a large, hydrophobic tag are important considerations.

  • Tandem Mass Tag (TMT) labeling is a powerful technique for high-throughput, multiplexed quantitative proteomics. Its main advantages are high precision and the ability to compare multiple samples in a single run, which minimizes technical variability. However, researchers should be aware of the potential for ratio compression, which can underestimate large fold changes.

  • Label-Free Quantification (LFQ) provides a cost-effective and straightforward approach for quantitative proteomics with unlimited multiplexing capacity. It is particularly well-suited for studies involving a large number of samples. The main challenge of LFQ lies in the need for highly reproducible experimental conditions and sophisticated data analysis to mitigate run-to-run variation.

Ultimately, the optimal method depends on the specific goals of the study. For researchers requiring high precision and throughput for a moderate number of samples, TMT is an excellent choice. For large-scale studies where cost and sample number are major considerations, LFQ is a viable and powerful alternative. This compound labeling for mass spectrometry is a more specialized technique, best suited for targeted applications or as a complementary method to other quantitative approaches.

References

Safety Operating Guide

Safe Disposal of Sulfo-Cyanine5 DBCO: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of Sulfo-Cyanine5 DBCO, a fluorescent dye commonly utilized in copper-free click chemistry applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:

  • Safety Goggles: To shield the eyes from potential splashes.

  • Lab Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact with the chemical.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent such as DMSO or DMF, it should be collected in a designated, labeled container for non-halogenated organic solvent waste. Do not mix with aqueous waste streams.

    • Contaminated Labware: All disposable materials that have come into direct contact with this compound, including pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.

  • Storage of Chemical Waste:

    • The sealed waste containers should be stored in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

    • Containers should be inspected regularly for any signs of leakage.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the full chemical name ("this compound") and any available Safety Data Sheet (SDS) information to the disposal service.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC52H56N4O11S3BroadPharm
Molecular Weight1009.2 g/mol BroadPharm
AppearanceDark blue solidBroadPharm
SolubilityWater, DMSO, DMFBroadPharm
Excitation Maximum647 nmBroadPharm
Emission Maximum655 nmBroadPharm
Storage Temperature-20°CBroadPharm

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Identify Waste Type A->B C Solid Waste (Unused/Expired Powder) B->C Solid D Liquid Waste (Solutions in Solvent) B->D Liquid E Contaminated Labware B->E Contaminated F Collect in Labeled, Sealed Container for Solid Chemical Waste C->F G Collect in Labeled Container for Non-Halogenated Solvent Waste D->G E->F H Store in Designated Chemical Waste Area F->H G->H I Contact EHS or Licensed Disposal Service for Pickup H->I J End: Proper Disposal I->J

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with. Final disposal must be in accordance with local, state, and federal regulations.

Personal protective equipment for handling Sulfo-Cyanine5 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Sulfo-Cyanine5 DBCO. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

It is important to note that the toxicological properties of this compound itself have not been thoroughly investigated, and therefore, it should be handled with appropriate caution.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following personal protective equipment should be worn at all times.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn.[1]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required. Double-gloving is recommended.[2][3]
Body Protection A lab coat and closed-toe shoes are mandatory.[1] For larger quantities or increased splash potential, a chemically resistant apron is advised.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If not handled in a fume hood, a face mask or respirator may be necessary.

Experimental Protocols and Handling Procedures

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place at -20°C. It can be transported at room temperature for up to 3 weeks. Avoid prolonged exposure to light and ensure the product is desiccated.

Preparation for Use:

  • Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation.

  • Dissolution: this compound has good solubility in water, DMF, and DMSO. For biomolecule labeling, non-sulfonated cyanine dyes may require an organic co-solvent like DMF or DMSO before being added to an aqueous buffer.

General Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Wear a self-contained breathing apparatus for firefighting if necessary.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

  • Environmental Precautions: Do not let the product enter drains.

  • Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase A Assess Hazards (Review SDS/Safety Info) B Select Appropriate PPE A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D E Handle this compound D->E F Segregate Hazardous Waste E->F G Doff PPE F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.